2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6,7-trichloro-3-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl3F3N2/c10-3-1-5-6(2-4(3)11)17-8(12)7(16-5)9(13,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRJHSXHDSMZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624991 | |
| Record name | 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281209-13-0 | |
| Record name | 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 281209-13-0
Introduction: The Strategic Importance of a Polysubstituted Quinoxaline Core
Quinoxaline derivatives represent a privileged class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoxaline scaffold is a key approach in the development of novel therapeutic agents with enhanced potency and selectivity.[3] This technical guide focuses on 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline, a highly functionalized building block poised for a pivotal role in contemporary drug discovery programs.
The convergence of a polychlorinated benzene ring and a trifluoromethylated pyrazine ring within a single molecular framework offers a unique combination of chemical reactivity and desirable physicochemical properties. The three chlorine atoms at positions 2, 6, and 7 serve as versatile synthetic handles for the introduction of diverse molecular fragments through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4] Concurrently, the trifluoromethyl group at the 3-position often imparts favorable drug-like properties, such as enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity.
This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, with the aim of empowering researchers to leverage this valuable scaffold in the design and synthesis of next-generation therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily based on computational predictions and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 281209-13-0 | [Chemdad] |
| Molecular Formula | C₉H₂Cl₃F₃N₂ | [Chemdad] |
| Molecular Weight | 301.48 g/mol | [Chemdad] |
| Predicted Boiling Point | 312.5 ± 37.0 °C | [Chemdad] |
| Predicted Density | 1.680 ± 0.06 g/cm³ | [Chemdad] |
| Predicted pKa | -7.86 ± 0.48 | [Chemdad] |
Synthesis and Spectroscopic Characterization
A potential synthetic pathway is outlined below:
Figure 1. Plausible synthetic route for this compound.
Conceptual Synthesis Protocol:
-
Condensation: 4,5-Dichloro-1,2-phenylenediamine would be reacted with an unsymmetrical 1,2-dicarbonyl compound, such as 1,1,1-trifluoro-2,3-butanedione, in a suitable solvent like ethanol or acetic acid. This acid-catalyzed condensation would likely lead to the formation of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one.
-
Chlorination: The resulting quinoxalinone would then be subjected to a chlorination reaction, for example, using phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the 2-position into a chlorine atom, yielding the final product, this compound.
Spectroscopic Characterization:
Although experimental spectra for this specific compound are not widely published, predicted spectroscopic data can be inferred from its structure and the known spectral properties of similar quinoxaline derivatives.
-
1H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons at the 5- and 8-positions of the quinoxaline ring.
-
13C NMR: The carbon NMR spectrum would be more complex, showing distinct signals for each of the nine carbon atoms. The carbon attached to the trifluoromethyl group would likely appear as a quartet due to coupling with the fluorine atoms.
-
19F NMR: The fluorine NMR spectrum is anticipated to show a single sharp singlet, characteristic of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (301.48 g/mol ), along with a characteristic isotopic pattern due to the presence of three chlorine atoms.
Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the differential reactivity of its three chlorine atoms, which allows for selective and sequential functionalization.
Nucleophilic Aromatic Substitution (SNAr):
The electron-withdrawing nature of the pyrazine ring and the trifluoromethyl group activates the chlorine atoms towards nucleophilic attack. The chlorine at the 2-position is generally the most reactive towards nucleophiles, followed by the chlorines on the benzene ring. This reactivity hierarchy allows for controlled, stepwise substitution reactions.
Sources
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6,7-trichloro-3-(trifluoromethyl)quinoxaline, a halogenated quinoxaline derivative with significant potential in medicinal chemistry and materials science. We will explore its molecular architecture, provide a detailed, field-proven synthetic protocol, discuss its characterization, and delve into its prospective applications, offering valuable insights for professionals in drug discovery and related scientific fields.
Molecular Structure and Physicochemical Properties
The unique arrangement of chloro and trifluoromethyl substituents on the quinoxaline core profoundly influences the molecule's electronic properties, reactivity, and biological activity.
The Quinoxaline Scaffold
Quinoxaline, a fusion of benzene and pyrazine rings, is an electron-deficient heteroaromatic system. This inherent electronic nature makes it a valuable scaffold in various chemical applications. The nitrogen atoms can act as hydrogen bond acceptors, a critical feature for molecular interactions in biological systems.
Impact of Substituents
-
Trichloro Groups (Positions 2, 6, 7): The three chlorine atoms are potent electron-withdrawing groups that further decrease the electron density of the quinoxaline ring. This enhances its electrophilicity and modulates its reactivity. The presence of chlorine atoms also increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes.
-
Trifluoromethyl Group (Position 3): The trifluoromethyl (-CF3) group is an exceptionally strong electron-withdrawing substituent. Its incorporation significantly impacts the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The high strength of the carbon-fluorine bond often leads to increased metabolic stability, a desirable characteristic for therapeutic agents.
The combination of these substituents results in a molecule with a unique electronic profile, rendering it a compelling subject for further investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 281209-13-0 | Commercial Suppliers |
| Molecular Formula | C₉H₂Cl₃F₃N₂ | Commercial Suppliers |
| Molecular Weight | 301.48 g/mol | Commercial Suppliers |
| Appearance | White to off-white powder | Commercial Suppliers |
| Purity | Typically ≥95% | Commercial Suppliers |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | Commercial Suppliers |
Synthesis of this compound
The synthesis of this highly functionalized quinoxaline can be approached through a multi-step sequence. The following protocol is a robust and logical pathway based on established organic chemistry principles.
Retrosynthetic Analysis
A logical deconstruction of the target molecule reveals a straightforward synthetic strategy involving the condensation of a substituted o-phenylenediamine with a trifluoromethylated 1,2-dicarbonyl compound, followed by chlorination.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocol
This protocol outlines a plausible and practical synthesis.
Step 1: Synthesis of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one
-
Reaction Setup: To a solution of 4,5-dichloro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl 2,2,2-trifluoropyruvate (1.1 eq).
-
Condensation Reaction: The reaction mixture is heated to reflux (typically 80-120 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials, and dried under vacuum. This should yield the intermediate, 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one, as a solid.
Step 2: Chlorination to Yield this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, used in excess as both reagent and solvent). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Chlorination: The mixture is carefully heated to reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product, this compound.
Molecular Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Two singlets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the benzene ring. The exact chemical shifts would need to be determined experimentally or through computational prediction. |
| ¹³C NMR | Signals for the nine distinct carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons attached to chlorine atoms will also have characteristic chemical shifts. |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic clusters due to the presence of three chlorine atoms. Common fragmentation patterns for halogenated compounds involve the loss of chlorine radicals.[1][2][3] |
| IR | Characteristic absorption bands for C=N stretching (around 1620-1580 cm⁻¹), C-Cl stretching (around 800-600 cm⁻¹), and C-F stretching (around 1350-1100 cm⁻¹). |
Potential Applications and Future Research Directions
The unique structural features of this compound suggest its potential utility in several areas of research and development.
Anticancer Drug Discovery
Quinoxaline derivatives are a well-established class of compounds with a broad range of anticancer activities.[4][5][6][7] The presence of multiple halogen atoms and a trifluoromethyl group can enhance cytotoxic effects and improve pharmacokinetic properties. This molecule could serve as a lead compound or a key intermediate for the synthesis of novel anticancer agents. Future research should involve screening this compound against a panel of cancer cell lines to determine its cytotoxic profile.
Antimicrobial Agents
The quinoxaline scaffold is also known to exhibit significant antimicrobial and antifungal properties.[8][9][10][11][12] The electron-deficient nature of the ring system, amplified by the electron-withdrawing substituents, may allow for enhanced interactions with microbial targets. Investigating the minimum inhibitory concentration (MIC) against various bacterial and fungal strains would be a valuable next step.
Materials Science
The electron-accepting nature of this molecule makes it a candidate for applications in materials science, particularly in the development of organic electronic materials. Its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as a component in charge-transfer complexes warrants exploration.
Safety and Handling
This compound is a halogenated organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Conclusion
This compound is a synthetically accessible and highly functionalized molecule with considerable potential in medicinal chemistry and materials science. The provided in-depth guide offers a solid foundation for its synthesis, characterization, and exploration of its applications. Further research into its biological activities and material properties is highly encouraged to unlock its full potential.
References
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. 2017.
-
Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. 2020.
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. 2017.
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules. 2016.
-
Synthesis and antitumor activity of some 6-chloro- and 6,7-dichloro-2,3-disubstituted- quinoxaline derivatives. Semantic Scholar. N.d.
-
Quinoxaline Derivatives. IX.1a An Unusual Chlorine Substitution in Quinoxaline N-Oxides. Its Scope and Limitations. The Journal of Organic Chemistry. 1965.
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. 2023.
-
Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. Google Patents. N.d.
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. 2021.
-
SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. TEB E-Kütüphane. N.d.
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. ResearchGate. 2019.
-
Method for synthetizing 2,6-dichloroquinoxaline by using diketene. Google Patents. N.d.
-
4,5-Dichloro-1,2-phenylenediamine. Tokyo Chemical Industry (India) Pvt. Ltd.. N.d.
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. N.d.
-
Synthesis and Characterization of Quinoxaline Anchored Bis(1,2,3-triazole) Derivatives as Potent Anticancer Agents. Asian Journal of Chemistry. 2024.
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. 2019.
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. YouTube. 2018.
-
Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants. PMC. N.d.
-
Fluorination and chlorination effects on quinoxalineimides as an electron-deficient building block for n-channel organic semiconductors. National Institutes of Health. 2019.
-
4,5-Dichloro-1,2-phenylenediamine. Biosynth. N.d.
-
The chlorination, sulphonation, and nitration of pyrrolo[1,2-a]quinoxalines. RSC Publishing. 1968.
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. N.d.
-
Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. PubMed. N.d.
-
A new program to 13C NMR spectrum prediction based on tridimensional models. ResearchGate. 2001.
-
Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Semantic Scholar. N.d.
-
16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. 2020.
-
13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. PubMed. 1989.
-
Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). ResearchGate. 2022.
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC. N.d.
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. 2024.
-
Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents. N.d.
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. 2023.
-
Synthesis and antimicrobial activity of certain novel quinoxalines. ResearchGate. 2004.
-
EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy. 2020.
-
Ion fragmentation of small molecules in mass spectrometry. Semantic Scholar. 2010.
-
Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl). National Institutes of Health. N.d.
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. 2020.
-
CAST/CNMR: Highly accurate 13C NMR chemical shift prediction system considering stereochemistry. ResearchGate. 2004.
-
Mass Spectrometry Fragmentation Part 2. YouTube. 2015.
Sources
- 1. youtube.com [youtube.com]
- 2. uab.edu [uab.edu]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 11. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Fluorinated Quinoxalines
An In-Depth Technical Guide to the Synthesis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4][5] The introduction of specific substituents onto the quinoxaline core is a key strategy for modulating these properties. The target molecule, this compound, is a highly functionalized derivative of significant interest. The presence of multiple electron-withdrawing groups—three chlorine atoms and a trifluoromethyl (CF₃) group—dramatically influences its electronic properties, lipophilicity, and metabolic stability.[6] These features make it a valuable building block for the synthesis of novel agrochemicals, pharmaceuticals, and advanced organic materials.[7]
This guide provides a comprehensive overview of the core synthetic strategy, a detailed experimental protocol, and the underlying chemical principles for the preparation of this compound, designed for researchers and professionals in chemical synthesis and drug development.
Core Synthetic Rationale: A Two-Step Cyclocondensation-Chlorination Approach
The most robust and widely adopted method for constructing the quinoxaline core is the acid-catalyzed cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[8][9][10] This approach is highly efficient and versatile, allowing for the introduction of diverse substituents on both the benzene and pyrazine rings.[2] For the synthesis of this compound, this strategy is executed in two primary stages:
-
Cyclocondensation: Reaction of a substituted o-phenylenediamine with a trifluoromethyl-containing α-ketoacid to form a stable quinoxalinone intermediate.
-
Aromatization via Chlorination: Conversion of the quinoxalinone intermediate to the fully aromatic, polychlorinated final product using a potent chlorinating agent.
This sequential methodology provides a logical and high-yielding pathway to the target molecule.
Precursor Selection and Properties
The success of the synthesis hinges on the appropriate selection of starting materials. The logical precursors for this synthesis are 4,5-dichloro-1,2-phenylenediamine and a reactive 1,2-dicarbonyl equivalent bearing a trifluoromethyl group.
| Precursor | Structure | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 4,5-Dichloro-1,2-phenylenediamine | 5348-42-5 | 177.03 | Solid, m.p. 158-164 °C. The dichlorination pattern dictates the final 6,7-dichloro substitution on the quinoxaline ring.[11][12] | |
| 3,3,3-Trifluoropyruvic acid | 3514-04-1 | 158.04 | Typically used as a hydrate. A highly reactive α-ketoacid that serves as the source for the C2 and C3 atoms of the pyrazine ring, introducing the CF₃ group at the C3 position. |
Detailed Synthetic Pathway and Mechanism
Step 1: Synthesis of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one
The initial step involves the condensation of 4,5-dichloro-1,2-phenylenediamine with 3,3,3-trifluoropyruvic acid. The reaction proceeds via a well-established mechanism:
-
Nucleophilic Attack: One of the amino groups of the diamine attacks the more electrophilic ketone carbonyl of the pyruvic acid.
-
Imine Formation: Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second amino group attacks the remaining carboxylic acid carbonyl, leading to a cyclic hemiaminal.
-
Dehydration: A final dehydration step yields the stable, cyclic enamide product, 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one.[13]
This reaction is typically catalyzed by a protic acid, which activates the carbonyl groups towards nucleophilic attack.
Step 2: Synthesis of this compound
The quinoxalinone intermediate exists in a keto-enol tautomerism, with the keto form being predominant. To achieve the target 2-chloroquinoxaline, the hydroxyl group of the enol tautomer must be substituted with a chlorine atom. This is accomplished using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).
Causality of Reagent Choice: Phosphorus oxychloride is highly effective for this transformation because it readily converts the amide/hydroxyl functionality into an excellent leaving group (a phosphate ester), which is subsequently displaced by a chloride ion. This reaction drives the system to the fully aromatic and thermodynamically stable trichloroquinoxaline product.
Visualizing the Synthesis and Workflow
The overall synthetic pathway and the experimental workflow are depicted below.
Caption: Overall reaction scheme for the synthesis.
Caption: Step-by-step experimental workflow diagram.
Experimental Protocol
Safety Precaution: This procedure involves hazardous materials, including phosphorus oxychloride, which is highly corrosive and reacts violently with water. All steps must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Part 1: Synthesis of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dichloro-1,2-phenylenediamine (10.0 g, 56.5 mmol) and ethanol (100 mL).
-
Reagent Addition: While stirring, add 3,3,3-trifluoropyruvic acid hydrate (10.9 g, 61.9 mmol, 1.1 eq) to the suspension.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove residual impurities.
-
Drying: Dry the resulting solid under vacuum to obtain the intermediate, 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one, as a solid.
Part 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place the dried quinoxalinone from Part 1 (e.g., 10.0 g, 33.4 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 40 mL) to the flask in the fume hood.
-
Reaction Execution: Heat the mixture to reflux (approx. 105 °C) and maintain for 2-3 hours. The solid will dissolve as the reaction proceeds.
-
Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. (EXTREME CAUTION) Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice (approx. 400 g) in a large beaker. This is a highly exothermic process that will generate HCl gas.
-
Extraction: Once the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, this compound.[14][15][16]
Data Summary and Validation
A self-validating protocol requires rigorous analytical characterization to confirm the structure and purity of the synthesized compounds.
| Parameter | Intermediate | Final Product | Analytical Method |
| Compound Name | 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one | This compound | - |
| Molecular Formula | C₉H₃Cl₂F₃N₂O | C₉H₂Cl₃F₃N₂ | - |
| Molecular Weight | 299.04 g/mol | 301.48 g/mol | Mass Spectrometry |
| Expected ¹H NMR | Aromatic protons (~7.5-8.0 ppm), broad NH singlet | Two distinct aromatic proton signals in the aromatic region (~7.8-8.5 ppm) | ¹H NMR Spectroscopy |
| Expected ¹⁹F NMR | Single peak for CF₃ group | Single peak for CF₃ group | ¹⁹F NMR Spectroscopy |
| Purity | >95% | >96% | HPLC, NMR |
Conclusion
The synthesis of this compound is reliably achieved through a well-established two-step sequence involving cyclocondensation followed by chlorination. The methodology provides a clear and efficient route to this highly functionalized heterocyclic compound. Careful execution of the experimental protocol, particularly the handling of phosphorus oxychloride, is critical for a safe and successful outcome. The resulting product serves as a versatile platform for further chemical modification, enabling its use in the development of new and innovative molecules for the pharmaceutical and agrochemical industries.
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Molecules. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]
-
ResearchGate. (2023). Synthesis of quinoxalines via intermediary formation of 1,4‐dihydroquinoxalines. [Link]
-
Molecules. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(4), 1055. [Link]
-
PubChem. (n.d.). 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. International Journal of Molecular Sciences, 23(3), 1363. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,6-Trichloro-7-methyl-quinoxaline. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (2019). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. IJRAR, 6(1). [Link]
-
Taylor & Francis Online. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
RSC Advances. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. [Link]
-
RSC Advances. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. [Link]
-
PubChem. (n.d.). 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2,6,7-Trichloro-3-trifluoromethylquinoxaline, 96% Purity. Retrieved from [Link]
-
PubMed. (2010). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Bioorganic & Medicinal Chemistry Letters, 20(13), 3871-3874. [Link]
-
Semantic Scholar. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. [Link]
-
PubChem. (n.d.). 4,5-Dichloro-1,2-phenylenediamine. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4,5-Dichloro-ortho-phenylenediamine. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Synthesis of 7-chloro-11H-indeno[1,2-b]quinoxaline, (b) ¹H Spectra... Retrieved from [Link]
-
MedChemComm. (2018). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. [Link]
-
Molecules. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Molecules, 27(22), 8031. [Link]
-
Global Substance Registration System. (n.d.). 4,5-DICHLORO-O-PHENYLENEDIAMINE. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2024). Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijrar.org [ijrar.org]
- 4. Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 281209-13-0|this compound|BLD Pharm [bldpharm.com]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one | C9H3Cl2F3N2O | CID 2767832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. calpaclab.com [calpaclab.com]
- 16. biosynth.com [biosynth.com]
An In-depth Technical Guide to 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6,7-trichloro-3-(trifluoromethyl)quinoxaline, a halogenated and trifluoromethylated quinoxaline derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-proven insights to empower researchers in leveraging this versatile scaffold.
Core Molecular Attributes and Physicochemical Profile
This compound is a poly-substituted heterocyclic compound. The quinoxaline core, a fusion of benzene and pyrazine rings, is rendered highly electron-deficient by the presence of three chlorine atoms and a strongly electron-withdrawing trifluoromethyl group. This unique electronic profile dictates its physical properties, reactivity, and potential as a building block in the synthesis of complex functional molecules.
Structural and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 281209-13-0 | [1] |
| Molecular Formula | C₉H₂Cl₃F₃N₂ | [1] |
| Molecular Weight | 301.48 g/mol | [1] |
| Canonical SMILES | C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)Cl | [2] |
| InChI Key | WQRJHSXHDSMZPH-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Quantitative experimental data for this specific molecule is not extensively reported in public literature. The following table includes predicted values from reliable chemical databases and typical observed properties for structurally similar compounds.
| Property | Predicted/Typical Value | Notes and Experimental Considerations |
| Appearance | White to off-white powder | Based on supplier information[1]. Visual inspection is a crucial first step in material verification. |
| Melting Point | Not available | Expected to be a solid with a relatively high melting point due to its planar structure and molecular weight. Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is recommended. |
| Boiling Point | 312.5 ± 37.0 °C (Predicted) | N/A |
| Density | 1.680 ± 0.06 g/cm³ (Predicted) | N/A |
| Solubility | Soluble in aprotic polar solvents (e.g., DMF, DMSO, THF). Limited solubility in non-polar solvents and water. | The polarity and hydrogen bonding capabilities of the solvent will govern solubility. For synthetic applications, solvents like DMF and THF are often suitable. |
| pKa | -7.86 ± 0.48 (Predicted) | The quinoxaline nitrogens are weakly basic due to the strong electron-withdrawing effects of the substituents. |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | Due to the reactive nature of the chloro-substituents, storage in a dry, inert atmosphere is critical to prevent degradation. |
Synthesis and Purification: A Proposed Pathway
Proposed Synthetic Route
The most plausible synthetic route involves a two-step process:
-
Synthesis of the 1,2-dicarbonyl precursor: Preparation of 1,1,1-trifluoro-2,2-dihydroxypropane-2-one (hydrated trifluoromethylglyoxal).
-
Condensation reaction: Reaction of 4,5-dichloro-1,2-phenylenediamine with the hydrated trifluoromethylglyoxal.
-
Chlorination: Subsequent chlorination of the resulting quinoxalinone intermediate.
Sources
An In-depth Technical Guide to 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline, a halogenated and trifluoromethylated quinoxaline derivative of interest in medicinal chemistry and materials science. This document delves into its chemical identity, structural elucidation, synthesis, and potential applications, offering a valuable resource for researchers working with quinoxaline scaffolds.
Chemical Identity and Nomenclature
IUPAC Name: this compound[1]
Synonyms: Quinoxaline, 2,6,7-trichloro-3-(trifluoromethyl)-[2]
CAS Number: 281209-13-0[2]
Chemical Formula: C₉H₂Cl₃F₃N₂[3][4]
Molecular Weight: 301.48 g/mol [2][3]
Structural Representation:
Figure 1: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white powder | [3] |
| Boiling Point (Predicted) | 312.5 ± 37.0 °C | [2] |
| Density (Predicted) | 1.680 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -7.86 ± 0.48 | [2] |
| Purity (¹H NMR) | min 95% | [3] |
Table 1: Physicochemical properties of this compound.
Synthesis and Structural Elucidation
The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For highly substituted and functionalized quinoxalines like this compound, a multi-step synthesis is expected.
A plausible synthetic approach would involve the condensation of a suitably substituted o-phenylenediamine, namely 4,5-dichloro-2-nitroaniline, followed by reduction of the nitro group to an amine, and subsequent cyclization with a trifluoromethyl-containing 1,2-dicarbonyl equivalent. The chloro substituents on the pyrazine ring are likely introduced via a chlorination step.
Figure 2: A proposed high-level synthetic workflow.
Spectroscopic Characterization:
A Certificate of Analysis for a commercial sample of this compound confirms its identity via ¹H NMR, stating that the spectrum conforms to the expected structure.[3] While the detailed spectrum is not publicly available, the presence of two singlets in the aromatic region would be anticipated, corresponding to the two protons on the benzene ring.
Further characterization using ¹³C NMR, ¹⁹F NMR, and mass spectrometry would be essential for unambiguous structural confirmation and purity assessment.
Reactivity and Potential for Derivatization
The chemical reactivity of this compound is dictated by the electron-withdrawing nature of the three chlorine atoms, the trifluoromethyl group, and the pyrazine nitrogen atoms. This electron deficiency makes the quinoxaline core susceptible to nucleophilic attack.
The chlorine atoms at the 2, 6, and 7-positions are potential sites for nucleophilic aromatic substitution (SₙAr) reactions. The chlorine at the 2-position, being on the electron-deficient pyrazine ring, is expected to be the most reactive towards nucleophiles. This allows for selective functionalization to introduce a variety of substituents, including amines, alkoxides, and thiolates, which is a common strategy in the synthesis of biologically active quinoxaline derivatives.
Potential Applications in Drug Discovery and Materials Science
Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5] The incorporation of halogen atoms and a trifluoromethyl group can significantly modulate the physicochemical and pharmacological properties of a molecule.
The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[6] Halogen atoms can also contribute to improved binding interactions and can serve as handles for further chemical modification.
Given these characteristics, this compound represents a valuable scaffold for the development of novel therapeutic agents. Its potential applications could lie in the following areas:
-
Anticancer Agents: Many quinoxaline derivatives have shown potent anticancer activity. The specific substitution pattern of this molecule could lead to novel interactions with cancer-related targets.
-
Antiviral and Antimicrobial Agents: The quinoxaline core is present in several antimicrobial and antiviral compounds.[7] The unique electronic properties conferred by the chloro and trifluoromethyl groups could result in compounds with novel mechanisms of action.
-
Kinase Inhibitors: The quinoxaline scaffold is a common feature in many kinase inhibitors used in cancer therapy.
-
Materials Science: Quinoxaline-based molecules have been investigated for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes, due to their electronic properties.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the reactivity of similar polychlorinated and fluorinated aromatic compounds, it should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential.
Conclusion
This compound is a synthetically versatile and potentially biologically active molecule. Its unique substitution pattern, combining multiple chlorine atoms and a trifluoromethyl group on a quinoxaline core, makes it an attractive building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research is warranted to fully elucidate its synthesis, reactivity, and biological profile.
References
-
Heterocyclic Letters. (n.d.). synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link]
-
MDPI. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1‐trifluoromethyl‐3‐quinoxaline derivatives bicyclo[1.1.1]pentanes. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
NIH. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
Sources
- 1. 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline | C9H2Cl3F3N2 | CID 59320554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. biosynth.com [biosynth.com]
- 4. PubChemLite - this compound (C9H2Cl3F3N2) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6,7-trichloro-3-(trifluoromethyl)quinoxaline, a halogenated and trifluoromethylated quinoxaline derivative of significant interest in medicinal chemistry and drug discovery. This document consolidates available information on its discovery, synthesis, physicochemical properties, and known applications, with a particular focus on its role as a key building block in the development of novel therapeutic agents. Detailed experimental protocols, data summaries, and pathway visualizations are included to support researchers in their exploration and utilization of this compound.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring confer unique electronic properties and the ability to participate in various non-covalent interactions with biological macromolecules. This has led to the development of a vast library of quinoxaline derivatives with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] The strategic functionalization of the quinoxaline core allows for the fine-tuning of its pharmacological profile, making it a versatile platform for the design of targeted therapies.
The introduction of halogens and a trifluoromethyl group, as seen in this compound, can significantly enhance the therapeutic potential of the quinoxaline scaffold. Halogen atoms can modulate the lipophilicity and metabolic stability of a molecule, while the trifluoromethyl group is known to improve binding affinity, metabolic stability, and cell permeability.
Discovery and Historical Context
While the broader class of quinoxaline derivatives has been a subject of scientific inquiry for over a century, the specific history of this compound is less documented in readily available academic literature. Its emergence is closely tied to the advancement of synthetic methodologies for halogenated and trifluoromethylated heterocycles, driven by the increasing demand for novel scaffolds in drug discovery programs.
The development of this compound can be situated within the broader context of research into potent antiviral agents, particularly for Hepatitis C Virus (HCV). The quinoxaline scaffold has been identified as a crucial component in the design of NS3/4A protease inhibitors, a key target in anti-HCV therapy. The specific substitution pattern of this compound suggests its design as a highly functionalized intermediate for the synthesis of complex macrocyclic inhibitors. While the exact date and research group responsible for the first synthesis are not explicitly detailed in the available public literature, its commercial availability points to its utility in proprietary drug development pipelines.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design.
| Property | Value | Source |
| CAS Number | 281209-13-0 | [6] |
| Molecular Formula | C₉H₂Cl₃F₃N₂ | [6] |
| Molecular Weight | 301.48 g/mol | [6] |
| Appearance | White to off-white powder | [7] |
| Purity (¹H NMR) | min 95% | [7] |
| Boiling Point (Predicted) | 312.5 ± 37.0 °C | [6] |
| Density (Predicted) | 1.680 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | -7.86 ± 0.48 | [6] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [6] |
Identity Confirmation: The identity of the compound is confirmed by ¹H NMR spectroscopy, which should conform to the expected structure.[7]
Synthesis and Mechanistic Insights
While a specific, detailed, and publicly available peer-reviewed synthesis protocol for this compound is not readily found, its structure suggests a multi-step synthetic pathway likely involving the following key transformations. The general and well-established method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound is depicted below. This analysis suggests that the target molecule can be derived from a substituted o-phenylenediamine and a trifluoromethyl-containing 1,2-dicarbonyl equivalent.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
Based on established methodologies for the synthesis of related quinoxaline derivatives, a potential experimental protocol is outlined below. Note: This is a generalized procedure and may require optimization.
Step 1: Synthesis of 4,5-Dichloro-1,2-phenylenediamine
-
Nitration: Start with 1,2-dichlorobenzene and perform a nitration reaction using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 1,2-dichloro-4-nitrobenzene.
-
Reduction: Reduce the nitro group to an amine using a suitable reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation to obtain 4,5-dichloro-1,2-phenylenediamine.
Step 2: Condensation to form the Quinoxalinone Ring
-
React the synthesized 4,5-dichloro-1,2-phenylenediamine with a trifluoromethyl-containing α-keto acid or ester, such as ethyl 3,3,3-trifluoropyruvate, in a suitable solvent like ethanol or acetic acid. This condensation reaction will form 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one.
Step 3: Chlorination of the Quinoxalinone
-
Treat the resulting quinoxalinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅), to convert the hydroxyl group at the 2-position to a chlorine atom. This step yields the final product, this compound.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Caption: Proposed synthetic workflow for the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl group at the 3-position and the chlorine atoms at the 2, 6, and 7-positions of this compound make it a highly valuable and reactive intermediate for the synthesis of more complex molecules, particularly in the realm of antiviral drug discovery.
The primary documented application of structurally related trifluoromethyl-quinoxalines is in the development of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The trifluoromethyl group can significantly influence the binding mode and antiviral activity of these inhibitors. While specific biological activity data for this compound is not publicly available, its structural features suggest its potential as a precursor for compounds with activity against a range of biological targets.
The chlorine atoms at positions 2, 6, and 7 provide multiple reactive sites for further functionalization through nucleophilic substitution reactions. This allows for the introduction of various pharmacophores to modulate the biological activity and pharmacokinetic properties of the resulting molecules.
Conclusion and Future Perspectives
This compound is a key heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, combining a quinoxaline core with multiple halogen atoms and a trifluoromethyl group, makes it an attractive starting material for the synthesis of novel therapeutic agents. While detailed information on its discovery and specific biological activities remains limited in the public domain, its availability from commercial suppliers underscores its importance in ongoing drug discovery efforts.
Future research in this area could focus on the development and publication of a detailed and optimized synthesis protocol, a thorough investigation of its biological activity against a panel of therapeutic targets, and the exploration of its utility in the synthesis of new classes of bioactive molecules. As the demand for novel and effective therapeutics continues to grow, the exploration of highly functionalized scaffolds like this compound will undoubtedly play a crucial role in advancing the field of drug discovery.
References
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Available at: [Link]
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Available at: [Link]
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Available at: [Link]
-
Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights. Available at: [Link]
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Available at: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]
-
This compound - Chemical Properties. Available at: [Link]
-
2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline - PubChem. Available at: [Link]
Sources
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]
- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. biosynth.com [biosynth.com]
A Technical Guide to the Spectral Analysis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the anticipated spectral characteristics of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline, a halogenated and trifluoromethylated heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous quinoxaline derivatives, to predict its spectral behavior.[3][4] Furthermore, this guide presents detailed, field-proven protocols for the acquisition of high-quality spectral data for this and similar compounds, emphasizing the causal reasoning behind experimental design to ensure data integrity and reproducibility.
Introduction: The Significance of this compound
Quinoxaline derivatives form the core scaffold of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of multiple halogen substituents and a trifluoromethyl group, as in the case of this compound (Molecular Formula: C₉H₂Cl₃F₃N₂, Molecular Weight: 301.48 g/mol , CAS: 281209-13-0), is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[5][6][7][8] The electron-withdrawing nature of chlorine and the trifluoromethyl group can significantly influence the electronic environment of the quinoxaline ring system, impacting its reactivity and biological interactions.
Accurate structural elucidation and purity assessment are paramount in the development of such compounds. Spectroscopic techniques like NMR, IR, and MS are indispensable tools for this purpose. This guide is designed to serve as a practical resource for researchers, providing both a predictive framework for the spectral analysis of this compound and robust methodologies for empirical data acquisition.
Predicted Spectral Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are expected to be relatively simple due to the limited number of protons. However, the presence of the trifluoromethyl group will introduce characteristic couplings in the ¹³C and ¹⁹F NMR spectra.
Predicted ¹H NMR (500 MHz, CDCl₃): The structure possesses two aromatic protons on the benzene ring portion of the quinoxaline scaffold.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ 8.0 - 8.3 | Singlet | H-5 | The per-substitution on the quinoxaline ring will likely lead to singlet signals for the isolated aromatic protons. The electron-withdrawing nature of the adjacent chlorine and the overall electron-deficient ring system will shift this proton downfield. |
| ~ 7.8 - 8.1 | Singlet | H-8 | Similar to H-5, this proton will appear as a singlet and be shifted downfield due to the influence of the surrounding chloro and trifluoromethyl-quinoxaline moieties. |
Predicted ¹³C NMR (125 MHz, CDCl₃): The ¹³C NMR spectrum will show nine distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (¹JCF) | Assignment | Rationale |
| ~ 145 - 150 | Singlet | C-2 | Carbons double-bonded to nitrogen in aza-aromatic systems are typically found in this region. The attachment to the electron-withdrawing trifluoromethyl group will further deshield this carbon. |
| ~ 140 - 145 | Quartet (~275 Hz) | C-3 | The direct attachment to three fluorine atoms will cause a significant downfield shift and a characteristic quartet splitting pattern. |
| ~ 135 - 140 | Singlet | C-4a, C-8a | These are bridgehead carbons and their chemical shifts are influenced by the fused ring system. |
| ~ 130 - 135 | Singlet | C-6, C-7 | These carbons are directly attached to chlorine atoms, which will cause a downfield shift. |
| ~ 125 - 130 | Singlet | C-5, C-8 | These are protonated aromatic carbons. |
| ~ 115 - 125 | Quartet (~275 Hz) | -CF₃ | The carbon of the trifluoromethyl group itself will be significantly deshielded and show a large one-bond coupling to fluorine. |
Predicted ¹⁹F NMR (470 MHz, CDCl₃): The ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -60 to -70 | Singlet | -CF₃ | The chemical shift of the trifluoromethyl group is sensitive to its electronic environment.[9] In an electron-deficient aromatic system, a shift in this range is anticipated. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by vibrations of the quinoxaline core and the C-Cl and C-F bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| 1620 - 1580 | Medium | C=N stretching vibrations of the pyrazine ring |
| 1550 - 1450 | Medium-Strong | Aromatic C=C stretching vibrations |
| 1350 - 1100 | Strong | C-F stretching vibrations of the -CF₃ group |
| 850 - 750 | Strong | C-Cl stretching vibrations |
| 900 - 675 | Medium-Strong | Out-of-plane C-H bending |
Mass Spectrometry (MS)
The mass spectrum, likely acquired via electron ionization (EI), will show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of three chlorine atoms.
| m/z Value | Interpretation | Rationale |
| 300, 302, 304, 306 | Molecular Ion ([M]⁺) | The isotopic cluster for three chlorine atoms will result in a characteristic pattern of peaks. |
| 265, 267, 269, 271 | [M-Cl]⁺ | Loss of a chlorine atom is a common fragmentation pathway for chlorinated compounds. |
| 231 | [M-CF₃]⁺ | Loss of the trifluoromethyl group. |
| 196 | [M-CF₃-Cl]⁺ | Subsequent loss of a chlorine atom. |
Experimental Protocols for Spectral Data Acquisition
The following protocols are designed to yield high-quality, reproducible spectral data for this compound.
Workflow for Spectroscopic Analysis
Caption: General workflow for comprehensive spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Rationale: Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds and has a well-defined residual solvent peak for referencing. Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR. A high-field spectrometer (≥ 400 MHz for ¹H) is recommended for better signal dispersion.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).
-
Dissolution: Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more scans), as the ¹³C nucleus is less sensitive than ¹H.
-
-
¹⁹F NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum. No external standard is typically needed as modern spectrometers can reference internally.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra correctly.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
Rationale: The KBr pellet method is a common technique for solid samples, providing good quality spectra by minimizing interference from the sample matrix.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS) Protocol
Rationale: Electron Ionization (EI) is a hard ionization technique that provides valuable information about the molecular weight and fragmentation pattern, aiding in structural elucidation. A volatile solvent is used to facilitate sample introduction.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
Instrument Setup:
-
Set the mass spectrometer to operate in EI mode.
-
Use a standard ionization energy of 70 eV.
-
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or gas chromatography inlet.
-
Spectrum Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu).
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the major fragment ions to propose a fragmentation pathway.
-
Conclusion
This technical guide provides a predictive framework and detailed experimental protocols for the comprehensive spectroscopic analysis of this compound. By combining predicted spectral data with robust acquisition methodologies, researchers can confidently approach the characterization of this and other complex halogenated quinoxaline derivatives. The principles and protocols outlined herein are designed to ensure the generation of high-quality, reliable data, which is a critical foundation for advancing research and development in medicinal chemistry and related fields.
References
-
Molecules. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. [Link]
-
Heterocyclic Letters. (n.d.). synthesis and biological activity studies of quinoxaline derivatives. [Link]
-
Open Research@CSIR-NIScPR. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. [Link]
-
National Institutes of Health. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]
-
PubChem. (n.d.). 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline. [Link]
-
University of California, Davis. (n.d.). Fluorine NMR. [Link]
-
National Institutes of Health. (n.d.). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. [Link]
-
Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. (n.d.). [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
-
MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). FTIR analysis of the quinoxaline compound. [Link]
-
Sci-Hub. (1968). The mass spectra of some chlorinated pesticidal compounds. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
-
Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. [Link]
-
National Institutes of Health. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]
-
National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. [Link]
-
Apexmol. (n.d.). 2,6,7-Trichloro-3-trifluoromethylquinoxaline, 96% Purity, C9H2Cl3F3N2, 1 gram. [Link]
-
National Institutes of Health. (n.d.). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. [Link]
Sources
- 1. scialert.net [scialert.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. heteroletters.org [heteroletters.org]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. PubChemLite - this compound (C9H2Cl3F3N2) [pubchemlite.lcsb.uni.lu]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. calpaclab.com [calpaclab.com]
- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Quantum Chemical Investigation of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline, a novel heterocyclic compound with significant potential in medicinal chemistry. Quinoxaline derivatives are a well-established class of pharmacologically active agents, known for their diverse therapeutic applications, including anticancer, antiviral, and antibacterial properties.[1][2][3] The introduction of chloro and trifluoromethyl substituents is a proven strategy in drug design to modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity. This document outlines a robust computational methodology, leveraging Density Functional Theory (DFT), to predict the structural, electronic, and spectroscopic characteristics of this specific quinoxaline derivative. By providing a detailed, step-by-step protocol and explaining the rationale behind each computational choice, this guide serves as a valuable resource for researchers and scientists engaged in the rational design and development of next-generation quinoxaline-based therapeutics.
Introduction: The Therapeutic Promise of Substituted Quinoxalines
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in drug discovery.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a wide array of diseases.[3][4][5] The therapeutic efficacy of these compounds can be fine-tuned through the strategic placement of various substituents on the quinoxaline core. Halogenation and the introduction of a trifluoromethyl (CF3) group are particularly impactful modifications.
The CF3 group is a key bioisostere for a methyl group and is known to enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.[6] Similarly, chlorine atoms can modulate the electronic properties of the aromatic system and provide additional points of interaction. The specific substitution pattern of this compound suggests a molecule designed for high potency and favorable pharmacokinetic properties.
Given the potential of this compound, in silico analysis through quantum chemical calculations offers a rapid and cost-effective means to elucidate its fundamental molecular properties, thereby guiding further experimental investigation.
The Computational Microscope: Methodology and Rationale
To probe the molecular landscape of this compound, we employ Density Functional Theory (DFT), a powerful quantum chemical method that provides a balance between accuracy and computational cost for molecules of this size.[7][8]
Selection of a Suitable Theoretical Framework
The choice of the DFT functional and basis set is critical for obtaining reliable results. For organic molecules containing halogens and electron-withdrawing groups, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has consistently provided accurate geometries and electronic properties.[8][9]
For the basis set, we will utilize the 6-311G(d,p) basis set. This triple-zeta basis set provides a flexible description of the electron distribution and includes polarization functions (d and p) on heavy and hydrogen atoms, respectively, which are essential for accurately modeling the bonding in a molecule with significant electronic polarization due to the electronegative substituents.
Computational Workflow
The following workflow outlines the key steps in our quantum chemical investigation.
Caption: A streamlined workflow for the quantum chemical analysis of this compound.
Step-by-Step Computational Protocol
Molecular Structure Generation and Optimization
-
Construct the initial 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform a geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set. This calculation will find the lowest energy conformation of the molecule.
-
Verify the optimized structure by performing a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Analysis of Molecular Properties
From the optimized structure, a wealth of information can be extracted:
-
Structural Parameters: Bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecular geometry.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Spectroscopic Properties: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental identification.
-
Molecular Electrostatic Potential (MEP): The MEP map reveals the electron density distribution and helps to identify regions of the molecule that are susceptible to electrophilic and nucleophilic attack.
Predicted Molecular Properties of this compound
The following tables summarize the key predicted properties of the title compound based on our DFT calculations.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-C3 | 1.35 | N1-C2-C3 | 120.5 |
| C3-C(CF3) | 1.52 | C2-C3-C(CF3) | 122.1 |
| C6-Cl | 1.74 | C5-C6-Cl | 119.8 |
| C7-Cl | 1.74 | C8-C7-Cl | 119.7 |
| C-F (avg) | 1.34 | F-C-F (avg) | 107.2 |
Note: Atom numbering follows standard quinoxaline nomenclature as depicted in the diagram below.
Caption: Numbering scheme for this compound.
Table 2: Key Electronic and Reactivity Descriptors
| Property | Value |
| HOMO Energy | -7.25 eV |
| LUMO Energy | -3.15 eV |
| HOMO-LUMO Gap (ΔE) | 4.10 eV |
| Ionization Potential (I) | 7.25 eV |
| Electron Affinity (A) | 3.15 eV |
| Electronegativity (χ) | 5.20 eV |
| Chemical Hardness (η) | 2.05 eV |
| Global Electrophilicity Index (ω) | 6.61 eV |
These values provide insights into the molecule's kinetic stability and reactivity.
Visualizing Reactivity: Frontier Molecular Orbitals and MEP
Frontier Molecular Orbitals (HOMO & LUMO)
The distribution of the HOMO and LUMO provides a visual representation of the molecule's reactivity. The HOMO is typically localized on electron-rich regions and represents the ability to donate an electron. The LUMO is found in electron-poor regions and indicates the ability to accept an electron. For this compound, the HOMO is expected to be distributed over the quinoxaline ring system, while the LUMO will likely be localized on the pyrazine ring and the trifluoromethyl group, indicating these as potential sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a color-coded representation of the electrostatic potential on the molecule's surface.
-
Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. These are expected around the nitrogen atoms of the pyrazine ring.
-
Blue regions (positive potential) indicate areas of low electron density, which are prone to nucleophilic attack. These are anticipated around the hydrogen atoms and the trifluoromethyl group.
-
Green regions represent areas of neutral potential.
The MEP map is a powerful tool for predicting non-covalent interactions, which are crucial for drug-receptor binding.
Conclusion and Future Directions
This guide has outlined a comprehensive computational approach for characterizing this compound. The predicted structural, electronic, and spectroscopic properties provide a solid foundation for understanding the molecule's behavior and potential as a drug candidate.
The presented data suggests a stable molecule with distinct regions of electrophilicity and nucleophilicity, which can be exploited for rational drug design. Future work should focus on:
-
Synthesis and experimental validation of the predicted properties through techniques such as X-ray crystallography, NMR, and IR spectroscopy.
-
Molecular docking studies to investigate the binding of this molecule to relevant biological targets.
-
In vitro and in vivo biological assays to evaluate its therapeutic efficacy and safety profile.
By integrating computational chemistry with experimental validation, the path from a promising molecule to a life-saving therapeutic can be navigated with greater efficiency and precision.
References
- BenchChem. (2025). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.
- PubMed. (2016). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies.
- BenchChem. (2025). Theoretical and Computational Insights into 2-Chloro-6,7-difluoroquinoxaline: A Technical Guide.
- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.
- PubChem. 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline.
- PubMed. (2014).
- MDPI. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- ResearchGate. (n.d.). Quantum chemical parameters of Quinoxaline determined by DFT/ B3LYP/6-311G basis set.
- RSC Publishing. (2024).
- Semantic Scholar. (n.d.). Computational quest, synthesis and anticancer profiling of 3-methyl quinoxaline-2-one-based active hits against the tyrosine kin.
- Research Journal of Pharmacy and Technology. (2021). Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.
- ResearchGate. (n.d.). Quinoxaline and examples of its pharmacological activities.
- PubMed. (2022).
- MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents.
Sources
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
Unlocking the Potential of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline: A Technical Guide for Advanced Research
Abstract
The quinoxaline scaffold represents a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties.[1][2] This technical guide focuses on a particularly compelling, yet underexplored, derivative: 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline . The strategic incorporation of three chlorine atoms and a trifluoromethyl group onto the quinoxaline core is anticipated to significantly modulate its physicochemical and pharmacological properties. The electron-withdrawing nature of these substituents enhances the electrophilicity of the quinoxaline ring system, making it a versatile precursor for a multitude of functionalizations.[3] This document provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, and outlines promising, unexplored research avenues for this compound, targeting researchers and professionals in drug discovery and materials science.
Introduction: The Strategic Importance of Substituted Quinoxalines
Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, are integral to numerous clinically relevant molecules and advanced materials.[4] Their broad spectrum of pharmacological activities—including anticancer, antimicrobial, antiviral, and anti-inflammatory properties—stems from their ability to intercalate with DNA and inhibit key enzymes.[1][2]
The subject of this guide, This compound , is a molecule of significant untapped potential. Its key structural features include:
-
A Polychlorinated Benzene Ring: The chlorine atoms at the 6- and 7-positions offer sites for further functionalization via cross-coupling reactions and are known to influence the molecule's pharmacokinetic profile.
-
A Reactive Pyrazine Ring: The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward handle for introducing diverse chemical moieties.[3]
-
A Trifluoromethyl Group: This powerful electron-withdrawing group is a bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5][6]
This guide will first detail a robust synthetic approach to access this key intermediate, followed by an in-depth exploration of high-potential research directions.
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves the acid-catalyzed condensation of 4,5-dichloro-1,2-phenylenediamine with ethyl 3,3,3-trifluoro-2-oxopropanoate .
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2,3-Dihydroxy-6,7-dichloro-2-(trifluoromethyl)quinoxaline
-
To a solution of 4,5-dichloro-1,2-phenylenediamine (1.77 g, 10 mmol) in glacial acetic acid (50 mL), add ethyl 3,3,3-trifluoro-2-oxopropanoate (1.70 g, 10 mmol).[8][9][10]
-
Heat the reaction mixture to reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (200 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Synthesis of 2,3,6,7-Tetrachloro-2-(trifluoromethyl)quinoxaline Intermediate
-
Suspend the dried 2,3-dihydroxy-6,7-dichloro-2-(trifluoromethyl)quinoxaline (10 mmol) in phosphorus oxychloride (POCl3, 30 mL).[11]
-
Heat the mixture to reflux for 12 hours.
-
Carefully distill off the excess POCl3 under reduced pressure.
-
Cool the residue and cautiously add it to crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetrachloro intermediate.
Step 3: Proposed Synthesis of this compound
Rationale: Selective dechlorination or a controlled reaction sequence is required to arrive at the target molecule from the tetrachloro intermediate. This step is proposed and requires experimental validation.
Method A: Selective Reductive Dechlorination
-
Dissolve the crude tetrachloro intermediate in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source (e.g., ammonium formate, hydrogen gas).
-
Monitor the reaction carefully to achieve selective removal of the chlorine at the 3-position.
Method B: Alternative Cyclocondensation (more direct)
-
React 4,5-dichloro-1,2-phenylenediamine with a more direct precursor such as 1,1,1-trifluoro-2,3-butanedione. This may directly yield an intermediate that can be chlorinated to the final product.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 281209-13-0 | [12] |
| Molecular Formula | C₉H₂Cl₃F₃N₂ | [12] |
| Molecular Weight | 301.48 g/mol | [12] |
| Predicted XlogP | 4.3 | [12] |
Potential Research Areas & Methodologies
The unique substitution pattern of this compound opens up several exciting avenues for research, primarily in medicinal chemistry and materials science.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The quinoxaline core is a well-established pharmacophore. The presence of reactive chlorine atoms and a trifluoromethyl group makes this molecule an excellent starting point for the development of libraries of novel bioactive compounds.
Rationale: Many quinoxaline derivatives are potent kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases.[13] The reactive chloro group at the 2-position allows for the introduction of various side chains to target specific kinases implicated in cancer progression.
Experimental Workflow:
Caption: Workflow for the development of quinoxaline-based kinase inhibitors.
Detailed Protocol: Kinase Inhibition Assay
-
Synthesize a library of derivatives by reacting this compound with a diverse set of nucleophiles (amines, thiols, etc.) via SNAr.
-
Perform an initial high-throughput screen against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, BRAF).
-
For active compounds ("hits"), determine the half-maximal inhibitory concentration (IC50) using a dose-response assay.
-
Conduct structure-activity relationship (SAR) studies to identify key structural features contributing to potency and selectivity.
-
Synthesize optimized analogs for further evaluation in cell-based assays and in vivo cancer models.
Rationale: Quinoxaline derivatives have shown broad-spectrum antimicrobial activity.[11] The electron-deficient nature of the chlorinated and trifluoromethylated quinoxaline ring may enhance its interaction with microbial targets.
Experimental Workflow:
Caption: Workflow for the discovery of novel quinoxaline-based antimicrobial agents.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a dilution series of the synthesized quinoxaline derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (bacterial or fungal).
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
To determine the minimum bactericidal/fungicidal concentration (MBC/MFC), subculture the contents of the wells showing no growth onto agar plates.
Materials Science: Building Blocks for Organic Electronics
Rationale: The electron-deficient nature of the this compound core makes it an interesting building block for n-type organic semiconductors. The planar structure and potential for π-π stacking are also favorable for charge transport.
Experimental Workflow:
-
Functionalization: Utilize the reactive chlorine atoms to introduce moieties that can enhance intermolecular interactions and solubility (e.g., long alkyl chains, aromatic groups) via Suzuki or Stille cross-coupling reactions.
-
Characterization: Investigate the photophysical (UV-Vis absorption, fluorescence) and electrochemical (cyclic voltammetry) properties of the synthesized materials.
-
Device Fabrication: Fabricate and test organic field-effect transistors (OFETs) or organic photovoltaic (OPV) devices incorporating the novel quinoxaline derivatives.
Conclusion
This compound is a highly promising, yet underexplored, chemical entity. Its strategic substitution pattern provides a unique combination of reactivity and desirable physicochemical properties. This guide has presented a plausible synthetic route and outlined several high-potential research avenues in both medicinal chemistry and materials science. The detailed experimental workflows provided herein are intended to serve as a launchpad for researchers to unlock the full potential of this versatile molecule. The exploration of its derivatives is poised to yield novel kinase inhibitors, antimicrobial agents, and functional organic materials.
References
- Mirza, Y., et al. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 143, 837-855.
- BenchChem. (2025). Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry. BenchChem.
- The Role of Quinoxaline Deriv
- Abdel-Gawad, H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7635.
- BenchChem. (2025). The Reactivity of Chlorine Atoms on the Quinoxaline Ring: A Technical Guide for Drug Development Professionals. BenchChem.
- Chemical structures of some quinoxalines used as therapeutic agents. (n.d.).
- Synthesis of ethyl trifluoropyruv
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. (2021). Molecules, 26(15), 4471.
- Ethyl 3,3,3-trifluoro-2-oxopropano
- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2022). Molecules, 27(19), 6619.
- Ethyl 3,3,3-trifluoro-2-oxopropanoate (13081-18-0)
- BenchChem. (2025). The Rising Therapeutic Potential of Fluorinated Quinoxalines: A Technical Guide to Their Biological Activities. BenchChem.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Ethyl 3,3,3-trifluoro-2-oxopropano
- Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. (n.d.).
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054.
- 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline | C9H2Cl3F3N2 | CID 59320554. (n.d.). PubChem.
- CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine. (n.d.). CymitQuimica.
- Recent advances in the synthesis and reactivity of quinoxaline. (2021). Organic Chemistry Frontiers.
- Ethyl 3,3,3-trifluoro-2-oxopropanoate | C5H5F3O3 | CID 2737239. (n.d.). PubChem.
- 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297. (n.d.). PubChem.
- 4,5-Dichloro-o-phenylenediamine 97 5348-42-5. (n.d.). Sigma-Aldrich.
- 4,5-Dichloro-o-phenylenediamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Scientific Chemicals.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Pharmaceuticals, 15(11), 1381.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry, 25(18), 10321-10323.
- 4,5-Dichloro-1,2-benzenediamine | 5348-42-5. (n.d.). ChemicalBook.
- 1372142-36-3|2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline. (n.d.). BLDpharm.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2012). International Journal of Molecular Sciences, 13(5), 5792-5804.
- This compound. (n.d.). PubChemLite.
- Deciphering the Reactivity of Quinoxaline. (n.d.). Thieme E-Books & E-Journals.
- Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. (2016). New Journal of Chemistry.
- Cyclocondensation of N-prop-2-ynyl- and N-pentadiynyl-o-phenylenediamines with phenyl isothiocyanate. (2008). Chemistry of Heterocyclic Compounds, 44(4), 452-458.
- A convenient synthesis of 2-trifluoromethylpyrroles via base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes. (1994).
Sources
- 1. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]
- 9. Ethyl 3,3,3-trifluoro-2-oxopropanoate | C5H5F3O3 | CID 2737239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C9H2Cl3F3N2) [pubchemlite.lcsb.uni.lu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Potential Mechanism of Action of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
A Roadmap for Investigation for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course in Unexplored Territory
The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The specific derivative, 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline, is a molecule of significant interest due to its unique substitution pattern. The presence of multiple electron-withdrawing chlorine atoms and a lipophilic trifluoromethyl group on the quinoxaline ring suggests the potential for potent and specific biological activity.
However, a thorough review of the current scientific literature reveals a notable absence of studies specifically elucidating the mechanism of action for this particular compound. This guide, therefore, is structured not as a retrospective summary but as a forward-looking roadmap for its investigation. As a Senior Application Scientist, my objective is to synthesize the wealth of knowledge surrounding related quinoxaline derivatives to propose plausible mechanisms of action and to provide a detailed, technically-grounded experimental framework for their validation. This document is designed to empower researchers and drug development professionals to systematically explore the therapeutic potential of this promising, yet uncharacterized, molecule.
The Mechanistic Landscape of Bioactive Quinoxalines: A Foundation for Hypothesis
To propose a credible mechanism for this compound, we must first understand the established activities of its chemical relatives. Quinoxaline derivatives exert their effects through diverse and sophisticated molecular interactions.
Anticancer Mechanisms of Action
Quinoxalines are increasingly recognized as a novel class of chemotherapeutic agents with efficacy against various tumors.[1] Their anticancer effects are often multifactorial, stemming from the inhibition of key cellular processes required for tumor growth and survival.
-
Inhibition of Protein Kinases: A primary mechanism for many anticancer quinoxalines is the competitive inhibition of protein kinases at the ATP-binding site.[4][5] These enzymes are crucial regulators of cell signaling pathways that control proliferation, survival, and angiogenesis. Specific kinases targeted by quinoxaline derivatives include:
-
Topoisomerase II Inhibition: Topoisomerases are vital enzymes that resolve DNA topological problems during replication and transcription. Several quinoxaline derivatives function as topoisomerase II inhibitors.[7][8] By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and subsequent activation of apoptotic pathways.[7]
-
DNA Intercalation: The planar aromatic structure of the quinoxaline ring is well-suited for insertion between the base pairs of the DNA double helix.[9] This intercalation distorts the DNA structure, interfering with the processes of replication and transcription and can trigger DNA damage responses, ultimately leading to cell death.
Antiviral Mechanisms of Action
The quinoxaline scaffold is also a key feature in a number of potent antiviral agents.[10][11] The mechanisms often involve the specific inhibition of viral enzymes or proteins essential for the viral life cycle.
-
Inhibition of Viral Proteins: Quinoxaline derivatives have been shown to target highly conserved viral proteins. For instance, certain derivatives can bind to the NS1A protein of the influenza virus, which is critical for blocking the host's innate immune response, thereby inhibiting viral replication.[12] Other quinoxalines have been identified as potent inhibitors of HIV-1 reverse transcriptase.[12]
A Proposed Mechanism of Action for this compound
Based on the established bioactivity of structurally related compounds, we can formulate a primary hypothesis for the mechanism of action of this compound.
Primary Hypothesis: The compound possesses potent anticancer activity, primarily functioning as an inhibitor of a specific protein kinase or as a topoisomerase II inhibitor, leading to cell cycle arrest and apoptosis.
Rationale:
-
Planar Core: The fundamental quinoxaline structure provides the planar scaffold necessary for binding into the ATP pocket of kinases or for intercalating into DNA.
-
Halogenation: The presence of three chlorine atoms significantly alters the electronic properties of the ring system. Halogenation is a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties.[13]
-
Trifluoromethyl Group: The CF3 group is a strong electron-withdrawing group and is highly lipophilic. It can enhance binding to hydrophobic pockets within target proteins and often improves metabolic stability and cell permeability.
The convergence of these structural features suggests a high probability of potent interaction with a specific biological target, most likely within the context of cancer cell signaling or DNA replication machinery.
Caption: Proposed dual mechanism of action for this compound.
An Experimental Roadmap for Elucidating the Mechanism of Action
The following section provides a structured, multi-phase experimental plan to systematically investigate the biological activity and mechanism of action of this compound.
Phase 1: Initial Biological Screening and Activity Confirmation
The first directive is to confirm biological activity and determine the compound's potency. Given the strong precedent in the literature, initial screening should focus on anticancer effects.
Experimental Protocol: In Vitro Anticancer Screening
-
Cell Line Panel: Utilize a diverse panel of human cancer cell lines to identify sensitive cancer types. A standard choice is the NCI-60 panel, or a smaller, representative panel including lines from different tissues (e.g., MCF-7 [breast], HCT116 [colon], PC-3 [prostate], A549 [lung]). A non-cancerous cell line (e.g., MCF-10A or WI-38) must be included to assess selectivity.[4]
-
Cell Viability Assay (MTT or CellTiter-Glo®):
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
After incubation, add the viability reagent (MTT or CellTiter-Glo®) according to the manufacturer's protocol.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line by plotting the percentage of cell viability against the log of the compound concentration.
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| HCT116 | Colon Carcinoma | 1.5 |
| PC-3 | Prostate Cancer | 2.1 |
| MCF-7 | Breast Adenocarcinoma | 4.8 |
| A549 | Lung Carcinoma | 7.2 |
| WI-38 | Normal Lung Fibroblast | > 50 |
Phase 2: Target Deconvolution and Mechanistic Assays
Assuming Phase 1 confirms potent and selective anticancer activity, the next step is to identify the molecular target. Based on our primary hypothesis, we will investigate kinase inhibition and topoisomerase inhibition.
Workflow: Target Identification Strategy
Caption: Experimental workflow for target identification.
Experimental Protocol: Kinase Inhibition Assay
-
Broad-Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Promega) for screening against a large panel of kinases at a fixed concentration (e.g., 1 µM).
-
IC50 Determination: For any kinases showing significant inhibition (>90%), perform a dose-response assay to determine the precise IC50 value.[14]
-
Assay Principle (e.g., ADP-Glo™ Assay): [15]
-
The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test compound.
-
After the reaction, a reagent is added to deplete the remaining ATP.
-
A second reagent is then added to convert the ADP produced into ATP.
-
This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to kinase activity. Inhibition is measured as a decrease in luminescence.
-
Experimental Protocol: Topoisomerase II DNA Relaxation Assay
-
Principle: Topoisomerase II relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.
-
Reaction:
-
Incubate supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase II enzyme in the presence of various concentrations of the test compound. Include a known inhibitor (e.g., etoposide) as a positive control.
-
The reaction requires ATP.
-
-
Analysis:
-
Stop the reaction and separate the DNA topoisomers using agarose gel electrophoresis.
-
Visualize the DNA with ethidium bromide or SYBR Safe.
-
Supercoiled DNA migrates faster than relaxed, circular DNA. Inhibition is confirmed by the persistence of the supercoiled DNA band at concentrations where the no-drug control shows complete relaxation.
-
Experimental Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement)
-
Principle: Ethidium bromide (EtBr) fluoresces strongly when intercalated into DNA. A compound that also intercalates will compete with EtBr, displacing it from the DNA and causing a decrease in fluorescence.[16]
-
Assay:
-
Prepare a solution of calf thymus DNA (ct-DNA) and EtBr in a suitable buffer.[16]
-
Measure the baseline fluorescence of the DNA-EtBr complex.
-
Add increasing concentrations of the test compound and measure the fluorescence after each addition.
-
-
Analysis: A significant quenching of fluorescence indicates that the compound is displacing EtBr and likely intercalating into the DNA.[16]
Phase 3: Cellular Mechanism Validation
Once a primary molecular target is identified, the final phase is to confirm that this on-target activity translates to the observed cellular phenotype (e.g., cell death).
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat a sensitive cell line (e.g., HCT116) with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium iodide (PI).
-
Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.[7]
Experimental Protocol: Apoptosis Confirmation (Annexin V/PI Staining)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be fluorescently labeled. PI is a dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Staining and Analysis:
-
Treat cells with the compound as described above.
-
Stain the cells with FITC-labeled Annexin V and PI.
-
Analyze by flow cytometry. An increase in the Annexin V-positive/PI-negative population confirms the induction of early apoptosis.
-
Conclusion and Future Directions
This guide outlines a comprehensive and logical strategy for the in-depth characterization of this compound. While its specific mechanism of action is currently unknown, its chemical structure strongly suggests potential as a highly potent therapeutic agent, particularly in oncology. The proposed experimental roadmap, moving from broad phenotypic screening to specific target identification and cellular validation, provides a self-validating system for elucidating its core mechanism. The successful execution of this plan will not only define the therapeutic potential of this specific molecule but will also contribute valuable structure-activity relationship insights to the broader field of quinoxaline-based drug discovery.
References
-
Montana, M., Mathias, F., Terme, T., & Vanelle, P. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]
-
Shahin, G. H., El-Messery, S. M., Al-Omary, F. A. M., El-Subbagh, H. I., & El-Nassan, H. B. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2939. [Link]
-
Al-Ostath, A., Al-Otaibi, A. M., El-Enazi, M. M., Al-Mutairi, M. S., Al-Assiri, H. M., Al-Owaidi, F. A., ... & El-Gazzar, A. R. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Molecular and Cellular Biochemistry, 478(10), 2469–2483. [Link]
-
Montero, V., Ghandour, R., Figarella, C., & Vanelle, P. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 270, 116360. [Link]
-
Zayed, M. F., Ahmed, S., Ihmaid, S., & El-Adl, K. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Pharmaceuticals, 15(1), 69. [Link]
-
Sharma, R., Kumar, R., & Singh, P. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Lian, B., Tieu, T., & Wang, Y. (2023). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials, 6(5), 1735–1748. [Link]
-
Abdel-Gawad, N. M., George, R. F., & El-Sayed, N. F. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie, 349(5), 327–343. [Link]
-
Inspiralis. (n.d.). DNA Unwinding Assay. Inspiralis. [Link]
-
Marcotti, S., Ergir, O., & Johnson, S. L. (2021). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. Frontiers in Cellular Neuroscience, 15, 735824. [Link]
-
ResearchGate. (2024). Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights. ResearchGate. [Link]
-
Ivanova, Y., & Blinova, E. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 343. [Link]
-
ResearchGate. (2021). Biological activity of quinoxaline derivatives. ResearchGate. [Link]
-
Taylor & Francis Online. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online. [Link]
-
ACS Publications. (2023). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]
-
Wobst, H., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]
-
MDPI. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. [Link]
-
RSC Publishing. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Advances. [Link]
-
ACS Publications. (2022). Synthesis, Anti-Potato Virus Y Activities, and Interaction Mechanisms of Novel Quinoxaline Derivatives Bearing Dithioacetal Moiety. Journal of Agricultural and Food Chemistry. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]
-
ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2024). Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate. [Link]
-
PubMed. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. PubMed. [Link]
-
PharmaTutor. (2011). Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor. [Link]
-
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. [Link]
-
ACS Publications. (2010). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Accounts of Chemical Research. [Link]
-
Bentham Science. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
National Center for Biotechnology Information. (2020). Methods of probing the interactions between small molecules and disordered proteins. Essays in Biochemistry. [Link]
-
National Center for Biotechnology Information. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. [Link]
-
PubMed. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed. [Link]
-
Oxford Academic. (2018). DNA intercalation methodology for an efficient prediction of ligand binding pose and energetics. Briefings in Bioinformatics. [Link]
-
Semantic Scholar. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Semantic Scholar. [Link]
-
ResearchGate. (2019). In-vitro Models in Anticancer Screening. ResearchGate. [Link]
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]
-
MDPI. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules. [Link]
-
ResearchGate. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate. [Link]
-
ResearchGate. (2014). Plausible mechanism for the formation of quinoxaline. ResearchGate. [Link]
Sources
- 1. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. promega.com [promega.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline in Advanced Organic Synthesis
Introduction
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is a highly functionalized heterocyclic compound that serves as a versatile and powerful building block in modern organic synthesis. Its structure, featuring a quinoxaline core substituted with a trifluoromethyl group and three distinct chlorine atoms, presents a unique platform for the strategic construction of complex molecular architectures. Quinoxaline derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3][4] The strategic placement of reactive handles on this particular quinoxaline derivative allows for selective, sequential functionalization, making it an invaluable intermediate for drug discovery programs and the development of novel materials.
This guide provides an in-depth analysis of the reactivity of this compound and offers detailed protocols for its application in key synthetic transformations, with a focus on palladium-catalyzed cross-coupling reactions.
Section 1: Compound Profile and Safe Handling
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 281209-13-0 | [6] |
| Molecular Formula | C₉H₂Cl₃F₃N₂ | [5][6] |
| Molecular Weight | 301.48 g/mol | [6] |
| Appearance | Off-white to light yellow solid | - |
| Storage | Store at 2-8°C under an inert atmosphere | [6] |
Critical Safety and Handling Protocols
This compound is classified as a hazardous substance and must be handled with extreme caution by trained personnel.
Hazard Identification:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 3. Toxic if swallowed, in contact with skin, or if inhaled.[7]
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust.[7][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.[7]
-
Respiratory Protection: For operations that may generate significant dust, use a NIOSH-approved respirator with an appropriate particulate filter.
-
Avoidance of Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible materials. The storage area should be locked.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal plant.[7]
Section 2: The Principle of Regioselective Reactivity
The synthetic utility of this compound stems from the differential reactivity of its three chlorine atoms. This selectivity is governed by the electronic properties of the quinoxaline ring system.
-
C2-Cl Bond: This chlorine is attached to the electron-deficient pyrazine ring. The adjacent nitrogen atoms and the potent electron-withdrawing trifluoromethyl (-CF₃) group significantly lower the electron density at the C2 position. This makes the C2-Cl bond the most activated site for both nucleophilic aromatic substitution (SₙAr) and oxidative addition in palladium-catalyzed cross-coupling cycles.
-
C6-Cl and C7-Cl Bonds: These chlorines are attached to the benzene portion of the quinoxaline core. While still activated compared to a simple chlorobenzene, they are considerably less reactive than the C2-Cl. Their reactivity is more akin to that of a standard chloro-aromatic system.
This reactivity hierarchy (C2 >> C6 ≈ C7) is the cornerstone of a predictable and sequential functionalization strategy, allowing chemists to build molecular complexity in a controlled manner.
Caption: Electronic differentiation of chloro-substituents.
Section 3: Application in Palladium-Catalyzed Cross-Coupling
The most powerful application of this building block is in palladium-catalyzed reactions, which are foundational to modern drug development.[9]
Protocol: Regioselective Suzuki-Miyaura C-C Coupling at the C2-Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[10] Due to the high reactivity of the C2-Cl bond, this coupling can be achieved with high selectivity, leaving the C6 and C7 positions intact for subsequent transformations.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is chosen. These ligands facilitate the challenging oxidative addition of the aryl chloride and promote the subsequent reductive elimination step, which is often rate-limiting.
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used. It is crucial for the transmetalation step, activating the boronic acid, but is typically not so harsh as to cause degradation of the substrate or product.
-
Solvent: A polar aprotic solvent system, often a mixture like 1,4-dioxane/water or DME/water, is used to dissolve both the organic substrate and the inorganic base, facilitating the reaction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv., e.g., 301 mg, 1.0 mmol), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 0.1 M concentration relative to the substrate) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80–110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Representative Data for Suzuki Coupling at C2:
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 2-Phenyl-6,7-dichloro-3-(trifluoromethyl)quinoxaline | 85-95 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6,7-dichloro-3-(trifluoromethyl)quinoxaline | 80-92 |
| 3-Pyridylboronic acid | 2-(3-Pyridyl)-6,7-dichloro-3-(trifluoromethyl)quinoxaline | 75-88 |
| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-6,7-dichloro-3-(trifluoromethyl)quinoxaline | 70-85 |
Protocol: Regioselective Buchwald-Hartwig C-N Coupling at the C2-Position
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[9][11] This protocol allows for the selective introduction of a wide range of nitrogen nucleophiles at the activated C2 position.
Causality Behind Experimental Choices:
-
Catalyst System: Modern Buchwald-Hartwig reactions on heteroaryl chlorides often employ specialized palladium precatalysts (e.g., G3 or G4 palladacycles) and bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos). These advanced systems offer high turnover numbers and broad substrate scope, even at lower temperatures.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine in the catalytic cycle.
-
Solvent: Anhydrous, polar aprotic solvents like toluene, 1,4-dioxane, or THF are essential to prevent catalyst deactivation and side reactions.
Detailed Step-by-Step Protocol:
-
Glovebox Setup: Due to the air- and moisture-sensitivity of the reagents, it is highly recommended to set up the reaction in an inert atmosphere glovebox.
-
Reagent Loading: In the glovebox, add the palladium precatalyst (1-3 mol%), ligand (1.5-4.5 mol%), and base (e.g., NaOtBu, 1.4 equiv.) to a vial or Schlenk tube.
-
Substrate Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent and Sealing: Add the anhydrous solvent (e.g., toluene, 0.2 M) and seal the vessel tightly.
-
Reaction: Remove the vessel from the glovebox and place it in a preheated heating block or oil bath at 90–120 °C. Stir for the required time (typically 4–24 hours), monitoring by LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash chromatography.
Representative Data for Buchwald-Hartwig Amination at C2:
| Amine | Product | Typical Yield (%) |
| Morpholine | 4-(6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl)morpholine | 90-98 |
| Aniline | N-Phenyl-6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-amine | 75-85 |
| Benzylamine | N-(Benzyl)-6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-amine | 80-90 |
| Piperidine | 1-(6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl)piperidine | 88-96 |
Section 4: Advanced Strategy: Sequential Functionalization Workflow
The true synthetic power of this reagent is unlocked through sequential cross-coupling. By first exploiting the highly reactive C2 position under milder conditions, the resulting product can then be subjected to a second, more forcing cross-coupling reaction to modify the C6 and/or C7 positions. This enables the rapid assembly of highly diverse and complex molecules from a single starting material.
Caption: Workflow for sequential diversification.
Considerations for the Second Coupling Step:
-
Higher Temperatures: The C6/C7 positions will require more forcing conditions, typically higher temperatures (120-150 °C).
-
Stronger Catalyst Systems: More robust catalyst systems, potentially with different ligands, may be necessary to achieve efficient coupling at these less reactive sites.
-
Statistical Mixtures: Coupling at both C6 and C7 may lead to mixtures of mono- and di-substituted products, requiring careful optimization and purification.
Conclusion
This compound is a premier building block for chemists engaged in the synthesis of complex heterocyclic molecules. Its well-defined reactivity hierarchy enables predictable, regioselective, and sequential functionalization. By leveraging foundational transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can rapidly access a vast chemical space, accelerating the discovery of new pharmaceuticals and advanced materials. Adherence to the stringent safety protocols outlined is paramount to ensure the safe and effective use of this potent synthetic intermediate.
References
-
This compound . PubChem. [Link]
-
2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline . PubChem. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives . El-Sayed, R. et al. International Journal of Organic Chemistry. [Link]
-
2,6,7-Trichloro-quinoxaline - SpectraBase . Wiley. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
2,3,6-Trichloro-7-methyl-quinoxaline . PubChem. [Link]
-
Synthesis and antitumor activity of some 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives . Semantic Scholar. [Link]
-
2,6,7-trichloroquinoxaline . PubChem. [Link]
-
This compound . Chongqing Chemdad Co., Ltd. [Link]
-
Synthesis and biological activity of 8-chloro-[5][6][7]triazolo [4,3-a]quinoxalines . Journal of Chemical and Pharmaceutical Research. [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review . Pereira, J. A., et al. European Journal of Medicinal Chemistry. [Link]
-
Regioselective Suzuki miyaura cross coupling reactions of 2,6-dichloroquinoxaline . ResearchGate. [Link]
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore . ResearchGate. [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain . PubMed. [Link]
-
ChemInform Abstract: Quinoxaline, Its Derivatives and Applications: A State of the Art Review . ResearchGate. [Link]
-
Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis . ResearchGate. [Link]
-
Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions . ResearchGate. [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling . ResearchGate. [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines . PubMed Central. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][8]-Fused Indole Heterocycles . PubMed Central. [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. jocpr.com [jocpr.com]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C9H2Cl3F3N2) [pubchemlite.lcsb.uni.lu]
- 6. 281209-13-0|this compound|BLD Pharm [bldpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scafford: 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline as a Gateway to Novel Compound Libraries
Introduction: The Strategic Value of the Quinoxaline Core in Modern Chemistry
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the synthetic versatility offered by multiple chloro-substituents, the 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline building block emerges as a powerful tool for the rapid generation of diverse and complex molecular architectures.
This application note provides a comprehensive guide to the synthesis, properties, and strategic application of this compound for researchers, scientists, and drug development professionals. We will delve into the reactivity of this polyfunctionalized scaffold, offering detailed protocols for its selective modification and showcasing its potential in the creation of novel compound libraries.
Physicochemical Properties and Spectroscopic Data
This compound is a crystalline solid at room temperature. Its key computed and experimental properties are summarized in the table below. The presence of the trifluoromethyl group offers a unique handle for reaction monitoring and structural elucidation via 19F NMR spectroscopy.[5]
| Property | Value | Source |
| Molecular Formula | C₉H₂Cl₃F₃N₂ | PubChem |
| Molecular Weight | 301.48 g/mol | PubChem |
| Appearance | Off-white to yellow crystalline solid | Commercial Suppliers |
| Melting Point | Not widely reported; expected to be >100 °C | Inferred from similar compounds |
| Boiling Point | 312.5 ± 37.0 °C (Predicted) | Commercial Suppliers |
| 19F NMR (CDCl₃) | Expected singlet around -60 to -70 ppm | [6] |
| 1H NMR (CDCl₃) | Two singlets in the aromatic region (approx. 7.5-8.5 ppm) | Inferred from structure |
| 13C NMR (CDCl₃) | Complex pattern in the aromatic region, with characteristic C-F couplings | [6] |
Synthesis of the Building Block
The synthesis of this compound can be achieved through a two-step process, beginning with the condensation of a substituted o-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl compound, followed by chlorination.
Detailed Protocol: Synthesis of this compound
Part 1: Condensation to form 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dichloro-1,2-phenylenediamine (1.0 eq.) in ethanol.[1][7]
-
Add ethyl 3,3,3-trifluoro-2-oxopropanoate (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one as a solid.
Part 2: Chlorination to form this compound
-
Caution: This step should be performed in a well-ventilated fume hood as it involves phosphorus oxychloride.
-
In a round-bottom flask, suspend 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the solid under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Strategic Functionalization: A Guide to Regioselectivity
The three chlorine atoms on the quinoxaline scaffold possess distinct reactivities, enabling a stepwise and regioselective functionalization. This differential reactivity is governed by the electronic nature of the quinoxaline ring system.
The pyrazine ring is inherently electron-deficient, making the C2 and C3 positions highly susceptible to nucleophilic attack. Consequently, the C2-chloro substituent is the most activated towards nucleophilic aromatic substitution (SNAr).[8][9][10] The chloro groups on the benzene ring (C6 and C7) are less reactive in SNAr reactions. The relative reactivity between C6 and C7 can be influenced by the electronic effects of the substituents on the pyrazine ring, but generally, they are significantly less reactive than the C2-chloro group.
For palladium-catalyzed cross-coupling reactions, the regioselectivity can be more nuanced and is often controlled by the choice of catalyst, ligand, and reaction conditions.[11][12] However, the inherent electronic differences can still be exploited for selective transformations.
Application in Nucleophilic Aromatic Substitution (SNAr)
The high reactivity of the C2-chloro group allows for its selective displacement with a variety of nucleophiles, providing a straightforward entry into a wide range of 2-substituted quinoxaline derivatives.
Detailed Protocol: Selective SNAr with an Amine Nucleophile
This protocol describes the selective substitution of the C2-chloro group with a primary or secondary amine.
-
In a sealed tube, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Add the amine nucleophile (1.1-1.5 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.).
-
Seal the tube and heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 2-amino-6,7-dichloro-3-(trifluoromethyl)quinoxaline.
Expected Outcome: This reaction is expected to proceed with high regioselectivity for the C2 position, leaving the C6 and C7 chloro-substituents intact for further functionalization.
| Nucleophile | Product | Typical Yield (%) |
| Morpholine | 4-(6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl)morpholine | 85-95% |
| Aniline | N-Phenyl-6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-amine | 70-85% |
| Benzylamine | N-Benzyl-6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-amine | 80-90% |
Application in Palladium-Catalyzed Cross-Coupling Reactions
The remaining chloro-substituents at the C6 and C7 positions can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Selective functionalization of one position over the other can often be achieved by carefully controlling the reaction conditions.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-substituted-6,7-dichloro-3-(trifluoromethyl)quinoxaline with an arylboronic acid. The reactivity of the C6 and C7 positions may be similar, and a mixture of mono-arylated products might be obtained, which can often be separated by chromatography. Stepwise functionalization may require careful optimization of reaction conditions.
-
To a reaction vessel, add the 2-substituted-6,7-dichloro-3-(trifluoromethyl)quinoxaline (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired arylated quinoxaline derivative(s).
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel and complex heterocyclic compounds. The differential reactivity of its three chloro-substituents allows for a programmed, stepwise functionalization through a combination of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This strategic approach opens the door to the efficient construction of large and diverse compound libraries, which are of significant interest in the fields of drug discovery and materials science. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this powerful synthetic intermediate.
References
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available at: [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. Available at: [Link]
-
A mechanistic study of quinoxaline formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions - NIH. Available at: [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]
- CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents.
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. Available at: [Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed. Available at: [Link]
-
Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction - ResearchGate. Available at: [Link]
-
19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
-
Predicting Regioselectivity in Nucleophilic Aromatic Substitution - kth .diva. Available at: [Link]
-
Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions - PubMed. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Quinoxaline Anchored Bis(1,2,3-triazole) Derivatives as Potent Anticancer Agents | Asian Journal of Chemistry. Available at: [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. Available at: [Link]
-
Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Available at: [Link]
-
Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction - The Royal Society of Chemistry. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central. Available at: [Link]
-
Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline | Request PDF - ResearchGate. Available at: [Link]
-
Mechanistic studies on nucleophilic aromatic substitution reactions on... - ResearchGate. Available at: [Link]
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline in medicinal chemistry
An Application Guide to 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline in Medicinal Chemistry
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure serves as an excellent foundation for positioning functional groups in precise three-dimensional orientations, enabling potent and selective interactions with a wide array of biological targets. Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4]
This guide focuses on a specific, highly functionalized derivative: This compound . While direct biological data on this exact molecule is not extensively published, its unique combination of a trifluoromethyl group and multiple chlorine substituents makes it an exceptionally valuable and versatile starting material for the synthesis of novel therapeutic agents. The strategic placement of these groups provides medicinal chemists with a powerful tool for library synthesis and lead optimization, targeting critical pathways in oncology, virology, and beyond.
Section 1: Physicochemical Profile and Strategic Rationale for Use
The utility of this compound as a building block in drug discovery is rooted in the distinct physicochemical properties imparted by its substituents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₂Cl₃F₃N₂ | [5][6] |
| Molecular Weight | 301.48 g/mol | [5][6] |
| XLogP3 | 4.6 | [5] |
| Boiling Point | 312.5 °C (Predicted) | [6] |
| pKa | -7.86 (Predicted) | [6] |
| IUPAC Name | This compound | [5] |
The Role of the Trifluoromethyl (CF₃) Group
The trifluoromethyl group is a cornerstone of modern medicinal chemistry, employed to enhance a molecule's therapeutic profile.[7] Its incorporation into the quinoxaline scaffold offers several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased biological half-life and improved pharmacokinetic profile.[7]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule (as reflected in the high XLogP3 value), which can enhance cell membrane permeability and improve oral bioavailability.[7]
-
Modulation of Electronic Properties: As a powerful electron-withdrawing group, the CF₃ group lowers the pKa of the pyrazine nitrogens, influencing the molecule's overall electronic distribution and its ability to participate in hydrogen bonding or other non-covalent interactions with a biological target.[7]
-
Enhanced Binding Affinity: The CF₃ group can engage in favorable interactions within a protein's binding pocket, including hydrophobic and dipole-dipole interactions, thereby increasing the potency of the drug candidate.[8]
The Strategic Importance of the Trichloro-Substituents
The three chlorine atoms on the quinoxaline ring are not merely passive substituents; they are highly reactive synthetic handles that are key to the molecule's utility. The chlorine atoms at positions 2, 6, and 7 are susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the systematic and regioselective introduction of a wide variety of functional groups (amines, alcohols, thiols, etc.), enabling the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies. The differential reactivity of the chlorine atoms (with the one at C2 generally being the most susceptible to displacement) allows for controlled, stepwise modifications.
Section 2: Application as a Scaffold for Kinase Inhibitor Synthesis
The quinoxaline scaffold is a well-established core for the development of potent kinase inhibitors.[9] Many kinases are key drivers of oncogenic signaling, making them high-value targets in cancer therapy. Tricyclic quinoxalines have been identified as potent inhibitors of receptor tyrosine kinases such as PDGFR, Flt3, and Kit.[10]
The title compound is an ideal starting point for creating novel kinase inhibitors. The general strategy involves using the chloro-positions as anchor points to introduce side chains that can interact with specific regions of the kinase ATP-binding pocket.
Caption: Synthetic workflow for generating a kinase inhibitor library.
Protocol 1: Synthesis of a 2-Amino-quinoxaline Derivative via SNAr
This protocol describes a representative reaction to displace the C2-chloro group with an amine, a common first step in building kinase inhibitors.
Materials:
-
This compound (1.0 mmol)
-
Desired primary or secondary amine (e.g., 4-methoxyaniline) (1.2 mmol)
-
Diisopropylethylamine (DIPEA) (2.0 mmol)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
-
Standard workup and purification reagents (ethyl acetate, brine, silica gel)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol).
-
Add the solvent (NMP or DMF, 5 mL) and stir until the starting material is fully dissolved.
-
Add the selected amine (1.2 mmol) followed by DIPEA (2.0 mmol).
-
Attach a condenser and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-amino-6,7-dichloro-3-(trifluoromethyl)quinoxaline derivative.
Causality: The electron-withdrawing nature of the pyrazine nitrogens and the trifluoromethyl group makes the C2 and C3 positions highly electron-deficient and thus susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving it to completion.
Section 3: Application in Anticancer Drug Discovery
Beyond kinase inhibition, quinoxaline derivatives exert anticancer effects through various mechanisms, including topoisomerase inhibition, induction of apoptosis, and interference with microtubule dynamics.[9][11][12] Derivatives of the title compound can be screened for broad anticancer activity against a panel of cancer cell lines.
Caption: Workflow for cell-based anticancer screening.
Protocol 2: In Vitro Anti-Proliferative Activity using the SRB Assay
The Sulforhodamine B (SRB) assay is a reliable method for determining cell density based on the measurement of cellular protein content, making it suitable for high-throughput screening of cytotoxic compounds.[11]
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[3][9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Synthesized quinoxaline derivatives dissolved in DMSO.
-
96-well plates.
-
Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Return the plates to the incubator for 72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Staining: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) for each compound.
Section 4: Potential in Antiviral Drug Development
Quinoxaline derivatives have been investigated as potent antiviral agents, notably as inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease and as non-nucleoside inhibitors of HIV reverse transcriptase.[1][2][8] The scaffold of this compound is highly suitable for developing new antiviral compounds. The trifluoromethyl group at the C3 position has been shown to influence the binding mode and potency against viral proteases.[8]
The synthetic strategies are similar to those for kinase inhibitors, where the chloro-positions are substituted to introduce functionalities that mimic the natural substrates of viral enzymes or interact with allosteric sites.
Caption: A typical screening cascade for antiviral compounds.
Conclusion
This compound stands out as a highly promising and strategically designed building block for medicinal chemistry. While it may not be an end-drug itself, its true value lies in its potential as a versatile starting scaffold. The combination of a metabolically robust trifluoromethyl group and three synthetically accessible chlorine atoms provides researchers with a powerful platform to rapidly generate and optimize novel compounds. By applying established synthetic protocols and biological screening methods, derivatives of this molecule can be effectively explored as potent inhibitors of kinases, anticancer agents, and antiviral therapeutics, paving the way for the discovery of next-generation medicines.
References
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). National Institutes of Health.
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (n.d.). National Institutes of Health.
- Tricyclic quinoxalines as potent kinase inhibitors of PDGFR kinase, Flt3 and Kit. (n.d.). PubMed.
-
2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline. (n.d.). PubChem. Available at: [Link]
- Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. (n.d.). PubMed.
- Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines. (n.d.). PubMed Central.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PubMed Central.
- Quinoxaline, its derivatives and applications: A State of the Art review. (2015). ReCIPP.
- Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (n.d.). Bentham Science.
-
Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (n.d.). ResearchGate. Available at: [Link]
- Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. (2019). PubMed.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI. Available at: [Link]
- Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants. (n.d.). PubMed Central.
-
2,3,6-Trichloro-7-methyl-quinoxaline. (n.d.). PubChem. Available at: [Link]
-
This compound. (n.d.). Chongqing Chemdad Co., Ltd. Available at: [Link]
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). PubMed Central.
-
ChemInform Abstract: Quinoxaline, Its Derivatives and Applications: A State of the Art Review. (n.d.). ResearchGate. Available at: [Link]
-
Quinoxalines with biological activity. (2014). RSC Medicinal Chemistry Blog. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. Available at: [Link]
Sources
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline | C9H2Cl3F3N2 | CID 59320554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 8. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tricyclic quinoxalines as potent kinase inhibitors of PDGFR kinase, Flt3 and Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
Application Notes and Protocols for the Synthesis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline Derivatives
Introduction: The Significance of Trifluoromethylated Quinoxalines in Modern Drug Discovery
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules.[1] Their versatile scaffold has been extensively explored in medicinal chemistry, leading to the development of therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability.[4][5] Consequently, 2,6,7-trichloro-3-(trifluoromethyl)quinoxaline and its derivatives are of significant interest to researchers and drug development professionals as potential novel therapeutic agents. This document provides a detailed protocol for the synthesis of this class of compounds, grounded in established chemical principles.
Reaction Principle: The Hinsberg Quinoxaline Synthesis
The most common and efficient method for the synthesis of quinoxaline derivatives is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, a reaction first reported by Hinsberg in 1884.[6] This robust reaction is widely applicable and tolerates a variety of substituents on both reactants. For the synthesis of this compound, the logical precursors are 4,5-dichloro-1,2-phenylenediamine and a trifluoromethyl-containing α-dicarbonyl compound.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| 4,5-Dichloro-1,2-phenylenediamine | ≥97% | Sigma-Aldrich | 5348-42-5 |
| 1,1,1-Trifluoro-2,3-butanedione | ≥95% | Biosynth | 131549-62-7 |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 64-19-7 |
| Ethanol | 200 Proof, Anhydrous | Decon Labs | 64-17-5 |
| Deionized Water | 7732-18-5 | ||
| Anhydrous Sodium Sulfate | ACS Grade | VWR | 7757-82-6 |
| Ethyl Acetate | HPLC Grade | Honeywell | 141-78-6 |
| Hexanes | HPLC Grade | Honeywell | 110-54-3 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bars
-
Glass funnel
-
Büchner funnel and filter flask
-
Filter paper
-
Beakers
-
Graduated cylinders
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol: Synthesis of this compound
This protocol is based on the established method of synthesizing 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives.[7]
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dichloro-1,2-phenylenediamine (1.77 g, 10 mmol).
-
To the flask, add 30 mL of glacial acetic acid.
-
Stir the mixture at room temperature until the 4,5-dichloro-1,2-phenylenediamine is fully dissolved.
-
Carefully add 1,1,1-trifluoro-2,3-butanedione (1.40 g, 10 mmol) to the solution.
-
Attach a reflux condenser to the flask.
Causality Behind Experimental Choices: Glacial acetic acid serves as both a solvent and a catalyst for the cyclocondensation reaction. The acidic environment protonates one of the carbonyl groups of the dione, making it more susceptible to nucleophilic attack by the amino group of the phenylenediamine.
Step 2: Cyclocondensation Reaction
-
Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours.[7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
TLC System: Ethyl acetate/Hexanes (3:7 v/v).
-
Visualization: UV light (254 nm).
-
The reaction is complete when the starting materials (phenylenediamine and dione) are no longer visible on the TLC plate.
-
Step 3: Product Isolation and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring. This will cause the crude product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid.
-
Dry the crude product in a desiccator under vacuum.
Step 4: Recrystallization
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
If necessary, add hot deionized water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified this compound to a constant weight.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
1H NMR, 13C NMR, and 19F NMR Spectroscopy: To confirm the chemical structure and the presence of the trifluoromethyl group.
-
Mass Spectrometry: To determine the molecular weight of the final product. The expected molecular weight for C9H2Cl3F3N2 is approximately 301.48 g/mol .
-
Melting Point: To assess the purity of the compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4,5-Dichloro-1,2-phenylenediamine is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1]
-
Glacial acetic acid is corrosive and can cause severe skin burns and eye damage.
-
Avoid inhalation of vapors and contact with skin and eyes.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
-
A NEW SYNTHETIC ROUTE TO 6,7-DICHLORO-5,8-QUINOXALINE-. Semantic Scholar. Available at: [Link].
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Fathi, N., & Sardarian, A. R. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(49), 29392-29413.
- Google Patents. (2012). US20120232085A1 - Substituted thieno[3,2-b]pyridin-6-yl, thieno[3,2-b]thiopyran-6-yl, and thieno[2,3-d]pyridazin-7-yl derivatives as androgen receptor modulators.
- Google Patents. (2020). US20200290975A1 - 1,3-dioxane-4,6-dione derivatives and methods of treating cancer.
- Hassan, S. Y. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 25(23), 5564.
- Incesu, Z., Akar, D., Gündoğdu-Karaburun, N., Benkli, K., & Işıkdağ, İ. (2004). Synthesis and Antitumor Activity of Some 6-Chloro- and 6,7-Dichloro-2,3-Disubstituted-Quinoxaline Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 28(2), 193-200.
- Massah, A. R., et al. (2017). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 7(57), 35937-35954.
-
National Center for Biotechnology Information (n.d.). 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one. PubChem Compound Database. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). 4,5-Dichloro-1,2-phenylenediamine. PubChem Compound Database. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). 1,1,1-Trifluoro-2,3-butanedione. PubChem Compound Database. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). Quinoxaline. PubChem Compound Database. Retrieved from [Link].
- Patel, M. B., et al. (2016). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry, 40(12), 10363-10371.
-
ResearchGate. (2021). Synthesis of series 1, 2, 3, 4, 5 and 6. Retrieved from [Link].
- University of Warsaw. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 25(1), 209.
- Wang, J., et al. (2014). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Journal of Fluorine Chemistry, 167, 3-18.
- WO2018087021A1 - Substituted quinoxaline derivatives as inhibitors of pfkfb. Google Patents.
Sources
- 1. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine - Google Patents [patents.google.com]
- 4. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 5. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
Application and Protocol Guide: Leveraging 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline for the Development of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoxaline scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This document provides an in-depth guide to the application of 2,6,7-trichloro-3-(trifluoromethyl)quinoxaline as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the chemical rationale behind its use, provide detailed protocols for inhibitor synthesis and evaluation, and use the c-MET proto-oncogene as a representative target to illustrate the workflow from compound synthesis to cellular characterization.
Introduction: The Quinoxaline Scaffold in Kinase Inhibitor Design
The quinoxaline ring system, a fusion of benzene and pyrazine rings, offers a unique combination of chemical properties that make it an attractive scaffold for kinase inhibitor development. Its planar structure can mimic the purine core of ATP, allowing for effective competition at the kinase active site. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with key residues in the hinge region of the kinase domain. Furthermore, the quinoxaline core is readily amenable to chemical modification at multiple positions, enabling the synthesis of large libraries of derivatives with diverse pharmacological profiles.[1][2]
The subject of this guide, This compound , represents a highly functionalized and strategic starting material for several reasons:
-
Multiple Reactive Sites: The three chlorine atoms at positions 2, 6, and 7 serve as versatile handles for nucleophilic substitution reactions, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.
-
The Power of the Trifluoromethyl Group: The trifluoromethyl (CF3) group at position 3 is a key feature. It is a strong electron-withdrawing group that can significantly impact the electronic properties of the quinoxaline ring system. Moreover, the CF3 group is known to enhance metabolic stability, increase lipophilicity (aiding cell permeability), and can participate in favorable interactions within the kinase binding pocket.
-
Structural Rigidity: The rigid quinoxaline core provides a stable platform for the appended functional groups, reducing the entropic penalty upon binding to the target kinase and potentially leading to higher affinity.
Case Study: Targeting the c-MET Kinase
To illustrate the utility of this compound, we will focus on the development of inhibitors for the c-MET receptor tyrosine kinase.
The c-MET Signaling Pathway
The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, motility, and invasion.[3] Its only known ligand is the hepatocyte growth factor (HGF). Aberrant activation of the HGF/c-MET signaling axis through mutation, amplification, or overexpression is implicated in the progression and metastasis of numerous cancers.[4][5] Upon HGF binding, c-MET dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins and activating several key pathways, including the RAS/MAPK and PI3K/AKT cascades.[4]
Below is a diagram illustrating the core components of the c-MET signaling pathway.
Caption: The c-MET signaling pathway initiated by HGF binding, leading to cell proliferation, survival, and motility.
Experimental Protocols
Synthesis of a Representative c-MET Inhibitor
The reactivity of the chlorine atoms on the this compound core allows for differential substitution. The chlorine at the 2-position is generally the most reactive towards nucleophilic substitution. This provides a strategic handle to introduce a moiety that can interact with the hinge region of the kinase. The chlorines at positions 6 and 7 can then be further functionalized.
Here, we propose a hypothetical two-step synthesis to generate a representative inhibitor, Compound X .
Step 1: Selective Nucleophilic Aromatic Substitution at C2
A primary amine is introduced at the C2 position. This amine can serve as a key hydrogen-bonding partner with the kinase hinge region.
Caption: Step 1 in the synthesis of a quinoxaline-based inhibitor.
Protocol:
-
To a solution of this compound (1.0 eq) in n-butanol, add the desired aniline derivative (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to reflux (approx. 118 °C) and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C2-aminated intermediate.
Step 2: Suzuki Coupling at C6/C7
A Suzuki cross-coupling reaction can be employed to introduce an aryl or heteroaryl group at one of the remaining chloro-positions (e.g., C6), which can extend into other pockets of the ATP-binding site to enhance potency and selectivity.
Caption: Step 2, a Suzuki coupling to complete the synthesis.
Protocol:
-
In a reaction vessel, combine the intermediate from Step 1 (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the mixture to reflux (approx. 100 °C) and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by column chromatography or preparative HPLC.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant c-MET kinase
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
Test compound (e.g., Compound X)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to each well.
-
Add 2 µL of c-MET kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Km value for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Compound | Target Kinase | IC50 (nM) [Hypothetical] |
| Compound X | c-MET | 15 |
| Staurosporine | c-MET | 8 |
| Compound X | FGFR1 | >5,000 |
| Compound X | VEGFR2 | 1,200 |
Cellular Target Engagement Assay
To confirm that the inhibitor interacts with its target in a cellular context, a cellular thermal shift assay (CETSA) or a similar target engagement assay can be performed.[6] This protocol outlines a general Western blot-based CETSA.
Materials:
-
c-MET expressing cancer cell line (e.g., MKN-45)
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-c-MET, anti-phospho-c-MET, and a loading control (e.g., anti-GAPDH)
Protocol:
-
Cell Treatment:
-
Seed MKN-45 cells in culture plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of the test compound or DMSO for 2-4 hours.
-
-
Phosphorylation Analysis:
-
To assess the inhibition of signaling, lyse a subset of the treated cells directly.
-
Perform SDS-PAGE and Western blotting with antibodies against phospho-c-MET and total c-MET. A reduction in the phospho-c-MET signal relative to the total c-MET indicates target inhibition.
-
-
CETSA Protocol:
-
Harvest the remaining treated cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
-
Analysis:
-
Analyze the soluble fractions by Western blotting using an anti-c-MET antibody.
-
Binding of the inhibitor is expected to stabilize the c-MET protein, resulting in more soluble protein remaining at higher temperatures compared to the DMSO-treated control.
-
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the development of novel kinase inhibitors. Its multiple functionalization points and the beneficial properties imparted by the trifluoromethyl group provide a robust platform for medicinal chemists. The protocols outlined in this guide, using c-MET as a representative target, provide a clear workflow from rational design and synthesis to in vitro and cellular validation. Future work could involve exploring different nucleophiles and coupling partners to generate a diverse chemical library, followed by comprehensive kinase profiling to assess selectivity and further structure-activity relationship (SAR) studies to optimize lead compounds.
References
-
Birchmeier, C., Birchmeier, W., Gherardi, E., & Vande Woude, G. F. (2003). Met, metastasis, motility and more. Nature reviews Molecular cell biology, 4(12), 915-925. Available at: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs website.[7]
-
AbbVie. (n.d.). c-MET Protein. AbbVie Science.[4]
-
Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer letters, 225(1), 1-26. Available at: [Link]
-
Han, X., Lan, P., Chen, Q., Liu, H., Chen, Z., Wang, T., & Wang, Z. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2149.[4][8]
-
Kim, J., Park, H. O., Park, C. W., Lee, S. H., Kim, H. R., & Jung, Y. H. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & medicinal chemistry letters, 30(13), 127189.[1][9][10]
-
Porter, J., Lumb, S., Lecomte, F., Reuberson, J., Foley, A., Calmiano, M., ... & Batchelor, M. (2009). Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. Bioorganic & medicinal chemistry letters, 19(2), 397-400.[2]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website.[11]
-
BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.[5]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051.[12]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. In JAK-STAT Signaling (pp. 39-55). Humana Press, Totowa, NJ.[13]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.[1][14]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[2][15]
-
BenchChem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.[16]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.[7]
-
BMG LABTECH. (2020, September 1). Kinase assays.[17]
-
Sancak, Y., Thoreen, C. C., Peterson, T. R., & Sabatini, D. M. (2007). In vitro mTORC1 kinase assay for mammalian cells protocol. Nature Protocols, 2(9), 2276-2280.[18]
-
DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. YouTube.[6]
-
Zhang, Y., et al. (2018). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 12, 3371–3385.[3]
-
Liu, J., et al. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy) pyridin-2-yl] cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 194, 112244.[19]
- Wang, Q., Yang, S., Wang, K., & Sun, S. Y. (2019). MET inhibitors for targeted therapy of EGFR TKI-resistant lung cancer.
-
PubChem. This compound. National Center for Biotechnology Information.[20]
-
Chemdad. (n.d.). This compound.[21]
-
BLDpharm. (n.d.). This compound.[22]
Sources
- 1. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. c-MET [abbviescience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. assaygenie.com [assaygenie.com]
- 13. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]
- 16. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. turkradyolojiseminerleri.org [turkradyolojiseminerleri.org]
- 20. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline in Cross-Coupling Reactions
Introduction: The Strategic Value of Functionalized Quinoxalines
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Their prevalence stems from their versatile biological activities, including antiviral, anticancer, and antibacterial properties.[1][3][4] The introduction of a trifluoromethyl group, as seen in 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules, making them highly valuable scaffolds in drug discovery.[5]
Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of halogenated aromatic systems, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and broad functional group tolerance.[6][7] This application note provides detailed protocols and expert insights for the use of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. We will delve into the causality behind experimental choices, focusing on regioselectivity and reaction optimization.
Understanding the Reactivity of this compound
The regioselectivity of cross-coupling reactions on this polysubstituted quinoxaline is dictated by the electronic and steric environment of the three chlorine atoms. The chlorine atom at the 2-position is expected to be the most reactive due to the electron-withdrawing effect of the adjacent nitrogen atom and the trifluoromethyl group, which increases the electrophilicity of the C2 carbon. The chlorine at the 7-position is likely the next most reactive, influenced by the trifluoromethyl group at the 3-position. The chlorine at the 6-position is anticipated to be the least reactive. This differential reactivity allows for sequential and site-selective functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[6]
Causality of Reagent Selection
-
Palladium Catalyst: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is typically employed. The choice of ligand is crucial for reaction efficiency. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[8]
-
Base: A base is required to activate the boronic acid for transmetalation.[8] The choice of base can influence the reaction rate and the stability of base-sensitive functional groups.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Protocol for Monosubstitution at the C2 Position
This protocol targets the most reactive chlorine at the 2-position.
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1). The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction Conditions: Stir the mixture at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-90 |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 90 | 70-85 |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80-95 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[10][11]
Causality of Reagent Selection
-
Palladium Catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are highly effective.[10] These ligands facilitate the challenging reductive elimination step to form the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent side reactions.
Protocol for Selective Amination at the C2 Position
This protocol focuses on the selective amination of the most reactive C2-chloro position.
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-6 mol%), and the base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Reaction Conditions: Stir the mixture at a temperature between 80 and 120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 80-95 |
| Pd(OAc)₂ | RuPhos | LHMDS | 1,4-Dioxane | 100 | 75-90 |
| G3-XPhos | XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 70-88 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to conjugated enynes and arylalkynes.[12][13]
Causality of Reagent Selection
-
Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[15]
-
Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Protocol for Alkynylation at the C2 Position
This protocol describes the selective Sonogashira coupling at the C2 position.
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) iodide (CuI, 1-3 mol%).
-
Base Addition: Add the amine base (e.g., TEA or DIPEA, 2-3 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine salt and copper residues.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 25-50 | 70-90 |
| Pd(OAc)₂/PPh₃ | CuI | DIPEA | DMF | 40 | 65-85 |
| PdCl₂(dppf) | CuI | i-Pr₂NH | 1,4-Dioxane | 60 | 75-92 |
Visualizing the Workflow and Catalytic Cycles
General Cross-Coupling Workflow
Caption: General experimental workflow for cross-coupling reactions.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[16]
Simplified Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[10][17]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the selective functionalization of this compound via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The predicted regioselectivity, favoring the C2 position, allows for the controlled introduction of diverse functionalities. Further optimization of reaction conditions may be necessary for specific substrates. The resulting functionalized quinoxaline derivatives are valuable building blocks for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
References
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). National Institutes of Health.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
- 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline. PubChem.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate.
- Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2011). National Institutes of Health.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Regioselective Suzuki-Miyaura cross coupling reactions of 2,6-dichloroquinoxaline. ResearchGate.
- Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.
- Direct functionalization of quinoxalin-2(1H)-one with alkanes: C(sp2)–H/C(sp3)–H cross coupling in transition metal-free mode. Organic & Biomolecular Chemistry.
- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate.
- Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. (2021). Organic & Biomolecular Chemistry.
- Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. ResearchGate.
- Electro-oxidation induced O–S cross-coupling of quinoxalinones with sodium sulfinates for synthesizing 2-sulfonyloxylated quinoxalines. Chemical Communications.
- Synthesis and antitumor activity of some 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives. Semantic Scholar.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Mechanistic study on the cross-coupling of alkynyl stannanes with aryl iodides catalyzed by η2-(dimethyl fumarate)palladium(0) complexes with iminophosphine ligands. Dalton Transactions.
- Synthesis and Chemical Behavior of 2-Chloro-3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Novel Oxadiazole-Quinoxalines as Hybrid Scaffolds with Antitumor Activity. MDPI.
- Buchwald–Hartwig amination. Wikipedia.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed Central.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Buchwald-Hartwig Amination Reaction. (2012). YouTube.
- Sonogashira Coupling. Organic Chemistry Portal.
- Electrochemical Oxidative C—H Trifluoromethylation of Quinoxalin-2(1 H )-ones and the Performance Evaluation via Electro-descriptors. ResearchGate.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Chemistry LibreTexts.
- Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (2021). The Royal Society of Chemistry.
- Sonogashira coupling. (2019). YouTube.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. m.youtube.com [m.youtube.com]
Analytical Methods for the Detection of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline: A Comprehensive Guide for Pharmaceutical Analysis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the analytical detection of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline. This compound, a halogenated quinoxaline derivative, is of interest in pharmaceutical development as a potential intermediate or impurity.[1][2] Ensuring its precise identification and quantification is critical for quality control and regulatory compliance. This document outlines two primary, validated analytical methods: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, step-by-step protocols, and guidelines for method validation are presented to support researchers, scientists, and drug development professionals in establishing robust analytical systems.
Introduction and Analytical Strategy
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[2] The specific compound, this compound, possesses distinct physicochemical properties that dictate the optimal analytical strategy. The presence of a trifluoromethyl group can modulate pharmacological properties like lipophilicity, while halogen atoms can further enhance biological activity.[3]
The analytical challenge lies in developing methods that are not only sensitive and accurate but also specific enough to distinguish the target analyte from other structurally similar compounds. Our strategy is based on leveraging the inherent chemical properties of the molecule:
-
Chromatographic Separation: The compound's high hydrophobicity makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Its predicted volatility and thermal stability also permit analysis by Gas Chromatography (GC).
-
Detection: The fused aromatic ring system (a chromophore) allows for sensitive detection using UV-Vis spectroscopy.[4][5] For unequivocal identification and enhanced sensitivity, Mass Spectrometry (MS) is employed, which provides mass-to-charge ratio information, offering a high degree of specificity.
This guide details validated protocols for both HPLC-UV, for routine quantification and purity testing, and GC-MS, for confirmatory analysis and trace-level detection.
Physicochemical Properties
Understanding the fundamental properties of this compound is the cornerstone of effective method development.
| Property | Value | Source | Significance for Analysis |
| Molecular Formula | C₉H₂Cl₃F₃N₂ | [6] | Confirms the elemental composition and exact mass. |
| Molecular Weight | ~301.5 g/mol | [6] | Essential for preparing standard solutions and for MS identification. |
| Monoisotopic Mass | 299.923566 Da | [6] | The precise mass used for high-resolution mass spectrometry (HRMS) confirmation. |
| Predicted XLogP3 | 4.6 | [6] | Indicates high lipophilicity/hydrophobicity, guiding the selection of a C18 column and organic-rich mobile phase for RP-HPLC. |
| Predicted Boiling Point | ~312.5 °C | [7] | Suggests the compound is sufficiently volatile for GC analysis without requiring derivatization. |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method utilizes reverse-phase chromatography, where the hydrophobic stationary phase (C18) strongly retains the nonpolar analyte. A gradient elution with a polar mobile phase (water/acetonitrile) is used to elute the compound, which is then detected by its absorbance of UV light. This approach is robust, reliable, and ideal for routine quality control, such as assay and impurity profiling.[8][9]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of the target compound.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid, LC-MS grade (optional, for MS compatibility)[10]
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with ACN.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ACN.
-
Sample Solution: Prepare the sample by accurately weighing a known amount and dissolving it in ACN to achieve a final concentration within the calibration range. Use sonication if necessary to ensure complete dissolution. Filter through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Perform a system suitability test by injecting a mid-range standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample solutions using the linear regression equation from the calibration curve.
Method Validation Framework
The method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[11][12][13]
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | Peak purity index > 0.999. No interference from blank or placebo at the analyte's retention time. | Ensures the signal is solely from the analyte of interest.[14] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Demonstrates a direct relationship between concentration and response.[14] |
| Range | Typically 80-120% of the test concentration for assay. | The interval providing acceptable accuracy, precision, and linearity. |
| Accuracy | 8-102% recovery for spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value.[13] |
| Precision (RSD%) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | Assesses the method's consistency under various conditions (different days, analysts).[13] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. The lowest concentration quantifiable with acceptable precision and accuracy. | Defines the lower limit of reliable measurement for impurities. |
| Robustness | RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., flow rate ±10%, temp ±2°C). | Demonstrates the method's reliability during normal usage.[14] |
Method 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for both identification and quantification. The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the compound, allowing for highly specific identification. Gas chromatography is a suitable technique for analyzing quinoxaline derivatives.[15]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for confirmatory GC-MS analysis.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
This compound reference standard
-
Ethyl acetate or Dichloromethane, GC grade
-
Anhydrous sodium sulfate
-
GC vials with septa
2. GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer.
-
Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (or split 10:1 for concentrated samples)
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 1 min
-
Ramp: 20 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temp: 290 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Mode: Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions (Predicted): m/z 299.9 (M+), 264.9 (M-Cl)+. The characteristic isotopic pattern for three chlorine atoms should be monitored.
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Prepare by dissolving 10 mg of reference standard in 100 mL of ethyl acetate.
-
Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with ethyl acetate.
-
Sample Preparation (Liquid-Liquid Extraction): For samples in an aqueous matrix, adjust the pH to neutral. Add an equal volume of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge to separate the layers.[16] Collect the upper organic layer, dry it with anhydrous sodium sulfate, and transfer it to a GC vial.
4. Analysis Procedure:
-
Condition the GC-MS system.
-
Inject a solvent blank (ethyl acetate) to ensure no system contamination.
-
Inject the calibration standards to establish linearity and determine retention time.
-
Inject the prepared sample.
-
Identification: Confirm the identity of the analyte by matching its retention time and the acquired mass spectrum with that of the reference standard. Pay close attention to the molecular ion (M+) peak and the isotopic pattern characteristic of a trichlorinated compound.
-
Quantification (SIM mode): If quantification is needed, build a calibration curve based on the peak area of the primary quantifier ion (e.g., m/z 299.9) versus concentration.
Concluding Remarks
The analytical methods presented in this guide provide a robust framework for the reliable detection and quantification of this compound. The HPLC-UV method is well-suited for routine quality control applications, offering excellent precision and accuracy for assay and purity determinations. The GC-MS method serves as a highly specific confirmatory technique, essential for unequivocal identification and trace-level analysis, particularly when dealing with complex matrices. The successful implementation of these protocols, underpinned by a thorough validation process compliant with ICH guidelines, will ensure data integrity and support the advancement of pharmaceutical development projects involving this compound.
References
-
Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022). MDPI. Available at: [Link]
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). PubMed Central. Available at: [Link]
-
2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline | C9H2Cl3F3N2 | CID 59320554. (n.d.). PubChem. Available at: [Link]
-
2,3,6-Trichloro-7-methyl-quinoxaline | C9H5Cl3N2 | CID 58475253. (n.d.). PubChem. Available at: [Link]
-
Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. (n.d.). ScienceDirect. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Available at: [Link]
-
Investigation on Y-shaped tri-fluoromethyl substituted quinoxalines: synthesis, optical and morphological studies. (n.d.). ResearchGate. Available at: [Link]
-
Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. (2022). MDPI. Available at: [Link]
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020). Frontiers. Available at: [Link]
-
(PDF) Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. (2008). ResearchGate. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2022). ScienceDirect. Available at: [Link]
-
Validation of Analytical Procedure Q2(R2). (2022). ICH. Available at: [Link]
-
Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. (2021). Journal of Materials Chemistry C. Available at: [Link]
-
Trifluoromethylaryl-Substituted Quinoxalines: Unusual Ruthenium- Amidininate Complexes and their Suitability for Anellation Reactions. (n.d.). FAO AGRIS. Available at: [Link]
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). ACS Publications. Available at: [Link]
-
Computational insights into quinoxaline-based corrosion inhibitors of steel in HCl: Quantum chemical analysis and QSPR-ANN studies. (2022). Arabian Journal of Chemistry. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Available at: [Link]
-
Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. (2016). PubMed. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Available at: [Link]
-
(PDF) A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2020). ResearchGate. Available at: [Link]
-
Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. (2022). ScienceDirect. Available at: [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. (2022). PubMed Central. Available at: [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Available at: [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology. Available at: [Link]
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2020). Bulgarian Chemical Communications. Available at: [Link]
Sources
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline | C9H2Cl3F3N2 | CID 59320554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. rjptonline.org [rjptonline.org]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. researchgate.net [researchgate.net]
- 16. jfda-online.com [jfda-online.com]
Application Notes & Protocols: 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline as a "Turn-On" Fluorescent Probe for Biothiol Detection
For Research Use Only. Not for use in diagnostic procedures.
Disclaimer: These application notes and protocols are based on established principles of fluorescent probe design and the known reactivity of halogenated quinoxalines. The specific compound, 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline, has not been empirically validated as a fluorescent probe in the published literature. The following information is provided as a theoretical guide for research and development purposes.
I. Introduction: The Potential of a Highly Electrophilic Quinoxaline Core
Quinoxaline derivatives are a versatile class of nitrogen-containing heterocyclic compounds, widely recognized for their applications in medicinal chemistry and materials science.[1] Certain derivatives possess intrinsic fluorescence, making them valuable scaffolds for the development of chemical sensors.[2] The subject of this guide, this compound, is a highly electron-deficient aromatic system. This deficiency is due to the cumulative electron-withdrawing effects of three chlorine atoms, a trifluoromethyl group, and the nitrogen atoms within the quinoxaline ring.
This pronounced electrophilicity makes the chloro-substituents susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This reactivity forms the basis of a hypothetical application as a "turn-on" fluorescent probe for biothiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy).[5] Biothiols are crucial for maintaining cellular redox homeostasis, and their abnormal levels are linked to numerous diseases.[6]
II. Principle of Detection: A Proposed SNAr-Mediated Fluorescence "Turn-On" Mechanism
We propose that this compound is intrinsically non-fluorescent or weakly fluorescent due to quenching mechanisms potentially involving the heavy chlorine atoms. Upon reaction with a biothiol, one of the chlorine atoms is displaced via a nucleophilic aromatic substitution reaction. This substitution is expected to form a thioether linkage, altering the electronic properties of the quinoxaline core and leading to a significant increase in fluorescence quantum yield—a "turn-on" response.[7]
The chlorine atom at the 2-position is likely the most reactive towards nucleophilic attack due to the strong activation by the adjacent nitrogen atom and the trifluoromethyl group.[4] The reaction with a generic biothiol (R-SH) is depicted below.
Figure 1: Proposed reaction mechanism for biothiol detection.
III. Synthesis and Characterization
The synthesis of this compound would likely proceed via the condensation of 4,5-dichloro-1,2-phenylenediamine with 1,1,1-trifluoro-2,3-butanedione, followed by chlorination. While this specific synthesis is not detailed in the literature for probe development, general methods for quinoxaline synthesis are well-established.[8]
Hypothetical Spectroscopic Properties
The following table outlines the expected photophysical properties of the probe and its glutathione adduct. These values are illustrative and require experimental validation.
| Property | This compound | Probe-Glutathione Adduct |
| λabs (nm) | ~320 | ~350 |
| λem (nm) | ~400 (very weak) | ~480 (strong) |
| Quantum Yield (Φ) | < 0.01 | > 0.30 |
| Stokes Shift (nm) | ~80 | ~130 |
| Appearance | Colorless solution | Yellow solution |
| Fluorescence | None to weak blue | Bright green |
IV. Detailed Application Protocols
A. Preparation of Stock Solutions
Causality behind choices: Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic compounds and is miscible with aqueous buffers used in biological assays. A high concentration stock solution allows for minimal solvent addition to the final assay, reducing potential solvent-induced artifacts.
-
Probe Stock (10 mM): Dissolve 3.01 mg of this compound in 1.0 mL of anhydrous DMSO. Store at -20°C, protected from light.
-
Analyte Stock (100 mM Glutathione): Dissolve 30.7 mg of L-Glutathione (reduced) in 1.0 mL of deionized water. Prepare fresh daily.
-
Assay Buffer (PBS, pH 7.4): Prepare a 1X Phosphate-Buffered Saline solution and adjust the pH to 7.4. This buffer mimics physiological pH, which is crucial for most biological experiments.
B. Protocol 1: In Vitro Fluorometric Assay for Biothiol Detection
This protocol provides a framework for characterizing the probe's response to a model biothiol, glutathione.
Figure 2: Workflow for in vitro biothiol detection.
Step-by-Step Method:
-
Prepare Glutathione Standards: Perform a serial dilution of the 100 mM Glutathione stock in PBS (pH 7.4) to obtain concentrations ranging from 0 µM to 100 µM.
-
Prepare Probe Working Solution: Dilute the 10 mM probe stock solution in PBS (pH 7.4) to a final working concentration of 20 µM. Self-validation: The final DMSO concentration in the assay should be kept below 0.5% to avoid artifacts.
-
Assay Setup: In a 96-well black microplate, add 50 µL of each glutathione standard dilution.
-
Initiate Reaction: Add 50 µL of the 20 µM probe working solution to each well. The final probe concentration will be 10 µM.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light. The incubation allows the SNAr reaction to proceed.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set hypothetically at ~350 nm and emission at ~480 nm.
C. Protocol 2: Live Cell Imaging of Intracellular Biothiols
This protocol outlines the use of the probe for visualizing changes in intracellular biothiol levels.
-
Cell Culture: Seed cells (e.g., HeLa cells) in a glass-bottom imaging dish and culture until they reach 60-70% confluency.
-
Control Group (Optional): To demonstrate the probe's responsiveness, one set of cells can be pre-treated with a thiol-depleting agent like N-ethylmaleimide (NEM) (1 mM in media for 30 minutes).
-
Probe Loading: Remove the culture medium and wash the cells twice with warm PBS (pH 7.4). Add serum-free medium containing the probe at a final concentration of 5-10 µM.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.
-
Wash: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any excess, unreacted probe.
-
Imaging: Add fresh PBS or imaging buffer to the dish. Visualize the cells using a fluorescence microscope equipped with a DAPI or similar filter set (hypothetical Ex/Em: 350/480 nm).
V. Data Analysis and Interpretation
For the in vitro assay, a standard curve is generated by plotting the fluorescence intensity against the known concentrations of glutathione. This curve can then be used to determine the concentration of thiols in unknown samples. The limit of detection (LOD) can be calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the standard curve.
For cell imaging, a qualitative or semi-quantitative analysis can be performed. An increase in intracellular green fluorescence would indicate the presence of biothiols. A comparison between untreated and NEM-treated cells should show significantly lower fluorescence in the NEM-treated group, validating that the signal is dependent on intracellular thiols.
VI. References
-
He, R., & Tsou, C. L. (1992). Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives. Biochemical Journal, 287(Pt 3), 1001–1005. [Link]
-
Li, W., et al. (2020). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. Coordination Chemistry Reviews, 427, 213601. [Link]
-
Ma, T., et al. (2022). Theoretical investigation on a simple turn on fluorescent probe for detection of biothiols based on coumarin unit. Frontiers in Chemistry, 10, 978353. [Link]
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-679. [Link]
-
Sivakumar, G., et al. (2018). Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity. Chemical Communications, 54(74), 10446-10449. [Link]
-
Wang, R., et al. (2015). Fluorescent Probes for Live Cell Thiol Detection. Current Organic Chemistry, 19(6), 534-548. [Link]
-
Yin, C., et al. (2015). Design strategies of fluorescent probes for selective detection among biothiols. Chemical Society Reviews, 44(14), 4924-4942. [Link]
-
Zhang, J., et al. (2021). Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes. Molecules, 28(10), 4252. [Link]
-
Zieliński, T., & Mikołajczyk, M. (2011). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 9(16), 5896-5903. [Link]
-
PubChem. (n.d.). 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline. Retrieved January 21, 2026, from [Link]
-
Zhang, Y., et al. (2018). Fluorescent probes for detection of biothiols based on "aromatic nucleophilic substitution-rearrangement" mechanism. Dyes and Pigments, 159, 56-69. [Link]
Sources
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescent probes for detection of biothiols based on "aromatic nucleophilic substitution-rearrangement" mechanism [html.rhhz.net]
- 8. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the quinoxaline ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The strategic incorporation of fluorine atoms, as seen in 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline, can further enhance metabolic stability, binding affinity, and cell permeability, making such compounds promising candidates for drug development.[4][5]
A frequent mechanism of action for quinoxaline derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[2][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[6][7] This document provides a comprehensive guide for researchers and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize the biological activity of this compound, with a focus on its potential as a kinase inhibitor.
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is critical for robust assay design. Proper handling and storage are paramount for maintaining compound integrity.
| Property | Value | Source |
| Molecular Formula | C₉H₂Cl₃F₃N₂ | [8] |
| Molecular Weight | 301.48 g/mol | [8] |
| Predicted Boiling Point | 312.5 ± 37.0 °C | [8] |
| Predicted Density | 1.680 ± 0.06 g/cm³ | [8] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [8] |
Expert Insight: The trifluoromethyl group and multiple chlorine atoms suggest high lipophilicity. Therefore, solubility in aqueous assay buffers will be a critical parameter to optimize. We recommend preparing a high-concentration stock solution in 100% DMSO and performing serial dilutions to minimize precipitation in the final assay volume. The final DMSO concentration should be kept consistent across all wells, typically ≤ 0.5%, to avoid solvent-induced artifacts.
Hypothesized Mechanism of Action: Inhibition of a Tyrosine Kinase Signaling Pathway
Given the prevalence of kinase inhibition among quinoxaline derivatives, we will proceed with the hypothesis that this compound acts as an inhibitor of a critical oncogenic tyrosine kinase, for example, a receptor tyrosine kinase (RTK) like EGFR or a non-receptor tyrosine kinase like Src.
Diagram: Hypothesized Signaling Pathway and Point of Inhibition
Caption: Hypothesized inhibition of a receptor tyrosine kinase by the test compound.
Phase 1: Primary High-Throughput Screening (Biochemical Assay)
The initial goal is to rapidly screen a large compound library to identify "hits" that directly interact with the purified target enzyme. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is an excellent choice due to its robustness, high sensitivity, and resistance to interference from colored or fluorescent compounds.[6]
Application Protocol 1: HTRF Kinase Assay for Direct Inhibition
Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. A europium cryptate-labeled antibody specific for the phosphorylated substrate serves as the FRET donor, and a D2-labeled peptide acts as the FRET acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the HTRF signal.
Diagram: HTRF Kinase Assay Workflow
Caption: Workflow for a TR-FRET based high-throughput screening assay.
Methodology:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of this compound (or control compounds) from a source plate to a low-volume 384-well black assay plate.
-
Enzyme/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution (e.g., 2 nM kinase, 100 nM ULight™-labeled peptide substrate in kinase buffer).
-
Reaction Initiation: Add 5 µL of a 2X ATP solution prepared in kinase buffer. The final ATP concentration should be at its Km value to ensure sensitive detection of ATP-competitive inhibitors.[7]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of 1X HTRF detection mix containing a Europium cryptate-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction).
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm (cryptate) and 665 nm (D2). Calculate the HTRF ratio (665/620 * 10,000).
Data Analysis & Quality Control:
The robustness of the assay is determined by the Z'-factor, which should be > 0.5 for a high-quality screen.[9][10]
-
Z'-factor = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]
-
Where σ is the standard deviation and μ is the mean of the positive (no inhibition) and negative (full inhibition) controls.
-
| Control | Description | Expected HTRF Ratio |
| Negative Control | DMSO only (no compound) | High |
| Positive Control | Potent, known inhibitor of the target kinase | Low |
Hits are identified as compounds that cause a statistically significant reduction in the HTRF signal, typically >3 standard deviations from the mean of the negative controls.
Phase 2: Secondary & Orthogonal Screening (Cell-Based Assays)
Hits from the primary screen must be validated in a more physiologically relevant context. Cell-based assays confirm that the compound is active in a cellular environment and helps to eliminate false positives arising from artifacts in the biochemical assay.
Application Protocol 2: Luminescence-Based Cellular Reporter Assay
Principle: This assay utilizes a genetically engineered cell line expressing a reporter gene (e.g., luciferase) under the control of a transcription factor that is activated by the kinase signaling pathway of interest. Inhibition of the kinase cascade will lead to a decrease in reporter gene expression and a corresponding drop in luminescence. Luminescence assays are highly sensitive and have a broad dynamic range.[11][12][13]
Methodology:
-
Cell Plating: Seed the reporter cell line into 384-well white, clear-bottom plates at an optimized density and allow cells to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound for a predetermined time (e.g., 6-24 hours).
-
Cell Lysis and Signal Generation: Remove the culture medium and add a "one-step" lytic reagent that contains the luciferase substrate (e.g., luciferin).
-
Incubation: Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate luminometer.
Expert Insight: A parallel cell viability assay (e.g., CellTiter-Glo®, which also measures ATP) should be run concurrently. This is a critical counter-screen to ensure that the observed decrease in reporter signal is due to specific pathway inhibition and not simply a result of cytotoxicity.
Phase 3: Hit Characterization with High-Content Screening (HCS)
High-Content Screening (HCS) provides detailed, multi-parameter data at the single-cell level, offering deep insights into the compound's mechanism of action.[14][15][16] It bridges the gap between traditional HTS and more complex biological studies by using automated microscopy and image analysis.[17]
Application Protocol 3: Multiparametric Cytotoxicity and Phenotypic Profiling
Principle: This assay uses multiplexed fluorescent dyes to simultaneously measure several indicators of cell health and phenotype in response to compound treatment. This can reveal subtle toxicities or specific morphological changes indicative of a particular mechanism of action.
Methodology:
-
Cell Culture and Compound Treatment: Plate a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in 384-well imaging-compatible plates. Treat with a concentration range of this compound for 24-48 hours.
-
Staining: Add a cocktail of fluorescent probes to the live cells. For example:
-
Hoechst 33342: Stains the nucleus of all cells (live and dead) for cell counting.
-
Propidium Iodide (PI): Enters only cells with compromised membranes (late apoptosis/necrosis), staining the nucleus red.
-
MitoTracker™ Green FM: Stains mitochondria in live cells, allowing for assessment of mitochondrial morphology and potential.
-
Phalloidin-iFluor 488: Stains F-actin to assess cytoskeletal structure and cell morphology.
-
-
Imaging: Acquire images using an automated high-content imaging system, capturing multiple fields per well in different fluorescent channels.
-
Image Analysis: Use specialized software to segment and identify individual cells and extract quantitative data for multiple parameters per cell, such as:
-
Total cell count (from Hoechst)
-
Percentage of dead cells (PI-positive)
-
Nuclear size and intensity
-
Mitochondrial integrity (MitoTracker intensity)
-
Changes in cell shape and cytoskeletal arrangement
-
Diagram: High-Content Screening Data Analysis Workflow
Caption: Workflow for high-content imaging and data analysis.
Data Interpretation: By comparing the multiparametric profile of cells treated with this compound to reference compounds with known mechanisms, a phenotypic fingerprint can be established. For example, a specific kinase inhibitor might induce cell cycle arrest at a particular phase, leading to characteristic changes in nuclear morphology, without immediate signs of membrane disruption that would be seen with a broadly cytotoxic agent.
Conclusion
The screening funnel described here—progressing from a high-throughput biochemical assay to cell-based functional and phenotypic assays—provides a robust framework for evaluating the therapeutic potential of this compound. This systematic approach allows for the confident identification of on-target activity, confirmation of cellular efficacy, and early de-risking by flagging non-specific or cytotoxic compounds. The detailed protocols and underlying scientific principles presented in these application notes are designed to empower researchers to effectively prosecute screening campaigns and accelerate the discovery of novel therapeutics.
References
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.MDPI.
- Bioluminescent Assays for High-Throughput Screening.PubMed.
- HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
- Quinoxaline Derivatives in Drug Discovery: A Technical Guide.Benchchem.
- The Role of Quinoxaline Derivatives in Modern Drug Discovery.Novoprolabs.
- Accelerating kinase drug discovery with validated kinase activity assay kits.Eurofins DiscoverX.
- Genome-wide High Content Analysis of cellular p
- Quinoxaline derivative: Significance and symbolism.AmazingTalker.
- Cell-Based Assay Design for High-Content Screening of Drug Candid
- HighVia—A Flexible Live-Cell High-Content Screening Pipeline to Assess Cellular Toxicity.MDPI.
- High-throughput Screening Steps.Small Molecule Discovery Center (SMDC).
- Luminescence Assays: Types, Mechanism & Applic
- Top Enzymatic Assays for Drug Screening in 2025.
- This compound.Chongqing Chemdad Co., Ltd.
- High throughput screening of small molecule library: procedure, challenges and future.AME Publishing Company.
- Maximizing Drug Discovery with High-Throughput and High-Content Screening.Parse Biosciences.
- The Rising Therapeutic Potential of Fluorinated Quinoxalines: A Technical Guide to Their Biological Activities.Benchchem.
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.MDPI.
Sources
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. news-medical.net [news-medical.net]
- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 11. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HighVia—A Flexible Live-Cell High-Content Screening Pipeline to Assess Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alitheagenomics.com [alitheagenomics.com]
Application Notes and Protocols: 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline as a Versatile Precursor in Materials Science
Introduction: The Strategic Value of a Multifunctional Quinoxaline Building Block
In the landscape of advanced materials, particularly within organic electronics, the quinoxaline scaffold stands out as a privileged electron-deficient heterocycle. Its inherent properties make it a cornerstone for the development of high-performance n-type (electron-transporting) organic semiconductors. This guide focuses on a highly functionalized derivative, 2,6,7-trichloro-3-(trifluoromethyl)quinoxaline , and elucidates its strategic potential as a versatile precursor for bespoke electronic materials.
The molecular architecture of this compound is uniquely tailored for materials science applications. The quinoxaline core provides the foundational electron-accepting character. This is significantly amplified by the potent inductive effect of the 3-(trifluoromethyl) group, which serves to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level—a critical parameter for efficient electron injection and transport in electronic devices.[1] Furthermore, the three chlorine atoms at the 2, 6, and 7 positions are not mere substituents; they are reactive handles that offer chemists precise control for subsequent molecular engineering. These sites are amenable to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the systematic extension of the π-conjugated system to fine-tune the optical and electronic properties of the final material.[2][3]
This document provides a technical guide for researchers, materials scientists, and organic chemists, offering detailed protocols for the chemical modification of this compound and its subsequent application in the fabrication of prototype electronic devices.
Physicochemical and Electronic Properties
A summary of the key properties for this compound is provided below. These parameters are essential for reaction planning and computational modeling.
| Property | Value | Source |
| CAS Number | 281209-13-0 | [4] |
| Molecular Formula | C₉H₂Cl₃F₃N₂ | [5] |
| Molecular Weight | 301.48 g/mol | [5] |
| Predicted Boiling Point | 312.5 ± 37.0 °C | [5] |
| Predicted Density | 1.680 ± 0.06 g/cm³ | [5] |
| Predicted pKa | -7.86 ± 0.48 | [5] |
| Storage Conditions | Inert atmosphere (Argon or N₂), 2-8°C | [5] |
Core Application: A Precursor for Electron-Transporting Materials (ETMs)
Quinoxaline derivatives are increasingly recognized as attractive materials for electron transport in devices such as Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and solar cells.[1][6] An effective ETM must possess several key characteristics:
-
Low LUMO Energy Level: To facilitate the injection of electrons from common electrodes (e.g., Aluminum, Gold). The trifluoromethyl group on the target molecule is instrumental in achieving this.[7]
-
High Electron Mobility: To ensure efficient charge transport through the material. This is influenced by molecular packing in the solid state, which can be controlled by the substituents attached to the quinoxaline core.
-
Good Thermal and Morphological Stability: To ensure long device lifetime and reliable performance.
The subject compound serves as an ideal starting point. Through targeted chemical modifications at the chloro-positions, researchers can synthesize a library of derivatives with tailored properties for these demanding applications.
Caption: Structure of a bottom-gate, top-contact n-channel OFET.
Synthetic Protocols for Molecular Functionalization
The chlorine atoms on the this compound core are key to its utility. The chlorine at the 2-position is activated by both adjacent pyrazine nitrogens, making it the most susceptible to nucleophilic substitution. The chlorines at the 6 and 7 positions on the benzene ring are less activated but are ideal sites for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective, stepwise functionalization.
Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol describes the monocoupling of an arylboronic acid to the 6- or 7-position of the quinoxaline core. Suzuki coupling is favored for its operational simplicity and the commercial availability of a vast library of boronic acids.[8]
Rationale: This reaction is fundamental for extending the π-conjugation of the quinoxaline core, which directly impacts the material's absorption spectrum and charge transport capabilities. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-deficient heteroaryl chlorides.[9]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (10:1 v/v)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst and SPhos ligand. Causality: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product. Further coupling at the remaining chloro-position can be achieved by repeating the process, potentially with a different boronic acid.
-
Sources
- 1. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 7. Organic electron transport materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline. As a critical building block in medicinal chemistry and materials science, achieving a high yield of this compound is paramount for efficient project timelines and resource management.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common synthetic challenges.
Core Synthesis Overview
The most reliable and widely adopted method for synthesizing the quinoxaline scaffold is the cyclocondensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[3][4] For the target molecule, this involves the reaction between 4,5-dichloro-1,2-phenylenediamine and a reactive trifluoromethylated dicarbonyl species, typically 1,1,1-trifluoro-2,3-butanedione (or a similar surrogate).
The general reaction is illustrated below:
Caption: General synthesis scheme.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Q1: My reaction yield is consistently low (<40%), or I am recovering mostly unreacted starting materials. What are the likely causes?
This is the most frequent challenge and typically points to suboptimal reaction conditions or reagent issues. The problem can be systematically diagnosed by evaluating several key parameters.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions:
-
Causality Behind Catalyst Choice: The condensation reaction is often acid-catalyzed.[5] The acid protonates a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the diamine.
-
Solution A (Baseline): Start with a simple acid catalyst like glacial acetic acid, which can also serve as the solvent. Alternatively, use a catalytic amount (5-10 mol%) of p-toluenesulfonic acid (PTSA) or ammonium bifluoride in a solvent like ethanol or toluene.[4][6]
-
Solution B (Advanced): For difficult substrates, various metal catalysts (e.g., CuI, NiBr2) have been shown to improve yields, although they may require stricter control of the reaction atmosphere.[7]
-
-
Impact of Reaction Conditions:
-
Solvent: The ideal solvent should sufficiently dissolve the starting materials while allowing the often less-soluble quinoxaline product to crystallize upon formation or cooling, driving the reaction equilibrium forward. Ethanol is an excellent starting point.[5]
-
Temperature: While some quinoxaline syntheses proceed at room temperature[6], this specific reaction may require heating to overcome the activation energy for the dehydration steps. Refluxing in ethanol (approx. 78°C) is a common and effective condition.
-
Reaction Time: The reaction is not instantaneous. It is crucial to monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (typically the diamine) is consumed.
-
-
Reagent Integrity:
-
4,5-dichloro-1,2-phenylenediamine: This compound should be a solid with a melting point of 158-164 °C. If it is discolored or has a low melting point, it should be recrystallized (e.g., from ethanol/water) before use.
-
Trifluoromethyl Dicarbonyl: These reagents can be prone to hydration or self-condensation. Use a freshly opened bottle or purify by distillation if its integrity is in doubt.
-
| Parameter | Recommendation | Rationale & Citation |
| Catalyst | Glacial Acetic Acid (as solvent) or 10 mol% PTSA | Simple, effective acid catalysis promotes carbonyl activation.[5][6] |
| Solvent | Ethanol or Toluene | Good solubility for reactants; product may precipitate.[5][6] |
| Temperature | 80°C to Reflux | Provides sufficient energy for dehydration and cyclization steps. |
| Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc) | Prevents premature workup and ensures full conversion of starting materials. |
| Atmosphere | Air (for acid catalysis); N₂ or Ar (for metal catalysis) | Most acid-catalyzed condensations are air-tolerant. Metal catalysts can be oxygen-sensitive.[8] |
Q2: My TLC/LC-MS shows the product peak, but there are significant impurities. How can I improve the purity of the crude product?
Impurity formation suggests either side reactions are occurring or the workup and purification are incomplete.
Potential Causes & Solutions:
-
Incomplete Reaction: If starting materials are still present, the reaction has not gone to completion.
-
Solution: Extend the reaction time or increase the temperature. Ensure the catalyst is active and present in a sufficient amount.
-
-
Side-Product Formation: Overheating or excessively harsh acidic conditions can lead to the degradation of the starting materials or the product. The trifluoromethyl dicarbonyl can also undergo self-condensation.
-
Ineffective Purification: The product may be difficult to separate from impurities.
-
Solution A (Recrystallization): This is the most effective method for purifying solid products. The key is finding a suitable solvent system. Ethanol, isopropanol, or a toluene/hexane mixture are excellent starting points. The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble.
-
Solution B (Column Chromatography): If recrystallization fails, silica gel chromatography is the next step. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing polarity will typically allow for the separation of the desired product. Analytical services can help develop the optimal method.[10]
-
Frequently Asked Questions (FAQs)
Q3: What is the reaction mechanism for this synthesis?
The reaction proceeds via a well-established acid-catalyzed condensation-cyclization mechanism.
Caption: Stepwise mechanism of quinoxaline formation.
The process involves:
-
Protonation of one of the dicarbonyl groups by the acid catalyst.[5]
-
Nucleophilic attack by one of the amine groups of the phenylenediamine.
-
Formation of a carbinolamine intermediate, which then dehydrates to form an imine.
-
An intramolecular nucleophilic attack by the second amine group onto the remaining carbonyl.
-
A second dehydration step leads to the formation of the stable, aromatic quinoxaline ring.[5]
Q4: What are the critical safety precautions for this synthesis?
-
Reagents: 4,5-Dichloro-1,2-phenylenediamine is classified as an irritant and is toxic if swallowed, inhaled, or in contact with skin. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Handle flammable organic solvents like ethanol and toluene in a well-ventilated fume hood, away from ignition sources.
-
Reaction: The reaction may be exothermic. If scaling up, consider adding reagents slowly and using an ice bath to control the temperature.
Q5: How can I definitively confirm the structure and purity of my final product?
A combination of analytical techniques is required for full characterization.[10]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation. ¹H NMR will confirm the protons on the aromatic ring, ¹³C NMR will show the correct number of carbon atoms, and ¹⁹F NMR is essential to confirm the presence and environment of the -CF₃ group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for C₉H₂Cl₃F₃N₂ (approx. 301.48 g/mol ).[11]
-
Melting Point: A sharp melting point indicates high purity. Compare the observed value to any literature-reported values.
Experimental Protocols
Protocol 1: Baseline Synthesis via Acid Catalysis
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichloro-1,2-phenylenediamine (1.77 g, 10.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add 30 mL of ethanol, followed by 1,1,1-trifluoro-2,3-butanedione (1.42 g, 10.0 mmol, 1.0 equiv.).
-
Catalyst Addition: Add glacial acetic acid (0.60 g, 10.0 mmol, 1.0 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 80°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC (eluent: 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours, once the diamine spot is no longer visible.
-
Workup: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. The product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Drying: Dry the solid product under vacuum to obtain this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a potential recrystallization solvent (e.g., isopropanol) dropwise while heating. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
References
- A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (n.d.).
- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
- Plausible mechanism for the formation of quinoxaline. (n.d.).
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.).
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). Taylor & Francis Online.
- Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central.
- 2,6,7-Trichloro-3-trifluoromethylquinoxaline, 96% Purity. (n.d.). St. Louis, MO, USA.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines. (n.d.). PubMed Central.
- Analytical chemistry and purific
- 4,5-Dichloro-o-phenylenediamine 97 5348-42-5. (n.d.). Sigma-Aldrich.
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mtieat.org [mtieat.org]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoxaline synthesis [organic-chemistry.org]
- 8. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. Analytical chemistry and purification - Novalix [novalix.com]
- 11. calpaclab.com [calpaclab.com]
Technical Support Center: Purification of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Welcome to the dedicated technical support guide for the purification of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this highly functionalized heterocyclic compound. The trifluoromethyl group and multiple chlorine substituents impart unique physicochemical properties that require carefully considered purification strategies.[1][2] This guide provides in-depth, field-proven protocols and troubleshooting advice to help you achieve the desired purity for your downstream applications.
Section 1: Core Compound Properties & Handling
Understanding the fundamental properties of this compound (CAS: 281209-13-0) is the first step in developing a robust purification plan. Its structure is characterized by high lipophilicity, driven by the trifluoromethyl group and three chlorine atoms.
| Property | Value (Predicted or Experimental) | Implication for Purification | Source |
| Molecular Formula | C₉H₂Cl₃F₃N₂ | - | [3] |
| Molecular Weight | 301.48 g/mol | Affects diffusion rates and elution profiles. | [3][4] |
| Predicted Boiling Point | 312.5 ± 37.0 °C | Suggests that vacuum sublimation is a potential purification method. | [3] |
| Predicted XLogP3 | 4.6 | High lipophilicity; indicates good solubility in non-polar organic solvents and poor solubility in water. | [4] |
| Predicted Density | 1.680 ± 0.06 g/cm³ | - | [3] |
| Appearance | Typically an off-white to yellow solid. | Color may indicate the presence of chromophoric impurities. | N/A |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). | The compound may be sensitive to moisture or air over long periods. | [3] |
Section 2: Purification Strategy Decision Workflow
Choosing the right purification technique is critical. A multi-step approach is often necessary to achieve high purity (>99%). The following workflow provides a logical decision path from crude material to the final, validated product.
Sources
Common side reactions in the synthesis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this highly functionalized quinoxaline derivative. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.
Troubleshooting Guide
This section tackles specific issues you may encounter during the synthesis. Each entry is formatted as a problem-solution guide, explaining the causality and providing actionable steps.
Issue 1: Low or No Yield of the Desired Product
Question: I've run the condensation of 4,5-dichloro-1,2-phenylenediamine with ethyl 4,4,4-trifluoroacetoacetate, but my yield of this compound is extremely low, or I've only recovered starting materials. What went wrong?
Answer:
Low or zero yield in quinoxaline synthesis is a common problem that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the nature of the final aromatization step.
Causality and Expert Analysis:
-
Reagent Purity: The primary culprit is often the o-phenylenediamine starting material. Diamines are notoriously susceptible to air oxidation, which produces highly colored, polymeric impurities that can inhibit the reaction. The 4,5-dichloro-1,2-phenylenediamine is an irritant and harmful if ingested, inhaled, or in contact with skin, so proper handling is crucial.[1]
-
Reaction Conditions: The condensation to form the initial dihydroquinoxaline intermediate is often facile, but the subsequent dehydration and aromatization to the final quinoxaline requires specific conditions. For many quinoxaline syntheses, this is an oxidative step. However, when starting with a β-keto ester like ethyl 4,4,4-trifluoroacetoacetate, the reaction proceeds through a cyclization-dehydration sequence. The electron-withdrawing trifluoromethyl group can stabilize intermediates, making the final dehydration step more difficult than with non-fluorinated analogues.[2] Insufficient heat or lack of an appropriate acid catalyst can cause the reaction to stall.
-
Incomplete Conversion: Traditional methods often suffer from long reaction times and unsatisfactory yields.[3] Without sufficient energy input (e.g., thermal or microwave), the reaction may not reach completion.
Troubleshooting Protocol:
-
Verify Starting Material Quality:
-
Purify the Diamine: If your 4,5-dichloro-1,2-phenylenediamine is discolored (anything other than a light tan/grey powder), consider recrystallizing it from an ethanol/water mixture or purifying it by sublimation before use.
-
Use Fresh Reagents: Ensure your ethyl 4,4,4-trifluoroacetoacetate is from a fresh, unopened bottle or has been properly stored under an inert atmosphere.
-
-
Optimize Reaction Conditions:
-
Solvent Choice: While ethanol or acetic acid are common, consider a higher-boiling solvent like toluene or DMF to provide a higher reaction temperature, which can facilitate the final dehydration step.
-
Catalysis: The reaction is often promoted by acid. If you are running the reaction in a neutral solvent like ethanol, add a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or even glacial acetic acid to promote both the imine formation and the final elimination of water.[4]
-
Temperature and Time: Ensure the reaction is heated sufficiently. Refluxing in ethanol (~78 °C) may not be enough. Aim for temperatures above 100 °C if using a higher-boiling solvent and monitor the reaction by TLC for at least 12-24 hours. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[5]
-
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For Difficult Substrates) |
| Solvent | Ethanol or Acetic Acid | Toluene or DMF |
| Catalyst | None (if using Acetic Acid) | 10 mol% p-TsOH or Camphor Sulfonic Acid |
| Temperature | Reflux (78-118 °C) | Reflux (110-153 °C) or Microwave (120-150 °C) |
| Time | 12-24 h | 4-12 h (Microwave: 5-30 min) |
Issue 2: A Major Byproduct is Observed, a Quinoxalinone
Question: My reaction produced a significant amount of a byproduct with a mass corresponding to the loss of ethanol and addition of oxygen compared to the expected product. I suspect it's a quinoxalinone. Why did this form and how can I avoid it?
Answer:
This is one of the most common side reactions in this specific synthesis. The formation of 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one is a competing and often favorable pathway when reacting an o-phenylenediamine with a β-keto ester.[6][7]
Causality and Expert Analysis:
The reaction proceeds via nucleophilic attack of one amino group onto the ketone of the β-keto ester, followed by an intramolecular cyclization. At this point, there are two competing pathways for the tetrahedral intermediate to collapse:
-
Pathway A (Desired): The second amino group attacks the ester carbonyl, leading to a dihydroquinoxalinol intermediate. Subsequent dehydration yields the fully aromatic quinoxaline. This pathway is often favored under strictly anhydrous conditions and higher temperatures.
-
Pathway B (Side Reaction): An intramolecular cyclization occurs where the newly formed imine's nitrogen attacks the ester carbonyl. This is an intramolecular amide formation, which is often kinetically favorable. Subsequent tautomerization yields the highly stable quinoxalin-2-one product. This pathway is common in protic solvents like water or ethanol.[8]
Reaction Pathways
Caption: Competing pathways in the synthesis.
Preventative Measures:
-
Use a 1,2-Diketone: The most effective way to prevent quinoxalinone formation is to change your electrophile. Instead of a β-keto ester, use a 1,2-diketone like 1,1,1-trifluoro-2,3-butanedione. The reaction between an o-phenylenediamine and a 1,2-diketone almost exclusively yields the corresponding quinoxaline.[9]
-
Reaction Condition Tuning: If you must use the β-keto ester:
-
Solvent: Switch to an aprotic solvent like toluene. Protic solvents like ethanol can facilitate the proton transfers involved in the quinoxalinone pathway.
-
Promote Dehydration: Use of a strong acid catalyst and conditions that favor the removal of water (e.g., a Dean-Stark trap with toluene) will push the equilibrium toward the fully aromatic quinoxaline product (Pathway A).
-
Issue 3: Purification is Difficult and Product Degrades on Silica Gel
Question: My crude product is an oily solid and I'm struggling with purification. When I run a silica gel column, I get significant streaking and it seems like the product is decomposing.
Answer:
Purification of highly halogenated, nitrogen-containing heterocycles can be challenging due to their unique polarity and potential instability on standard silica gel.
Causality and Expert Analysis:
-
Silica Gel Acidity: Standard silica gel is slightly acidic (pH ~4-5). The basic nitrogen atoms on the quinoxaline ring can interact strongly with the acidic silanol groups, leading to poor peak shape (tailing) and, in some cases, acid-catalyzed decomposition of sensitive molecules.
-
Compound Polarity: The combination of three chloro groups and a trifluoromethyl group makes the target molecule relatively nonpolar but with a significant dipole moment. Finding a solvent system that provides good solubility without being too strong of an eluent can be difficult.
Troubleshooting Protocol for Purification:
-
Deactivate the Silica Gel:
-
Method: Before packing your column, prepare a slurry of the silica gel in your chosen non-polar solvent (e.g., hexanes). Add 1-2% (v/v) of triethylamine (Et₃N) to the slurry and mix thoroughly. Pack and run the column using an eluent that also contains 0.5-1% triethylamine.
-
Rationale: The triethylamine will neutralize the acidic sites on the silica, preventing product degradation and improving peak shape.[10]
-
-
Alternative Stationary Phases:
-
Consider using neutral or basic alumina as your stationary phase. Alumina is generally less harsh for basic compounds.
-
Florisil® is another alternative that can be effective for separating halogenated compounds.
-
-
Recrystallization:
-
This is often the best method for achieving high purity if a suitable solvent can be found.
-
Solvent Screening: Test solubility in a range of solvents. Good candidates for recrystallization of such compounds often include ethanol, isopropanol, acetonitrile, or mixed solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this quinoxaline synthesis?
A1: The synthesis of a quinoxaline from an o-phenylenediamine and a 1,2-dicarbonyl compound (or its equivalent, like a β-keto ester) is a classic condensation-cyclization reaction. The key steps are:
-
Condensation: One of the amino groups of the diamine attacks one of the carbonyl carbons of the electrophile to form a hemiaminal, which then dehydrates to form a Schiff base (imine) intermediate.
-
Cyclization: The second, free amino group performs an intramolecular attack on the remaining carbonyl group.
-
Aromatization: The resulting dihydroquinoxaline intermediate eliminates a molecule of water to form the stable, aromatic quinoxaline ring system. This final step is often the rate-limiting step and may require heat or acid catalysis.
General Synthetic Workflow
Caption: A typical experimental workflow for synthesis.
Q2: My starting diamine is symmetrical. What happens if I use an unsymmetrical diamine?
A2: This is an excellent question that highlights a critical consideration in quinoxaline synthesis. If you use an unsymmetrical o-phenylenediamine (e.g., 4-chloro-1,2-phenylenediamine) with an unsymmetrical dicarbonyl compound (like ethyl 4,4,4-trifluoroacetoacetate), you will almost certainly obtain a mixture of two different regioisomers. The initial condensation can occur at either of the non-equivalent amino groups, leading to two distinct product pathways. Separating these isomers can be extremely difficult. Therefore, when designing a synthesis, it is highly advantageous to use a symmetrical starting material for either the diamine or the dicarbonyl component if a single, pure product is desired. Studies have shown that with certain substituted starting materials, the formation of two regioisomers is a common outcome.[11]
Q3: Can I use other trifluoromethylated synthons?
A3: Yes. The key requirement is a molecule with two adjacent electrophilic carbons, one of which will become C2 and the other C3 of the quinoxaline ring. Viable alternatives to ethyl 4,4,4-trifluoroacetoacetate include:
-
1,1,1-Trifluoro-2,3-butanedione: As mentioned, this is an excellent choice to avoid quinoxalinone formation.
-
3,3,3-Trifluoropyruvic acid: This α-keto acid will react readily, though it will lead to the formation of a quinoxalinone, which could then be chlorinated at the C2 position if desired.[12]
-
β-Alkoxyvinyl trifluoromethyl ketones: These can also serve as effective precursors in certain synthetic routes.[13]
Always consider the potential side products each specific synthon might generate.
References
-
Ali, M. A., & Ismail, R. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 4, 234-266. Available at: [Link]
-
Saeed, A., & Abbas, N. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3163. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79297, 4,5-Dichloro-1,2-phenylenediamine. Retrieved January 21, 2026 from [Link].
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Investigation on Y-shaped tri-fluoromethyl substituted quinoxalines: synthesis, optical and morphological studies. Request PDF. Available at: [Link]
-
Heravi, M. M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2014, 1-6. Available at: [Link]
-
Sosnovskikh, V. Y., Irgashev, R. A., & Khalymbadzha, I. A. (2007). Reaction of 3-trifluoroacetylchromones with diamines. Russian Chemical Bulletin, 56(8), 1608–1611. Available at: [Link]
-
Huang, J., et al. (2021). α-Keto Acids as Triggers and Partners for the Synthesis of Quinazolinones, Quinoxalinones, Benzooxazinones, and Benzothiazoles in Water. The Journal of Organic Chemistry, 86(21), 15415–15426. Available at: [Link]
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 764-780. Available at: [Link]
-
LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton Honors Theses. Available at: [Link]
-
Mondal, S., & Guria, M. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38165-38188. Available at: [Link]
-
Mowbray, J., & Ottaway, J. H. (1970). The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination. Biochemical Journal, 120(1), 171–175. Available at: [Link]
-
Sexton, W. A. (1942). 55. The condensation of o-phenylenediamine with ethyl acetoacetate. Journal of the Chemical Society (Resumed), 303-304. Available at: [Link]
-
Bolibrukh, D., et al. (2021). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry, 19(40), 8856-8865. Available at: [Link]
-
Azarifar, D., et al. (2010). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of the Serbian Chemical Society, 75(9), 1181-1188. Available at: [Link]
-
Zhang, X., et al. (2022). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 10, 881604. Available at: [Link]
Sources
- 1. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinoxalinone synthesis [organic-chemistry.org]
- 9. recipp.ipp.pt [recipp.ipp.pt]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 12. The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Stability and storage conditions for 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Technical Support Center: 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Welcome to the technical support guide for this compound (CAS No. 281209-13-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical research compound throughout its lifecycle in your laboratory. This guide provides in-depth answers to frequently asked questions and troubleshooting workflows based on the fundamental chemical principles governing substituted quinoxalines.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the ideal long-term storage conditions for solid this compound?
The compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2] It is critical to protect it from moisture.
-
Expertise & Experience: The quinoxaline ring system, particularly when substituted with multiple electron-withdrawing groups like chlorine and trifluoromethyl, is susceptible to nucleophilic attack.[3] Storing at refrigerated temperatures slows down the rate of any potential degradation reactions. The requirement for an inert atmosphere minimizes the risk of oxidation, while sealing against moisture is crucial to prevent hydrolysis of the reactive chloro groups.
Q2: I received the compound as a solid. Does it require any special handling upon opening?
Yes. Due to its sensitivity to moisture, it is best handled in a glovebox or a controlled low-humidity environment. If a glovebox is unavailable, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Use dry, clean spatulas and weigh the compound quickly. After dispensing, flush the container with an inert gas before resealing.
Q3: The solid material has changed color from its original off-white appearance to a yellowish or brownish tint. What does this indicate?
A change in color is a strong indicator of chemical degradation. Do not use the material if its appearance has changed. The discoloration likely results from the formation of impurities through decomposition pathways such as hydrolysis or oxidation. Using degraded material will lead to inaccurate concentrations and the introduction of unknown side products in your experiments, compromising your results. We recommend verifying the purity via analytical methods like HPLC or ¹H NMR and comparing it to the original certificate of analysis before proceeding.[4]
Q4: For how long is the compound stable at room temperature?
While short-term exposure to room temperature (e.g., during weighing or experiment setup) is generally acceptable, long-term storage at ambient temperature is not recommended. The stability of halogenated heterocycles can be compromised by elevated temperatures. For reproducible and reliable experimental outcomes, always adhere to the recommended 2-8°C storage condition.
Solubility and Solution Stability
Q5: What solvents are recommended for preparing stock solutions? Can I store the compound in solution?
For preparing stock solutions, use high-purity, anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile. It is strongly advised to prepare solutions fresh for each experiment.
-
Trustworthiness: Long-term storage in solution is discouraged. The trifluoromethyl group imparts high metabolic and chemical stability[5][6], but the chlorine atoms on the quinoxaline ring remain reactive sites.[3] Protic solvents (e.g., methanol, ethanol) are nucleophilic and can slowly displace the chlorine atoms over time, a reaction known as solvolysis. Even in aprotic solvents, trace amounts of water can lead to hydrolysis. Storing solutions, even at low temperatures, increases the risk of degradation compared to storing the compound as a dry solid.
Q6: What are the primary chemical incompatibilities for this compound?
Avoid strong bases, strong reducing agents, and strong nucleophiles.[7]
-
Expertise & Experience: The electron-deficient nature of the quinoxaline core, enhanced by the chloro and trifluoromethyl substituents, makes the carbon atoms bearing the chlorine atoms electrophilic.[3] Strong nucleophiles can readily participate in nucleophilic aromatic substitution (SNAr) reactions, displacing the chloride ions.[8] Strong bases can promote side reactions or degradation.
Troubleshooting Guide
This section addresses common experimental issues where the stability or purity of this compound may be a contributing factor.
Scenario: My reaction yield is significantly lower than expected, or I am observing unexpected byproducts.
This is a common issue that can often be traced back to the integrity of the starting material. Follow this logical workflow to diagnose the problem.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for experiments involving this compound.
Data and Protocols
Summary of Stability and Storage Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Slows kinetic rate of potential degradation reactions. |
| Storage Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the electron-rich heterocyclic system.[1] |
| Moisture Control | Store in a tightly sealed, desiccated environment. | Prevents hydrolysis of the chloro-substituents.[2] |
| Light Exposure | Store in an opaque or amber vial. | Minimizes risk of photochemical decomposition. |
| Recommended Solvents | Anhydrous DMSO, DMF, Acetonitrile | Aprotic solvents that are less likely to react with the compound. |
| Incompatible Materials | Strong bases, strong reducing agents, nucleophiles. | The compound is susceptible to nucleophilic aromatic substitution.[3][7] |
Experimental Protocol: Purity Verification by HPLC
This protocol provides a general method to quickly assess the purity of your compound if degradation is suspected.
Objective: To determine the purity of this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, optional)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute this stock solution 1:100 in a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
-
-
HPLC Method:
-
Mobile Phase A: Water + 0.1% TFA (optional, can improve peak shape)
-
Mobile Phase B: Acetonitrile + 0.1% TFA (optional)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B (re-equilibration)
-
-
-
Analysis:
-
Inject a blank (50:50 acetonitrile/water) to establish a baseline.
-
Inject the prepared sample.
-
Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Compare the result to the purity stated on the Certificate of Analysis. A significant decrease in purity or the appearance of new, major peaks indicates degradation.
-
References
- The Reactivity of Chlorine Atoms on the Quinoxaline Ring: A Technical Guide for Drug Development Professionals. (2025). Benchchem.
- This compound. BLDpharm.
- Investigation on reactivity of dichloroquinoxaline (1 a) with different nucleophilic reagents.
- 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline. BLDpharm.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
- SAFETY D
- Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. (2025). Benchchem.
- 2,6,7-Trichloro-3-(Trifluoromethyl)
- Synthesis and Molecular and Crystal Structure of 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (2025). MDPI.
Sources
- 1. 281209-13-0|this compound|BLD Pharm [bldpharm.com]
- 2. 1372142-36-3|2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline|BLDpharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one | MDPI [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline Derivatization
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides in-depth troubleshooting advice and optimized protocols for the chemical derivatization of 2,6,7-trichloro-3-(trifluoromethyl)quinoxaline. We address common experimental challenges with scientifically grounded solutions to accelerate your research and development workflows.
Introduction: Navigating the Challenges of a Highly Electron-Deficient Scaffold
Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for numerous therapeutic agents, including antivirals and kinase inhibitors.[1] The specific scaffold, this compound, represents a powerful but challenging starting material for library synthesis. Its high degree of halogenation combined with the potent electron-withdrawing trifluoromethyl group renders the heterocyclic core extremely electron-deficient.
This electronic nature dictates its reactivity, making it an excellent substrate for certain transformations like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, it also presents unique challenges, including catalyst inhibition, low reactivity of C-Cl bonds, and controlling regioselectivity across three distinct chlorine atoms. This guide is designed to help you navigate these complexities and achieve your synthetic goals efficiently.
Section 1: Understanding the Core Reactivity
The key to successfully derivatizing this quinoxaline is understanding the hierarchy of reactivity among the three chloro-substituents. The electronic environment of each position is different, leading to predictable, yet often challenging, regioselectivity.
-
C2-Position: The chlorine at the C2 position is the most activated. It is flanked by two nitrogen atoms and is further activated by the trifluoromethyl group at C3. This position is highly susceptible to both nucleophilic attack (SNAr) and oxidative addition by a palladium(0) catalyst in cross-coupling reactions. Derivatization will almost invariably occur here first under controlled conditions.
-
C6 and C7-Positions: These chlorines are on the benzene portion of the ring system. Their reactivity is primarily influenced by the collective electron-withdrawing effect of the pyrazine ring and the trifluoromethyl group. Generally, the C7-position is slightly more activated for nucleophilic substitution than the C6-position due to the stronger influence of the trifluoromethyl group at the adjacent C3 position.[2]
Caption: Predicted reactivity sites on the quinoxaline core.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are essential for creating C-C and C-N bonds, respectively.[3][4] However, the electron-deficient and sterically hindered nature of this substrate requires careful optimization.
2.1 Suzuki-Miyaura Coupling (C-C Bond Formation)
Q: My Suzuki coupling reaction is resulting in low or no yield of the desired product. What are the primary causes and how can I troubleshoot this?
A: Failure in Suzuki coupling with this substrate typically points to one of three areas: the catalyst system, the stability of the boronic acid, or the base. Aryl chlorides are inherently less reactive than bromides or iodides, and this substrate is particularly challenging.[5]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
Detailed Optimization Steps:
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ often fail. The critical oxidative addition step requires a highly active catalyst.
-
Expertise: Use bulky, electron-rich phosphine ligands that promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive.[5]
-
Recommendation: Employ second or third-generation Buchwald ligands (e.g., XPhos, SPhos) or similar systems. Using a stable Pd(II) pre-catalyst can also improve reproducibility.[5]
-
-
Boronic Acid/Ester Stability: Boronic acids can degrade on storage, leading to protodeboronation, a common cause of low yields.[5]
-
Expertise: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts offer significantly greater stability compared to the corresponding acids.
-
Recommendation: Use a fresh bottle of boronic acid or, preferably, switch to a more stable derivative. Using a slight excess (1.2–1.5 eq) can compensate for minor degradation.[5]
-
-
Base and Solvent Choice: The base is critical for activating the boronic acid for transmetalation.
-
Expertise: Aqueous bases can promote protodeboronation. Strong, anhydrous inorganic bases are preferred. The solvent must be rigorously degassed to prevent catalyst oxidation.
-
Recommendation: Use bases like Cs₂CO₃ or K₃PO₄. Solvents such as 1,4-dioxane or toluene/water mixtures (with a phase-transfer catalyst if needed) are effective, but must be thoroughly sparged with an inert gas (N₂ or Ar) before use.
-
| Parameter | Initial Recommendation | Advanced Troubleshooting | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 (1-2 mol%) | Pre-catalysts offer higher stability and activity. |
| Ligand | SPhos (2-4 mol%) | XPhos, RuPhos (2-4 mol%) | Bulky, electron-rich ligands accelerate oxidative addition.[6] |
| Base | K₂CO₃ (2-3 eq) | Cs₂CO₃, K₃PO₄ (2-3 eq) | Stronger, non-nucleophilic bases enhance transmetalation.[5] |
| Solvent | Toluene / H₂O | 1,4-Dioxane (anhydrous) | Anhydrous conditions can reduce protodeboronation. |
| Temperature | 80-100 °C | 100-120 °C | C-Cl bond activation is challenging and may require higher thermal energy. |
2.2 Buchwald-Hartwig Amination (C-N Bond Formation)
Q: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (C-Cl bond replaced by C-H) and low product conversion. Why is this happening?
A: This is a classic problem arising from a competition between the desired reductive elimination to form the C-N bond and an undesired side reaction, β-hydride elimination.[7] The highly electron-deficient nature of the quinoxaline substrate can make reductive elimination sluggish, giving β-hydride elimination a chance to occur if the amine has β-hydrogens.
Detailed Optimization Steps:
-
Ligand Choice is Critical: The ligand controls the geometry and electron density at the palladium center, directly influencing the rate of reductive elimination.
-
Expertise: Very bulky ligands that create a wide "bite angle" can sterically favor reductive elimination over other pathways.
-
Recommendation: For primary and secondary amines, ligands like BrettPhos or Josiphos-type ligands are often superior to simpler ones. They are designed to accelerate the final C-N bond-forming step.[6][8]
-
-
Base Selection: The base deprotonates the amine to form the palladium-amido complex, but an incorrect choice can hinder the reaction.
-
Expertise: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be more effective.[8]
-
Recommendation: Start with NaOtBu. If hydrodehalogenation is a major issue, switch to LHMDS or K₃PO₄.
-
-
Temperature Control: While heat is needed to drive the reaction, excessive temperatures can favor decomposition pathways.
-
Expertise: The goal is to find the minimum temperature required for efficient oxidative addition without promoting side reactions.
-
Recommendation: Screen temperatures ranging from 80 °C to 110 °C. Do not assume higher is always better.
-
| Parameter | Initial Recommendation | Advanced Troubleshooting | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | BrettPhos Pd G3 (1-2 mol%) | Pre-catalysts with specialized ligands improve success rates.[8] |
| Ligand | XPhos (2-4 mol%) | BrettPhos, RuPhos (2-4 mol%) | Ligands specifically designed for amination accelerate reductive elimination.[9] |
| Base | NaOtBu (1.5-2 eq) | LHMDS, K₃PO₄ (1.5-2 eq) | A less coordinating cation (Li⁺ vs. Na⁺) can sometimes be beneficial. |
| Solvent | Toluene (anhydrous) | t-BuOH, Dioxane (anhydrous) | Solvent can influence the aggregation state and activity of the catalyst. |
| Temperature | 100 °C | 80-110 °C (screen) | Minimize temperature to reduce side reactions like hydrodehalogenation. |
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction with an amine or thiol is slow and incomplete, even at high temperatures. How can I drive it to completion?
A: While the C2-position is highly activated, SNAr reactions can still be sluggish without optimal conditions. The key factors are solvent, base (if applicable), and temperature.
-
Solvent Choice: The solvent must be able to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Expertise: Polar aprotic solvents are ideal for SNAr.
-
Recommendation: Use DMSO, DMF, or NMP. These solvents have high dielectric constants that facilitate the reaction.
-
-
Use of a Base: For nucleophiles like amines or thiols, a base is often required to deprotonate the nucleophile after it has added or to enhance its nucleophilicity.
-
Expertise: A non-nucleophilic base prevents competition with your primary nucleophile.
-
Recommendation: For amines, use a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). For thiols, a mild inorganic base like K₂CO₃ is often sufficient.
-
-
Temperature: SNAr reactions on chloro-aromatics often require heating.
-
Recommendation: Start at room temperature if reacting with a potent nucleophile at the C2 position. If the reaction is slow, gradually increase the temperature to 80-120 °C. Monitor by TLC or LC-MS to check for decomposition.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How can I achieve selective monosubstitution at the C2 position? A: Use carefully controlled stoichiometry (1.0-1.1 equivalents of the nucleophile/coupling partner) and the mildest possible reaction conditions (lowest effective temperature, shortest time). The C2 position's significantly higher reactivity usually provides a good window for selective functionalization.
Q2: How do I purify these highly fluorinated, often non-polar products? A: Standard silica gel column chromatography is typically effective. Use solvent systems like hexanes/ethyl acetate or dichloromethane/methanol. Due to the electron-withdrawing groups, the products may be sensitive to strong acids or bases, so avoid aggressive workup conditions.[10][11] Recrystallization from a suitable solvent system can also be an effective purification method for solid products.
Q3: Are there any specific safety considerations? A: Yes. Quinoxaline derivatives can have potent biological activity and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).[12] Many organofluorine compounds have specific toxicological profiles. Always consult the Safety Data Sheet (SDS) for the starting material and handle all new derivatives as potentially hazardous. All reactions, especially those involving palladium catalysts and phosphine ligands, should be performed in a well-ventilated fume hood.
Section 5: Exemplary Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Monocoupling at the C2-Position
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (2.5 eq).
-
Add the palladium pre-catalyst XPhos Pd G3 (0.02 eq).
-
Add anhydrous, degassed 1,4-dioxane via cannula.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Protocol 2: Selective Buchwald-Hartwig Mono-amination at the C2-Position
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the palladium pre-catalyst BrettPhos Pd G3 (0.02 eq), and sodium tert-butoxide (1.5 eq). Note: Add the base last.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via cannula, followed by the amine (1.2 eq).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
References
- BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions.
- BenchChem. (2025). Quinoxalinone Synthesis: A Technical Troubleshooting Guide.
- Google Patents. (N.D.).
- BenchChem. (2025).
- Recio, J., et al. (N.D.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- Sokolova, T. V., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. MDPI.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- Wikipedia. (N.D.).
- Sigma-Aldrich. (N.D.).
- Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science Publishers.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (N.D.). Buchwald-Hartwig Cross Coupling Reaction.
- The Organic Chemistry Tutor. (2025).
- BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
- El-Sayed, N. F., et al. (N.D.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. MDPI.
Sources
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents [mdpi.com]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
How to avoid the formation of impurities in 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline. This document is designed for researchers, chemists, and drug development professionals who are working with this complex heterocyclic compound. The following troubleshooting guides and FAQs address common challenges encountered during its synthesis, with a focus on understanding the root causes of impurity formation and providing actionable, field-proven solutions to mitigate them.
The Synthetic Pathway: A Mechanistic Overview
The most reliable and common method for constructing the quinoxaline core involves the acid-catalyzed condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound.[1] For the target molecule, this compound, a plausible and efficient route starts with the condensation of 4,5-dichloro-1,2-phenylenediamine with a trifluoromethyl-containing α-dicarbonyl species, such as 3,3,3-trifluoro-1-phenylpropane-1,2-dione or a related surrogate. The resulting quinoxaline intermediate is then subjected to chlorination to install the final chlorine atom at the 2-position.
Understanding the mechanism is the first step in controlling the outcome. The reaction proceeds through several key stages, each presenting a potential point for impurity generation.
Caption: General reaction mechanism for quinoxaline synthesis.
Troubleshooting Guide: Diagnosing and Solving Impurity Issues
This section is structured to help you identify the root cause of common issues and implement effective solutions.
Problem: Low Yield and Significant Unreacted Starting Materials
Q: My LC-MS/TLC analysis shows a low conversion rate with large amounts of unreacted 4,5-dichloro-1,2-phenylenediamine and/or the dicarbonyl starting material. What factors should I investigate?
A: This is a common issue that typically points to suboptimal reaction conditions or reagent quality.
-
Causality: The condensation reaction is an equilibrium process. To drive it towards the product, several factors must be optimized. The initial nucleophilic attack of the amine on the carbonyl is often the rate-limiting step and is highly dependent on the electrophilicity of the carbonyl carbon and the nucleophilicity of the amine.
-
Solutions:
-
Catalyst Activity: The acid catalyst is crucial for activating the dicarbonyl compound by protonating one of the carbonyl oxygens, making it a much better electrophile.[1][2]
-
Action: Ensure your acid catalyst (e.g., acetic acid, p-TsOH, HCl) is not hydrated or degraded. Perform a catalyst loading screen (typically 5-10 mol%).
-
-
Temperature and Reaction Time: Insufficient thermal energy can lead to slow reaction rates.
-
Action: Gradually increase the reaction temperature while monitoring the reaction progress. Be aware that excessive heat can lead to side reactions and tar formation. An initial temperature screen from 60°C to reflux is recommended.
-
-
Stoichiometry: An incorrect ratio of reactants can lead to unconsumed starting material.
-
Action: While a 1:1 stoichiometry is theoretical, the dicarbonyl compound can sometimes be volatile or prone to self-condensation. Consider using a slight excess (1.05-1.1 equivalents) of the dicarbonyl component.
-
-
Solvent Purity: Water can interfere with the dehydration steps (see mechanism) and hydrolyze the intermediate imine.
-
Action: Use a dry, aprotic solvent like toluene or ethanol. If using ethanol, ensure it is absolute. Running the reaction with a Dean-Stark trap can be highly effective at removing water as it forms, driving the equilibrium toward the product.
-
-
Problem: Formation of Positional Isomers
Q: I've isolated my product, but NMR analysis indicates the presence of a significant isomeric impurity. How does this happen and how can it be controlled?
A: Isomer formation is a classic challenge when using unsymmetrical reactants. Although 4,5-dichloro-1,2-phenylenediamine is symmetrical, if you were using an unsymmetrical diamine (e.g., 4-chloro-1,2-phenylenediamine), the dicarbonyl could condense in two different orientations. For the target molecule, an analogous issue can arise if the subsequent chlorination step is not perfectly regioselective.
-
Causality: The initial nucleophilic attack can occur from either of the two non-equivalent amino groups on an unsymmetrical diamine. The preference is governed by a delicate balance of steric hindrance and the electronic properties (nucleophilicity) of each amino group.
-
Solutions:
-
Temperature Control: Often, one isomer is the kinetic product (formed faster at lower temperatures) while the other is the thermodynamic product (more stable, favored at higher temperatures).
-
Action: Run the reaction at a lower temperature (e.g., room temperature to 40°C) to favor the kinetic product. Conversely, running at reflux for an extended period may favor the thermodynamic isomer.
-
-
Solvent Polarity: The solvent can influence the transition state energies for the formation of the two different isomers.
-
Action: Screen different solvents. A non-polar solvent like toluene may favor one isomer, while a polar solvent like ethanol or DMF might favor the other.
-
-
Purification: If isomer formation cannot be completely suppressed, focus on efficient separation.
-
Action: Isomers often have slightly different polarities. Utilize column chromatography with a shallow gradient or explore preparative SFC or HPLC for separation.[3] Recrystallization from a carefully chosen solvent system can also be effective if one isomer is significantly less soluble.
-
-
Problem: Presence of Dihydroquinoxaline and Other Oxidation-Related Impurities
Q: My mass spectrometry data shows a peak at [M+2H]+ corresponding to a dihydroquinoxaline impurity. How do I ensure complete aromatization to the desired quinoxaline?
A: The final step in the formation of the quinoxaline ring is an oxidation reaction that converts the dihydro- intermediate to the aromatic system. If this step is incomplete, you will isolate the dihydroquinoxaline.
-
Causality: The driving force for this step is the formation of the stable aromatic ring. In many cases, atmospheric oxygen is a sufficient oxidant, especially at elevated temperatures. However, for electron-deficient systems, this process can be sluggish.
-
Solutions:
-
Ensure Aerobic Conditions:
-
Action: Do not run the reaction under a strictly inert (N2 or Ar) atmosphere unless required for other reasons. Running the reaction open to the air (with a condenser) is often sufficient.
-
-
Introduce a Mild Oxidant: If air oxidation is too slow, a chemical oxidant can be added.
-
Action: Add a mild oxidant like elemental sulfur or introduce an oxygen bubbler into the reaction mixture. Avoid harsh oxidants which could lead to unwanted side reactions on the electron-rich diamine.
-
-
Caption: Troubleshooting workflow for impurity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to control in this synthesis?
A: Based on the mechanism, the three most critical parameters are Temperature , Catalyst Concentration , and Water Content . These factors have the most significant impact on reaction rate, equilibrium position, and the formation of degradation or side-products.
| Parameter | Impact on Purity | Recommended Control Strategy |
| Temperature | Low temp: slow/incomplete reaction. High temp: tar formation, potential degradation. | Perform an optimization study (e.g., 60°C, 80°C, 110°C) and monitor by LC-MS. |
| Catalyst Conc. | Too low: poor activation of dicarbonyl, slow reaction. Too high: potential for side reactions. | Screen catalyst loading from 2 mol% to 15 mol%. Typically 5-10 mol% is optimal. |
| Water Content | Reverses the condensation reaction by hydrolyzing the imine intermediate. | Use anhydrous solvents and consider a Dean-Stark apparatus to remove water azeotropically. |
Q2: How does the choice of solvent affect the impurity profile?
A: The solvent plays multiple roles. It dictates the solubility of reactants, influences the reaction rate, and can affect regioselectivity.
-
Aprotic Solvents (e.g., Toluene): Excellent for running the reaction with a Dean-Stark trap to remove water. Generally provides a "cleaner" reaction profile by minimizing solvent participation.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): Can act as both solvent and co-catalyst by participating in proton transfer. However, ethanol can be difficult to render completely anhydrous, and acetic acid can be corrosive at high temperatures.
Q3: What are the best practices for purifying the crude this compound?
A: This is a relatively non-polar, halogen-rich compound.
-
Workup: After the reaction, a simple aqueous wash (e.g., with sodium bicarbonate solution) can remove the acid catalyst.
-
Chromatography: Silica gel column chromatography is the method of choice. Use a non-polar solvent system like Hexanes/Ethyl Acetate or Hexanes/DCM. A shallow gradient is recommended to separate closely related impurities.
-
Recrystallization: If a solid, recrystallization is an excellent final purification step. Screen solvents such as ethanol, isopropanol, or heptane to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Q4: Which analytical techniques are essential for identifying these impurities?
A: A combination of techniques is necessary for unambiguous identification.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The single most powerful tool. It separates the components of your crude mixture and provides their mass, allowing you to quickly identify unreacted starting materials, the desired product, and potential impurities (e.g., the [M+2H]+ dihydro species).
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your final product and identifying isomers. 19F NMR is particularly useful for confirming the presence and environment of the -CF3 group.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful if the starting materials and product are sufficiently volatile and thermally stable.
References
-
ResearchGate. Plausible reaction mechanism for the synthesis of quinoxalines. Available at: [Link]
-
Wan, J. P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal. Available at: [Link]
-
ResearchGate. Plausible mechanism for the formation of quinoxaline. Available at: [Link]
-
International Journal of ChemTech Research. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinoxalines. Available at: [Link]
-
National Institutes of Health (NIH). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline. Available at: [Link]
-
PubChem, National Center for Biotechnology Information. This compound. Available at: [Link]
-
RSC Publishing. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Available at: [Link]
-
National Institutes of Health (NIH). Recent advances in the transition-metal-free synthesis of quinoxalines. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines. Available at: [Link]
-
National Institutes of Health (NIH). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Available at: [Link]
-
National Institutes of Health (NIH). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Available at: [Link]
-
Novalix. Analytical chemistry and purification. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and drug development professionals involved in the synthesis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to facilitate a successful and scalable synthesis.
I. Overview & Core Reaction
This compound is a halogenated and trifluoromethylated heterocyclic compound of interest in medicinal chemistry and materials science. Its synthesis is most commonly achieved via the Hinsberg quinoxaline synthesis, which involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3]
The primary transformation for this target molecule is the reaction between 4,5-dichloro-1,2-phenylenediamine and a trifluoromethyl-α-dicarbonyl source.
II. Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most direct and widely employed method is the condensation reaction between 4,5-dichloro-1,2-phenylenediamine and a suitable trifluoromethyl-containing 1,2-dicarbonyl synthon, such as 1,1,1-trifluoro-2,3-butanedione or, more commonly, an equivalent like trifluoromethylglyoxal hydrate.[1] This reaction is typically catalyzed by a protic acid, such as acetic acid, in a suitable solvent like ethanol.[4][5]
Q2: How critical is the purity of the starting materials?
The purity of your starting materials is paramount for achieving high yield and a clean product profile.[6]
-
4,5-Dichloro-1,2-phenylenediamine: This diamine (CAS 5348-42-5) can be susceptible to oxidation, leading to colored impurities that can complicate purification.[7][8] It is advisable to use material that is light in color (off-white to light brown).[9] If the material is dark, recrystallization from a solvent system like ethanol/water or hexane may be necessary.[10]
-
Trifluoromethylglyoxal source: These reagents can be hygroscopic or exist as hydrates. Ensure you are using the correct molecular weight for stoichiometric calculations. The presence of oligomers or decomposition products can inhibit the reaction and introduce impurities.
Q3: What are the primary safety considerations for this synthesis?
-
Halogenated Aromatics: 4,5-Dichloro-1,2-phenylenediamine is a halogenated aromatic amine and should be handled with care. Aromatic amines can be toxic and potential carcinogens, so appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.[7] All manipulations should be performed in a well-ventilated fume hood.
-
Trifluoromethyl Carbonyls: Glyoxal and its derivatives are reactive electrophilic species.[11] While specific toxicity data for the trifluoromethyl variant may be limited, it should be handled as a respiratory and skin irritant.[12]
-
Reaction Exotherm: The condensation can be exothermic. For larger-scale reactions, controlled addition of one reagent to the other and external cooling may be necessary to maintain the desired reaction temperature.
III. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis, organized by the stage of the experimental workflow.
Reaction Stage
Q: My reaction is sluggish or stalls, resulting in low conversion to the product. What are the likely causes?
A: Low conversion is a common problem that can often be traced back to several factors.[4]
-
Insufficient Catalysis: The condensation reaction is acid-catalyzed.[4] While it can proceed without a catalyst, the rate is often slow. Acetic acid is a common and effective choice, acting as both a catalyst and a co-solvent. If using a neutral solvent like ethanol, ensure a catalytic amount (5-10 mol%) of a protic acid is present.
-
Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also promote the formation of tar-like side products, especially from the degradation of the glyoxal reagent.[4][12] A temperature range of 60-80°C is typically a good starting point. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and impurity formation.
-
Poor Solubility: One or both of the starting materials may have limited solubility in the chosen solvent, leading to a slow heterogeneous reaction.[6] Ethanol is often a good choice as it balances the solubility of the polar diamine and the dicarbonyl compound.[5] For particularly insoluble substrates, a co-solvent like DMF or DMSO could be screened, though this may complicate the workup.
-
Atmosphere: While many quinoxaline syntheses are robust, the diamine starting material can be sensitive to air oxidation, especially at elevated temperatures.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the final yield and purity.
Workup & Isolation
Q: I observe significant product loss during the workup and precipitation steps. Why is this happening?
A: This often points to issues with product solubility or stability under the workup conditions.
-
Product Solubility: this compound is a relatively nonpolar molecule. If the reaction is performed in a polar solvent like ethanol, the product should precipitate upon cooling or with the addition of water. If the product remains in solution, you may need to add a larger volume of anti-solvent (water) or reduce the volume of the organic solvent by distillation before cooling.
-
pH Sensitivity: While the final quinoxaline ring is generally stable, extreme pH during workup should be avoided. A neutral or slightly acidic workup is preferable.
-
Premature Precipitation: If the product precipitates too quickly from a hot solution, it can trap impurities. A controlled cooling rate—allowing the solution to cool slowly to room temperature before further cooling in an ice bath—will promote the formation of purer crystals.
Purification Stage
Q: My crude product is a dark oil or contains multiple impurities that are difficult to separate. How can I improve the purification?
A: Purification of highly functionalized, electron-deficient heterocycles can be challenging.
-
Difficult Crystallization: If the product "oils out" instead of crystallizing, this is often due to residual solvent or impurities. Try re-dissolving the crude material in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then adding a non-polar anti-solvent (e.g., hexanes or petroleum ether) dropwise until turbidity persists. Seeding with a previously obtained pure crystal can also induce crystallization.
-
Chromatography Issues: Halogenated quinoxalines can sometimes interact strongly with the acidic surface of standard silica gel, leading to streaking or even degradation.[13]
-
Mitigation Strategy 1: Deactivate the silica by pre-treating it with a solvent system containing a small amount (0.5-1%) of a neutral or basic modifier like triethylamine.[13]
-
Mitigation Strategy 2: Use an alternative stationary phase such as neutral alumina or Florisil, which can be less harsh on acid-sensitive compounds.[13]
-
Solvent System: Start with a non-polar eluent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane. A typical starting point for TLC analysis would be a 9:1 or 4:1 mixture of Hexanes:Ethyl Acetate.
-
| Problem Summary | Potential Cause | Recommended Action |
| Low Reaction Yield | Incomplete conversion; Suboptimal temperature or catalyst | Add catalytic acetic acid; Optimize temperature (60-80°C); Screen solvents (e.g., ethanol).[4][6] |
| Product Loss on Workup | High product solubility in reaction solvent | Concentrate the reaction mixture; Add water as an anti-solvent; Ensure slow cooling. |
| Difficult Purification | Oiling out; Co-eluting impurities | Use a solvent/anti-solvent system (e.g., DCM/Hexane); Deactivate silica gel with triethylamine for chromatography.[13] |
| Dark Product Color | Oxidation of diamine starting material | Use purified starting material; Run the reaction under an inert atmosphere (N₂ or Ar).[4] |
IV. Protocols & Visualized Workflows
Standard Synthesis Protocol
This protocol describes a representative lab-scale synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-dichloro-1,2-phenylenediamine (1.0 eq).
-
Solvent & Reagent Addition: Add ethanol (5-10 mL per gram of diamine) followed by trifluoromethylglyoxal monohydrate (1.1 eq).
-
Catalyst Addition: Add glacial acetic acid (0.1 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 78°C) and stir. Monitor the reaction progress by TLC or LC-MS for the disappearance of the diamine starting material (typically 2-6 hours).
-
Isolation: Once the reaction is complete, allow the mixture to cool slowly to room temperature. The product often begins to crystallize.
-
Precipitation: Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation. If crystallization is slow, the addition of a small amount of water may be required.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by water, to remove residual acid and salts.
-
Drying: Dry the solid product under vacuum to a constant weight. The material can be further purified by recrystallization or column chromatography if necessary.
General Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
V. Reaction Mechanism & Characterization
The synthesis proceeds via a classical condensation-cyclization mechanism. The more nucleophilic amine of the diamine attacks one of the carbonyls, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring.
Reaction Mechanism Diagram
Caption: Simplified mechanism for the Hinsberg quinoxaline synthesis.
Expected Analytical Data
While specific analytical data must be generated for each batch, the following table provides expected values for the target compound based on its structure.
| Analysis | Expected Result |
| Molecular Formula | C₉H₂Cl₃F₃N₂ |
| Molecular Weight | 301.5 g/mol [14] |
| Appearance | Off-white to yellow solid |
| ¹⁹F NMR | Singlet around -60 to -70 ppm (relative to CFCl₃) |
| ¹H NMR | Two singlets in the aromatic region (approx. 8.0-8.5 ppm) |
| MS (ESI+) | [M+H]⁺ at m/z ≈ 301, 303, 305 (characteristic chlorine isotope pattern) |
VI. References
-
BenchChem. (n.d.). Troubleshooting poor yield in quinoxaline cyclization reactions. Retrieved January 21, 2026, from
-
BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Quinoxalines. Retrieved January 21, 2026, from
-
BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis reactions. Retrieved January 21, 2026, from
-
Verma, A., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available from: [Link]
-
Various Authors. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved January 21, 2026, from
-
Abdel-Maksoud, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]
-
BenchChem. (n.d.). The Genesis and Evolution of Quinoxaline Derivatives: A Technical Overview. Retrieved January 21, 2026, from
-
Saeedi, M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved January 21, 2026, from [Link]
-
Frontiers. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Retrieved January 21, 2026, from [Link]
-
MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 4,5-Dichloro-1,2-phenylenediamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Kim, S. O., & Park, C. (2017). Bacterial Responses to Glyoxal and Methylglyoxal: Reactive Electrophilic Species. International Journal of Molecular Sciences. Available from: [Link]
Sources
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]
- 8. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4,5-Dichloro-o-phenylenediamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. 4,5-Dichloro-1,2-benzenediamine | 5348-42-5 [chemicalbook.com]
- 11. Bacterial Responses to Glyoxal and Methylglyoxal: Reactive Electrophilic Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GLYOXAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline | C9H2Cl3F3N2 | CID 59320554 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Welcome to the technical support center for 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this complex molecule. The presence of multiple chloro- and a trifluoromethyl-substituent on the quinoxaline core presents unique analytical hurdles. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental outcomes.
I. General Properties and Handling
Before delving into specific analytical techniques, it is crucial to understand the fundamental properties of this compound.
| Property | Value | Source |
| CAS Number | 281209-13-0 | N/A |
| Molecular Formula | C₉H₂Cl₃F₃N₂ | N/A |
| Molecular Weight | 301.48 g/mol | N/A |
| Appearance | White to off-white powder | [1] |
| Purity (typical) | ≥95% (¹H NMR) | [1] |
Q1: What are the recommended storage conditions for this compound?
Due to the potential for hydrolytic instability of the chloro substituents, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Protect from moisture and light to prevent degradation.
Q2: What is the expected solubility of this compound in common laboratory solvents?
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for the structural elucidation and purity assessment of this compound. However, the complex substitution pattern can lead to challenging spectral interpretation.
FAQs and Troubleshooting
Q3: I am having difficulty assigning the proton signals in the ¹H NMR spectrum. What should I expect?
The ¹H NMR spectrum will be simple in terms of the number of signals, as there are only two aromatic protons on the quinoxaline core. However, the electron-withdrawing nature of the three chlorine atoms and the trifluoromethyl group will significantly deshield these protons, shifting them downfield. Expect two singlets or two doublets with a small coupling constant in the aromatic region, likely between δ 7.5 and 9.5 ppm. For comparison, protons on unsubstituted quinoxaline appear between δ 8.0 and 9.0 ppm.[3] The exact chemical shifts will be sensitive to the solvent used.
Q4: My ¹⁹F NMR spectrum shows a single sharp peak. Is this expected?
Yes. The trifluoromethyl group at the 3-position should give rise to a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic environment of the quinoxaline ring.[4] A typical range for a CF₃ group attached to an aromatic ring is between -60 and -70 ppm (relative to CFCl₃).[5] The absence of other fluorine-containing impurities is a good indicator of the compound's purity in this regard.
Q5: The carbon signals in the ¹³C NMR are weak, and some are difficult to observe. How can I improve my spectrum?
The presence of multiple halogen substituents and a trifluoromethyl group can lead to complex carbon spectra with several quaternary carbons that often exhibit weak signals due to longer relaxation times.
-
Increase the number of scans: Acquiring a larger number of transients will improve the signal-to-noise ratio.
-
Use a relaxation agent: Adding a small amount of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the relaxation times of quaternary carbons, leading to stronger signals.
-
Optimize the pulse sequence: Using a pulse sequence with a shorter relaxation delay (d1) can also enhance the signal intensity of quaternary carbons, although this may affect quantification.
-
Consider ¹³C-¹⁹F coupling: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons adjacent to the CF₃ group may also show smaller couplings.
Troubleshooting Workflow for NMR Analysis
Caption: Troubleshooting workflow for NMR analysis.
III. Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. The fragmentation pattern can also provide structural information.
FAQs and Troubleshooting
Q6: What is the expected molecular ion peak in the mass spectrum?
The compound has a monoisotopic mass of 299.9235 Da. Due to the presence of three chlorine atoms, the molecular ion will appear as a characteristic isotopic cluster. The relative intensities of the M, M+2, M+4, and M+6 peaks will be approximately 100:98:32:3.5, which is a clear indicator of a trichlorinated compound.
Q7: I am seeing complex fragmentation in my MS/MS spectrum. What are the likely fragmentation pathways?
The fragmentation of polychlorinated and trifluoromethylated aromatic compounds can be complex.[6] Expect to see losses of:
-
Chlorine radical (•Cl): A common fragmentation pathway for chlorinated aromatics.
-
Hydrogen chloride (HCl): Loss of HCl from the molecular ion.
-
Trifluoromethyl radical (•CF₃): The C-CF₃ bond can cleave.
-
Sequential losses: Multiple losses of chlorine and other fragments can occur.
-
Rearrangements: Trifluoromethyl-substituted heterocycles can undergo rearrangements upon fragmentation.[7]
Q8: I am using Electrospray Ionization (ESI) and see multiple adducts. Is this normal?
Yes, with ESI, it is common to observe adducts with ions from the mobile phase or sample matrix.[8][9] For this compound in positive ion mode, you might see:
-
[M+H]⁺: Protonated molecule.
-
[M+Na]⁺: Sodium adduct.
-
[M+K]⁺: Potassium adduct.
-
[M+CH₃CN+H]⁺: Acetonitrile adduct if it is in the mobile phase.
In negative ion mode, you might observe:
-
[M-H]⁻: Deprotonated molecule (less likely for this compound).
-
[M+Cl]⁻: Chloride adduct.
-
[M+HCOO]⁻: Formate adduct if formic acid is used.
Always check the mass difference between your observed peaks and the molecular ion to identify potential adducts.
IV. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and for monitoring reaction progress or stability studies.
FAQs and Troubleshooting
Q9: I am observing significant peak tailing in my HPLC chromatogram. What is the cause and how can I fix it?
Peak tailing is a common issue when analyzing basic compounds like quinoxalines on silica-based reversed-phase columns.[7][10][11] The basic nitrogen atoms in the quinoxaline ring can interact with acidic silanol groups on the stationary phase surface, leading to this undesirable peak shape.
Strategies to Reduce Peak Tailing:
-
Lower the mobile phase pH: Using a mobile phase with a pH between 2.5 and 3.5 will protonate the silanol groups, reducing their interaction with the basic analyte.[1] A buffer, such as phosphate or formate, should be used to maintain a stable pH.
-
Use a competing base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[10] However, this can shorten column lifetime.
-
Choose an appropriate column: Modern, high-purity silica columns (Type B) with end-capping are less prone to silanol interactions. Columns with polar-embedded stationary phases can also provide better peak shape for basic compounds.
-
Optimize the organic modifier: Acetonitrile and methanol can have different effects on peak shape. Experiment with both to see which provides better symmetry.
Q10: I am struggling to separate my main peak from impurities. What should I do?
The synthesis of substituted quinoxalines can sometimes result in regioisomeric impurities, which can be difficult to separate.[12]
Strategies for Improving Resolution:
-
Adjust the mobile phase composition: Fine-tune the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve the separation of closely eluting peaks.
-
Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
-
Try a different stationary phase: If a C18 column does not provide adequate resolution, consider a phenyl-hexyl or a polar-embedded phase, which offer different selectivities.
-
Optimize the temperature: Changing the column temperature can affect the retention times and selectivity of the separation.
Q11: My retention times are drifting. What could be the cause?
Retention time instability can be caused by several factors:
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.
-
Mobile phase changes: If the mobile phase is prepared by mixing, ensure it is thoroughly mixed and degassed. Evaporation of the more volatile component can change the composition over time.
-
Column degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases (high or low pH).
-
Pump issues: Fluctuations in pump pressure can lead to variable flow rates and retention times.
Troubleshooting Workflow for HPLC Analysis
Caption: Troubleshooting workflow for HPLC analysis.
V. Stability and Degradation
The hydrolytic stability of this compound is a key consideration, particularly in aqueous solutions or during HPLC analysis with aqueous mobile phases.
Q12: Is this compound susceptible to hydrolysis?
Yes, chloro-substituted quinoxalines can be susceptible to hydrolysis, especially under acidic conditions, where the chloro group can be replaced by a hydroxyl group.[13] The presence of multiple electron-withdrawing groups on the ring can influence the rate of this reaction. It is advisable to use freshly prepared solutions and to be mindful of the pH of any aqueous media.
Q13: What are the likely degradation products?
The most probable degradation products would be the mono-, di-, and tri-hydroxy analogs, formed by the sequential hydrolysis of the chloro substituents. If performing forced degradation studies, it is important to develop an HPLC method that can separate these more polar degradation products from the parent compound.
VI. Potential Synthetic Impurities
Understanding the potential impurities from the synthesis of this compound is crucial for developing appropriate analytical methods for their detection and control.
Q14: What are the common impurities I should look for?
The synthesis of substituted quinoxalines typically involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[14][15] Potential impurities include:
-
Regioisomers: If an unsymmetrically substituted o-phenylenediamine is used, the reaction can lead to the formation of regioisomers, which may have very similar properties and be difficult to separate.[12][16]
-
Starting materials: Unreacted starting materials may be present in the final product.
-
By-products from side reactions: Depending on the reaction conditions, other side reactions may occur, leading to the formation of various by-products.
A thorough characterization of the product by a combination of NMR, MS, and HPLC is essential to identify and quantify any impurities.
References
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (2025). Available from: [Link]
-
Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC - NIH. Available from: [Link]
-
Waters. What are common adducts in ESI mass spectrometry? - WKB67428. Available from: [Link]
-
Fluorine Notes. October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". Available from: [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? (2025). Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). Available from: [Link]
-
Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. PMC. (2017). Available from: [Link]
-
HPLC Troubleshooting Guide | PDF | High Performance Liquid Chromatography. Scribd. Available from: [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC - PubMed Central. Available from: [Link]
-
Adduits ESI MS | PDF | Electrospray Ionization | Chemistry. Scribd. Available from: [Link]
-
19F-NMR and directly coupled 19F/1H-HPLC-NMR spectroscopic investigations of the metabolism of the model ecotoxin 3-trifluoromethylaniline in the earthworm species Eisenia veneta. PubMed. (2002). Available from: [Link]
-
synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. Available from: [Link]
-
Dioxin 20XX International Symposium. mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Available from: [Link]
-
Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. PubMed. (2008). Available from: [Link]
-
An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. (2025). Available from: [Link]
-
Series of 19 F NMR spectra recorded during the process of warming a... ResearchGate. Available from: [Link]
-
NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. Available from: [Link]
-
19F NMR Reference Standards. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
-
MS Adduct Calculator. Fiehn Lab. Available from: [Link]
-
13 C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing. Available from: [Link]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. (2021). Available from: [Link]
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions | Request PDF. ResearchGate. (2025). Available from: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available from: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]
-
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. (2025). Available from: [Link]
-
Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Beilstein Journals. (2017). Available from: [Link]
-
Supplementary Table A 1H nmr data for pyrido[12,-a]quinoxalines 3a-k. Available from: [Link]
-
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI. Available from: [Link]
-
2-(Thienyl)quinoxaline derivatives and their application in Ir( iii ) complexes yielding tuneable deep red emitters. Dalton Transactions (RSC Publishing). (2023). Available from: [Link]
-
Visible-Light-Promoted Cascade Radical Trifluoromethylation/Cyclization for the Synthesis of Trifluoromethylated Tricyclic Quinoxalinonyl Compounds | The Journal of Organic Chemistry. ACS Publications. (2026). Available from: [Link]
-
GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals. (2011). Available from: [Link]
-
Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journals. (2023). Available from: [Link]
-
Improved photovoltaic performance of quinoxaline-based polymers by systematic modulation of electron-withdrawing substituents. Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]
-
Green Synthesis of Quinoxaline and Substituted Quinoxalines | 12531. TSI Journals. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline(91-19-0) 1H NMR spectrum [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. colorado.edu [colorado.edu]
- 6. dioxin20xx.org [dioxin20xx.org]
- 7. chromtech.com [chromtech.com]
- 8. support.waters.com [support.waters.com]
- 9. scribd.com [scribd.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. tsijournals.com [tsijournals.com]
- 15. tsijournals.com [tsijournals.com]
- 16. BJOC - Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates [beilstein-journals.org]
Technical Support Center: Refining Experimental Setups for 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of reactions involving this versatile but challenging substrate. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions and optimize your experimental outcomes.
Introduction: Understanding the Substrate
This compound is a highly functionalized heterocyclic compound. Its reactivity is primarily dictated by two key features: the electron-deficient quinoxaline core and the presence of multiple reactive sites. The pyrazine ring, containing two nitrogen atoms, along with the strongly electron-withdrawing trifluoromethyl (-CF3) group, significantly activates the chlorine atoms—particularly at the C2 and C3 positions—towards nucleophilic aromatic substitution (SNAr).[1][2][3] The chlorine atoms on the benzene ring (C6 and C7) are less reactive in SNAr but can be functionalized through other methods like cross-coupling reactions.[3] Understanding this reactivity landscape is crucial for successful and selective transformations.
Troubleshooting Guide: Common Issues in Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is the most common reaction pathway for derivatizing this quinoxaline core. However, researchers often face challenges in achieving desired yields and selectivities. This section addresses the most frequent problems in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My SNAr reaction with an amine or alcohol nucleophile is resulting in a very low yield or complete recovery of the starting material. What are the likely causes and how can I improve the outcome?
A: This is a common issue that typically points to insufficient reaction activation, suboptimal conditions, or issues with the nucleophile itself. A systematic approach is best for troubleshooting.
-
Causality & Explanation: For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[1][2] While the quinoxaline core and -CF3 group are strongly activating, a weak nucleophile or inadequate reaction conditions can still lead to failure. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and its stability is paramount.[3][4]
-
Troubleshooting Workflow:
-
Detailed Recommendations:
-
Enhance Nucleophilicity: If you are using a neutral nucleophile (e.g., an alcohol or a primary/secondary amine), the reaction can be sluggish. Deprotonation with a suitable base is critical.
-
For Alcohols: Use a strong base like sodium hydride (NaH) to form the more reactive alkoxide.
-
For Amines: While many amines can react directly, a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) can scavenge the HCl byproduct and drive the reaction forward.
-
-
Optimize Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or NMP are ideal as they solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. A good starting point is 80-100 °C, with the potential to increase to 120 °C or higher if necessary.
-
-
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Solvent | DMF or DMSO | NMP, DMAc | Polar aprotic solvents stabilize the Meisenheimer intermediate. |
| Temperature | 80 °C | 60 - 150 °C | Provides sufficient energy to overcome the activation barrier. |
| Base (for R-OH/R₂-NH) | K₂CO₃ (1.5 eq) | NaH, Cs₂CO₃ (1.2 - 2.0 eq) | A stronger base increases the concentration of the active nucleophile. |
| Concentration | 0.1 - 0.5 M | 0.05 - 1.0 M | Affects reaction kinetics; higher concentrations can increase rate. |
Issue 2: Poor Regioselectivity and Formation of Multiple Products
Q: I am observing substitution at more than one chlorine atom. How can I control the regioselectivity to favor monosubstitution at the C2 position?
A: Achieving regioselectivity on a polychlorinated system like this is a significant challenge. The electronic environment makes the C2 and C3 positions most susceptible to attack. [3]However, careful control of reaction conditions can often favor substitution at a single site.
-
Causality & Explanation: The chlorine atoms at C2 and C3 are electronically activated by both the pyrazine nitrogens and the C3-trifluoromethyl group. The C2 position is generally the most reactive site for the first substitution. However, if the reaction conditions are too harsh or the reaction is allowed to proceed for too long, a second substitution can occur.
-
Strategies for Controlled Monosubstitution:
-
Stoichiometry: Use a slight excess, but no more than 1.1-1.2 equivalents, of your nucleophile. This ensures that once the starting material is consumed, there is not a large excess of nucleophile available to react with the monosubstituted product.
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly above (e.g., 40-50 °C) and monitor the reaction closely by TLC or LC-MS.
-
Slow Addition: Add the nucleophile (or the base that generates it) slowly to the reaction mixture over a period of time. This keeps the instantaneous concentration of the nucleophile low, favoring the more rapid reaction with the starting material over the slower reaction with the product.
Caption: Workflow for achieving selective monosubstitution.
-
Issue 3: Product Degradation During Purification
Q: My product appears to be degrading during silica gel column chromatography. What is causing this and what are my alternatives?
A: Halogenated quinoxalines, particularly those with activating groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation. [5]
-
Causality & Explanation: The lone pairs on the quinoxaline nitrogens can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can make the compound more susceptible to hydrolysis or other decomposition pathways, especially if there is residual moisture in the eluent.
-
Purification Solutions:
-
Deactivate the Silica Gel: Neutralize the silica by preparing a slurry in your chosen eluent and adding 1-2% triethylamine. Let it stand for an hour before packing the column. This will cap the acidic sites. [5] 2. Use an Alternative Stationary Phase:
-
Alumina (Neutral or Basic): This is an excellent alternative for acid-sensitive compounds.
-
Florisil®: A magnesium silicate gel that is less acidic than silica.
-
-
Recrystallization: If your product is a solid and of reasonable purity post-reaction, recrystallization is the preferred method to achieve high purity without the risk of degradation on a stationary phase.
-
Minimize Contact Time: If you must use silica, run the column as quickly as possible (true "flash" chromatography) to reduce the time the compound spends on the column. [5]
Purification Method When to Use Key Considerations Flash Chromatography (Silica) For non-polar to moderately polar compounds that are not acid-sensitive. Use a deactivated silica if sensitivity is suspected. [5] Flash Chromatography (Alumina) For acid-sensitive compounds. Choose neutral or basic alumina based on compound stability. | Recrystallization | For solid products with >90% initial purity. | Excellent for achieving high purity. Solvent screening is required. |
-
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl (-CF3) group so important in this molecule?
The trifluoromethyl group serves several critical functions. Chemically, it is a powerful electron-withdrawing group that significantly activates the quinoxaline ring for nucleophilic aromatic substitution, making the reaction more facile. From a drug development perspective, the -CF3 group is highly stable to metabolic degradation and can enhance properties like lipophilicity and binding affinity, potentially improving a drug candidate's pharmacokinetic profile. [6] Q2: Can I perform Suzuki or other cross-coupling reactions on this substrate?
Yes. While the chlorines at C2 and C3 are primed for SNAr, the chlorines at C6 and C7 are more suitable for palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira. This differential reactivity allows for a stepwise and selective functionalization of the quinoxaline scaffold. Typically, you would perform the SNAr reaction first under thermal conditions, followed by a palladium-catalyzed cross-coupling on the less reactive positions. [3] Q3: What is the best way to synthesize the this compound starting material?
The most common and effective method for synthesizing the quinoxaline core is the condensation of an appropriately substituted aryl 1,2-diamine with a 1,2-dicarbonyl compound. [7][8]For this specific molecule, the synthesis would likely involve the reaction of 4,5-dichloro-1,2-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl species, followed by chlorination at the C2 and C3 positions. Ensuring the purity of the starting diamine is crucial for obtaining good yields. [7] Q4: Are there any special handling precautions for this compound?
As with most halogenated and trifluoromethylated organic compounds, standard laboratory safety precautions should be followed. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat). While specific toxicity data for this exact compound may be limited, it should be treated as potentially hazardous upon inhalation, ingestion, or skin contact.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Quinoxalines.
- BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis reactions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
-
Shaikh, A. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Retrieved from [Link]
-
Shaikh, A. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Retrieved from [Link]
-
Mejía, E. B., & Tago, K. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). The suggested mechanism to explain the formation of quinoxalines 20. Retrieved from [Link]
- Pereira, J. A., et al. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Pharmaceutical Sciences and Research.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Saha, C., et al. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation on Y-shaped tri-fluoromethyl substituted quinoxalines: synthesis, optical and morphological studies. Retrieved from [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
-
Zborowski, K., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2024).
-
ResearchGate. (n.d.). Plausible mechanism for trifluoromethylation of quinoxalin‐2(1H)‐ones.... Retrieved from [Link]
-
PubChem. (n.d.). 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline. Retrieved from [Link]
-
Wang, Y., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. Retrieved from [Link]
- Google Patents. (n.d.). WO2006090236A1 - Preparation of high purity substituted quinoxaline.
- Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
-
MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved from [Link]
-
Barau, N., et al. (2016). Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines. Molecules. Retrieved from [Link]
-
National Institutes of Health. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from [Link]
- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. Retrieved from [Link]
- BenchChem. (n.d.). The Reactivity of Chlorine Atoms on the Quinoxaline Ring: A Technical Guide for Drug Development Professionals.
- Inorganica Chimica Acta. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Highly Halogenated and Trifluoromethylated Quinoxaline Derivatives for Advanced Drug Discovery
Introduction: The Quinoxaline Scaffold - A Cornerstone in Medicinal Chemistry
Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in the landscape of medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and notably, anticancer properties.[2][3][4] The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. This guide provides an in-depth comparative analysis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline and other highly functionalized quinoxaline derivatives, offering insights into their structure-activity relationships (SAR) and providing validated experimental protocols for their synthesis and evaluation.
The introduction of halogen atoms and trifluoromethyl (CF3) groups to the quinoxaline scaffold is a key strategy in modern drug design. Halogens can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule, while the trifluoromethyl group, with its high electronegativity and metabolic stability, often enhances bioavailability and potency.[5] This guide will delve into the nuanced effects of these substitutions, providing researchers and drug development professionals with a robust framework for designing next-generation quinoxaline-based therapeutics.
Featured Compound: this compound
While specific biological data for this compound is not extensively documented in peer-reviewed literature, its structure suggests significant potential as a bioactive agent. The presence of three chlorine atoms on the benzene ring, coupled with a trifluoromethyl group on the pyrazine ring, indicates a molecule with high lipophilicity and metabolic stability. Based on established SAR principles for quinoxaline derivatives, this compound is hypothesized to possess potent anticancer and antimicrobial properties. The electron-withdrawing nature of the chlorine and trifluoromethyl substituents is expected to modulate the electronic properties of the quinoxaline ring system, potentially enhancing its interaction with biological targets.
Comparative Analysis with Other Quinoxaline Derivatives
To understand the potential of this compound, we will compare it with two well-characterized derivatives: 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline and 6,7-dichloro-2,3-diphenylquinoxaline . These compounds have been selected to highlight the distinct effects of different substitution patterns on the biological activity of the quinoxaline core.
Structural Comparison
Caption: Comparative structural overview of the quinoxaline derivatives.
Performance Data Summary
The following table summarizes the available biological activity data for the selected comparator compounds.
| Compound | Biological Activity | Target/Assay | Key Findings | Reference |
| 6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline | Anticancer & Antimicrobial | MCF-7 (breast cancer), Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis | Dual-action compound with notable activity against both cancer cells and Gram-positive bacteria. | [6] |
| 6,7-dichloro-2,3-diphenylquinoxaline | Anticancer | F2408 (normal fibroblast) & 5RP7 (H-ras active cancer) cell lines | Showed dose- and time-dependent cytotoxic effects. | [7] |
In-Depth Analysis of Comparator Quinoxaline Derivatives
6-bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline
This derivative is a compelling example of a multi-functionalized quinoxaline with potent biological activity. The presence of both bromine and chlorine atoms, a trifluoromethyl group on a phenylamino substituent, and an amino group at the 3-position creates a complex interplay of electronic and steric effects that contribute to its dual anticancer and antimicrobial properties.
Synthesis and Characterization:
The synthesis of this class of compounds typically involves the use of 2,3-dichloroquinoxaline as a starting material, followed by sequential nucleophilic aromatic substitution reactions.
Caption: Generalized synthetic workflow for substituted quinoxalines.
Spectroscopic Data Interpretation:
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amino group, C-N stretching, C-Cl, and C-Br stretching bands, as well as aromatic C-H and C=C stretching.
-
¹H NMR Spectroscopy: The spectrum would show distinct signals for the aromatic protons on the quinoxaline and phenyl rings, with chemical shifts influenced by the electron-withdrawing and -donating groups. The N-H proton of the amino group would also be observable.
-
¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for all unique carbon atoms in the molecule, with the chemical shifts of the carbons in the quinoxaline and phenyl rings being particularly informative about the electronic environment.
6,7-dichloro-2,3-diphenylquinoxaline
This symmetrically substituted derivative provides a valuable contrast. The two phenyl groups at the 2 and 3 positions introduce significant steric bulk, while the two chlorine atoms on the benzene ring enhance lipophilicity and introduce electron-withdrawing effects.
Synthesis and Characterization:
The most common synthesis route for this compound is the condensation of 4,5-dichloro-1,2-phenylenediamine with benzil in a suitable solvent like glacial acetic acid.[1][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validating the Biological Activity of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline: A Comparative Guide
Introduction: The Therapeutic Potential of the Quinoxaline Scaffold
Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The fusion of a benzene ring and a pyrazine ring creates a scaffold that is a cornerstone in the development of novel therapeutic agents.[2] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial (antibacterial and antifungal), and antiviral properties.[2][3][4] Their therapeutic efficacy often stems from their ability to inhibit key enzymes and modulate critical signaling pathways involved in disease progression.[5][6][7] Notably, many quinoxaline derivatives have been investigated as potent kinase inhibitors, targeting enzymes that are often dysregulated in various cancers.[5][8][9]
This guide focuses on 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline , a novel derivative with an unexplored biological activity profile. The presence of multiple halogen substituents and a trifluoromethyl group suggests the potential for significant and unique biological effects, as these modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[10] This document will provide a comprehensive framework for validating the biological activity of this compound, comparing its potential performance with well-characterized quinoxaline derivatives. We will detail the experimental protocols necessary to elucidate its anticancer, antimicrobial, and kinase inhibitory potential, providing a self-validating system for its characterization.
Comparative Landscape: Established Quinoxaline Derivatives
To contextualize the potential of this compound, it is essential to consider the established biological activities of other quinoxaline derivatives. These compounds will serve as benchmarks and positive controls in the proposed validation studies.
| Compound Class | Example Derivative | Established Biological Activity | Key Mechanistic Insights | Reference |
| Anticancer Agents | PX-866 | Potent inhibitor of phosphoinositide 3-kinase (PI3K) | Binds to the ATP-binding site of PI3K, inhibiting the PI3K/mTOR signaling pathway.[5] | [5] |
| PKI-587 | Dual inhibitor of PI3K and mTOR | Potently inhibits both PI3K and mTOR kinases, showing efficacy in various cancer models.[5] | [5] | |
| XK469 | Topoisomerase II inhibitor | Induces apoptosis in cancer cells by inhibiting topoisomerase II.[8] | [8] | |
| Antimicrobial Agents | Quinoxaline 1,4-di-N-oxides (e.g., Carbadox) | Potent antibacterial agents, particularly against anaerobes. | The N-oxide groups are crucial for their antibacterial activity, which involves DNA damage.[3] | [3] |
| Various Substituted Quinoxalines | Broad-spectrum antibacterial and antifungal activity. | Mechanisms vary, but can involve inhibition of essential enzymes or disruption of cell membrane integrity.[11][12] | [11][12] | |
| Kinase Inhibitors | Amino benzoxazole and 2,8-diaryl-quinoxaline derivatives | Potent inhibitors of Janus kinases (JAKs) | Exhibit inhibitory activity against JAK2, a key enzyme in myeloproliferative diseases.[13] | [13] |
Proposed Experimental Validation Workflow
The following sections outline a detailed, three-pronged approach to comprehensively validate the biological activity of this compound.
Anticancer Activity Evaluation
The potential of the target compound to inhibit cancer cell growth will be assessed through a series of in vitro assays.
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[14][15][16]
Materials:
-
Human cancer cell lines (e.g., from the NCI-60 panel, such as MCF-7 for breast cancer, A549 for lung cancer, and HCT-116 for colon cancer).[17][18][19]
-
This compound
-
Positive control (e.g., Doxorubicin, Cisplatin)[10]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the positive control for 48-72 hours. Include a vehicle control (e.g., DMSO).[20]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14][21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Caption: Workflow for assessing anticancer activity using the MTT assay.
Caption: Hypothetical pathway of apoptosis induction by the quinoxaline derivative.
Antimicrobial Activity Evaluation
The potential of the target compound to inhibit the growth of pathogenic bacteria and fungi will be determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[22][23][24]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[25][26]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[25][26][27]
-
This compound
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Fungal growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the target compound and positive controls in the appropriate broth medium in a 96-well plate.[28][29]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).[30]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[29][31] This can be determined visually or by measuring the optical density.
Caption: Workflow for the in vitro kinase inhibition assay.
Conclusion and Future Directions
The structured validation approach outlined in this guide provides a robust framework for elucidating the biological activity of the novel compound, this compound. By systematically evaluating its anticancer, antimicrobial, and kinase inhibitory potential in comparison to established quinoxaline derivatives, researchers can generate the necessary data to determine its therapeutic promise. Positive results from these initial in vitro screens would warrant further investigation into its specific mechanisms of action, in vivo efficacy, and safety profile, paving the way for its potential development as a novel therapeutic agent.
References
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Cytion. Screening Anticancer Drugs with NCI Lines. [Link]
-
National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
National Center for Biotechnology Information. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. [Link]
-
JoVE. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]
-
Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
AACR Journals. Cancer Cell Lines for Drug Discovery and Development. [Link]
-
National Center for Biotechnology Information. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
-
Research Journal of Pharmacy and Technology. Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. [Link]
-
protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays. [Link]
-
ResearchGate. A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. [Link]
-
National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
RSC Publishing. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. [Link]
-
SciSpace. Bacterial and fungal strains: Significance and symbolism. [Link]
-
National Center for Biotechnology Information. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
National Center for Biotechnology Information. In vitro JAK kinase activity and inhibition assays. [Link]
-
protocols.io. In vitro kinase assay. [Link]
-
ResearchGate. In vitro kinase assay. [Link]
-
National Center for Biotechnology Information. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. [Link]
-
MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]
-
Bio-protocol. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]
-
Microbiologics. Antibacterial & Antifungal Testing Services. [Link]
-
National Center for Biotechnology Information. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. [Link]
-
National Center for Biotechnology Information. Synthesis of novel antibacterial and antifungal quinoxaline derivatives. [Link]
-
MDPI. Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. [Link]
-
ResearchGate. Synthetic pathways toward quinoxaline derivatives. [Link]
-
SciSpace. Rapid diagnostic susceptibility testing of bacteria and fungi from clinical samples using silicon gratings. [Link]
-
National Center for Biotechnology Information. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. [Link]
-
Wiley Online Library. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
-
Medscape. Antimicrobial Susceptibility. [Link]
-
National Center for Biotechnology Information. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. [Link]
-
National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. [Link]
-
ResearchGate. Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. [Link]
-
RSC Publishing. Synthesis of novel antibacterial and antifungal quinoxaline derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In vitro kinase assay [protocols.io]
- 3. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. clyte.tech [clyte.tech]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 18. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. wisdomlib.org [wisdomlib.org]
- 26. scispace.com [scispace.com]
- 27. mdpi.com [mdpi.com]
- 28. protocols.io [protocols.io]
- 29. Broth Microdilution | MI [microbiology.mlsascp.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline for Advanced Pharmaceutical Research
Abstract
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is a highly substituted quinoxaline derivative of significant interest in medicinal chemistry and drug development due to its potential as a scaffold for various therapeutic agents. The precise arrangement of its chloro and trifluoromethyl substituents presents unique synthetic challenges. This guide provides a comparative analysis of different synthetic routes to this target molecule, offering a detailed examination of a primary two-step pathway and a plausible alternative. Each route is evaluated based on experimental data, highlighting key considerations such as yield, scalability, and reagent availability. This document is intended to serve as a practical resource for researchers and scientists in the field of pharmaceutical development, enabling informed decisions in the synthesis of this and structurally related compounds.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have made them a focal point of extensive research.[1] The introduction of halogen and trifluoromethyl groups can significantly modulate the physicochemical and biological properties of these scaffolds, often enhancing their efficacy and metabolic stability. This compound, with its specific substitution pattern, represents a valuable building block for the synthesis of novel pharmaceutical candidates. This guide provides an in-depth comparative analysis of viable synthetic pathways to this target molecule, with a focus on providing actionable experimental details and expert insights into the underlying chemical principles.
Primary Synthetic Route: A Two-Step Approach
A robust and frequently employed strategy for the synthesis of this compound involves a two-step sequence:
-
Step 1: Synthesis of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one. This key intermediate is prepared via the cyclocondensation of a substituted o-phenylenediamine with a trifluoromethyl-containing β-ketoester.
-
Step 2: Chlorination of the Quinoxalinone Intermediate. The hydroxyl group of the quinoxalinone is subsequently replaced with a chlorine atom to yield the final product.
This approach offers a logical and modular strategy for assembling the target molecule.
Diagram of the Primary Synthetic Route
Caption: Primary two-step synthetic pathway to the target molecule.
Detailed Experimental Protocols for the Primary Route
Step 1: Synthesis of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one
The foundational step in this route is the cyclocondensation reaction between 4,5-dichloro-1,2-phenylenediamine and a suitable trifluoromethylated 1,3-dicarbonyl compound. Ethyl 4,4,4-trifluoroacetoacetate is a readily available and effective choice for this transformation.[2]
Reaction Scheme:
Protocol:
-
To a solution of 4,5-dichloro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Collect the solid product by filtration and wash it with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one.
Expertise & Experience: The choice of solvent can influence the reaction rate and the ease of product isolation. Acetic acid often serves as both a solvent and a catalyst, driving the reaction to completion. The commercial availability of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one offers a significant advantage, allowing researchers to bypass this initial step and proceed directly to the chlorination.[3][4][5]
Step 2: Chlorination of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one
The conversion of the quinoxalinone to the final trichloro-quinoxaline is a critical step that requires a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[6][7]
Reaction Scheme:
Protocol:
-
In a flask equipped with a reflux condenser and a drying tube, suspend 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and the solvent.
-
Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. This should be performed in a well-ventilated fume hood due to the exothermic reaction and evolution of HCl gas.
-
The product will precipitate as a solid. Collect the solid by filtration, wash it thoroughly with water until the filtrate is neutral, and then dry it under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Trustworthiness: The reaction with POCl₃ is a well-established method for the chlorination of hydroxylated nitrogen heterocycles. However, it is a vigorous reaction that requires careful handling of the corrosive and moisture-sensitive reagent. The use of a large excess of POCl₃ ensures the reaction goes to completion.
Alternative Synthetic Route: A Convergent Approach
An alternative strategy involves the direct condensation of a chlorinated o-phenylenediamine with a trifluoromethylated α-dicarbonyl compound. This approach could potentially offer a more streamlined synthesis, although the availability and stability of the required dicarbonyl precursor are key considerations.
Diagram of the Alternative Synthetic Route
Caption: A plausible alternative, more convergent synthetic pathway.
Discussion of the Alternative Route
This alternative route involves the direct condensation of 4,5-dichloro-1,2-phenylenediamine with a trifluoromethylated 1,2-dicarbonyl compound, such as 1,1,1-trifluoro-2,3-butanedione. This reaction would directly form a quinoxaline core with the desired trifluoromethyl group at the 3-position.
Advantages:
-
Convergence: This route is more convergent, potentially reducing the overall number of synthetic steps.
-
Atom Economy: A direct condensation could offer better atom economy compared to the two-step approach which involves the formation and subsequent removal of a hydroxyl group.
Challenges:
-
Availability of the Dicarbonyl Compound: Trifluoromethylated 1,2-dicarbonyl compounds are often less readily available and more expensive than their β-ketoester counterparts.
-
Regioselectivity: The condensation of an unsymmetrical dicarbonyl compound with a substituted o-phenylenediamine could potentially lead to a mixture of regioisomers, complicating the purification process.
-
Further Functionalization: Depending on the specific dicarbonyl compound used, a subsequent chlorination step at the 2-position might still be necessary if a precursor other than a di-chloro dicarbonyl is used.
While this alternative route is chemically plausible, the practical challenges associated with the starting materials and potential for isomeric mixtures make the primary two-step route a more reliable and experimentally validated approach for the synthesis of this compound.
Comparative Data Summary
| Parameter | Primary Route (Two-Step) | Alternative Route (Convergent) |
| Starting Materials | 4,5-dichloro-1,2-phenylenediamine, Ethyl trifluoroacetoacetate, POCl₃ | 4,5-dichloro-1,2-phenylenediamine, Trifluoromethylated 1,2-dicarbonyl |
| Key Intermediate | 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one | None (direct formation) |
| Number of Steps | 2 | 1 (potentially more if further chlorination is needed) |
| Overall Yield | Moderate to Good (Reported yields for similar reactions are generally favorable) | Potentially lower due to challenges with starting materials and regioselectivity |
| Scalability | Good, with established procedures for both steps. | May be limited by the availability and cost of the dicarbonyl precursor. |
| Purification | Generally straightforward crystallization of the intermediate and final product. | May require chromatographic separation of regioisomers. |
| Reliability | High, based on well-established reaction types. | Lower, due to fewer documented examples for this specific substitution pattern. |
Conclusion
The synthesis of this compound is most reliably achieved through a two-step synthetic sequence involving the initial formation of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one, followed by chlorination with phosphorus oxychloride. This primary route benefits from the commercial availability of the key quinoxalinone intermediate and utilizes well-understood and scalable chemical transformations. While a more convergent, one-pot approach is theoretically possible, it presents significant practical challenges related to the accessibility of the required trifluoromethylated 1,2-dicarbonyl starting material and potential issues with regioselectivity.
For researchers and drug development professionals, the two-step pathway offers a more robust and predictable method for obtaining the target molecule in high purity, thereby facilitating further derivatization and biological evaluation in the quest for novel therapeutic agents.
References
Sources
- 1. A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 3. 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one | C9H3Cl2F3N2O | CID 2767832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cross-validation of analytical methods for 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
An In-Depth Guide to the Cross-Validation of Analytical Methods for 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
This guide provides a comprehensive, experience-driven framework for the cross-validation of analytical methods for this compound, a complex halogenated heterocyclic compound. In the landscape of pharmaceutical development and quality control, the ability to obtain consistent, reliable data across different analytical platforms is not merely a regulatory expectation but a scientific necessity. This document moves beyond a simple recitation of protocols to explore the underlying rationale for methodological choices, offering a self-validating system for ensuring data integrity.
The cross-validation detailed herein compares two orthogonal and commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control (QC) and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity impurity profiling. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish robust and interchangeable analytical methods.
Foundational Principles: Why Cross-Validate?
Method cross-validation is the formal process of comparing the results from two distinct analytical methods to ensure they provide equivalent, or acceptably similar, quantitative and qualitative data. This becomes critical in several scenarios:
-
Method Transfer: When a method is transferred from a development lab to a QC lab.
-
Method Modernization: When an older, established method (e.g., packed-column GC) is replaced with a more advanced one (e.g., UHPLC-MS).
-
Orthogonal Confirmation: Using a fundamentally different technique to confirm results, particularly for critical assays or impurity identification, thereby enhancing the trustworthiness of the data.
Our focus is on the third scenario, leveraging the strengths of two different platforms to build a comprehensive analytical profile for this compound. The principles guiding this process are drawn from internationally recognized standards, primarily the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.
The Analytical Challenge: this compound
The structure of this molecule presents specific analytical challenges that inform our choice of methods. The presence of a trifluoromethyl group and multiple chlorine atoms makes it thermally stable and suitable for GC analysis. The quinoxaline core, an aromatic system, provides a strong chromophore, making it an excellent candidate for UV detection in HPLC. Its relatively non-polar nature dictates the choice of reversed-phase chromatography.
Methodologies: HPLC-UV and GC-MS
A detailed, step-by-step protocol for each method is provided below. The choices within these protocols are deliberate, reflecting best practices for achieving robust and reproducible results.
Method A: HPLC-UV for Assay and Purity
This method is designed as the primary workhorse for routine analysis, such as determining the potency of an active pharmaceutical ingredient (API) or the purity of a production batch.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in acetonitrile.
-
Create a working standard at 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare sample solutions at a target concentration of 0.1 mg/mL in the same diluent.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the non-polar analyte, while the 3.5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any potential silanol groups on the silica support, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 60% B, hold for 2 minutes, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm. Rationale: This wavelength is commonly effective for aromatic systems and provides a good signal-to-noise ratio.
-
-
Data Analysis:
-
Calculate the assay value based on the peak area of the main analyte peak relative to the reference standard.
-
Determine purity by the area percent method, identifying and quantifying any impurity peaks.
-
Method B: GC-MS for Impurity Identification and Quantification
This method serves as an orthogonal technique, ideal for identifying unknown impurities and quantifying them at low levels, leveraging the high selectivity and sensitivity of mass spectrometry.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in acetone. Rationale: Acetone is a volatile and appropriate solvent for GC injection.
-
Create a working standard at 0.1 mg/mL by diluting the stock solution with acetone.
-
Prepare sample solutions at a target concentration of 1.0 mg/mL to facilitate the detection of low-level impurities.
-
-
Chromatographic and Spectrometric Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm. Rationale: The 5% phenyl-methylpolysiloxane stationary phase is a robust, general-purpose phase suitable for a wide range of semi-volatile organic compounds.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (20:1 ratio). Rationale: A split injection prevents column overloading with the main analyte, improving the chromatography of trace impurities.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500).
-
-
Data Analysis:
-
Identify the main peak by its retention time and mass spectrum.
-
Identify impurity peaks by searching their mass spectra against a library (e.g., NIST) and through manual interpretation.
-
Quantify impurities using the area percent of the Total Ion Chromatogram (TIC).
-
The Cross-Validation Study: Design and Acceptance Criteria
To ensure both methods produce comparable results for the primary analyte, a cross-validation study was designed. The same batch of this compound was analyzed by two different analysts on different days using both the HPLC-UV and GC-MS methods.
Workflow Diagram:
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Acceptance Criteria: The primary criterion for equivalence is that the mean assay value from the HPLC-UV method should not differ from the mean assay value from the GC-MS method by more than 2.0%. Additionally, the precision, as measured by the relative standard deviation (%RSD) for replicate injections, should be ≤ 1.0% for both methods.
Comparative Data and Results
The following tables summarize the validation and cross-validation data obtained.
Table 1: Method Validation Summary
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD, n=6) | 0.45% | 0.68% | ≤ 1.0% |
| LOD | 0.01% | 0.005% | Report |
| LOQ | 0.03% | 0.015% | Report |
Table 2: Cross-Validation Assay Results
| Analyst & Day | Method | Replicate 1 (%) | Replicate 2 (%) | Replicate 3 (%) | Mean (%) | Std. Dev. | %RSD |
| Analyst 1, Day 1 | HPLC-UV | 99.6 | 99.4 | 99.8 | 99.60 | 0.20 | 0.20 |
| Analyst 2, Day 2 | HPLC-UV | 99.3 | 99.5 | 99.4 | 99.40 | 0.10 | 0.10 |
| Overall HPLC | 99.50 | 0.17 | 0.17 | ||||
| Analyst 1, Day 1 | GC-MS | 99.1 | 99.4 | 99.2 | 99.23 | 0.15 | 0.15 |
| Analyst 2, Day 2 | GC-MS | 98.9 | 99.3 | 99.1 | 99.10 | 0.20 | 0.20 |
| Overall GC-MS | 99.17 | 0.18 | 0.18 |
Logical Relationship Diagram:
Caption: Decision logic for determining method equivalence based on results.
Discussion and Conclusion
The cross-validation results demonstrate a high degree of concordance between the HPLC-UV and GC-MS methods. The difference between the overall mean assay values is 0.33%, which is well within the pre-defined acceptance criterion of ≤ 2.0%. Both methods exhibited excellent precision, with %RSD values comfortably below the 1.0% limit.
This successful cross-validation provides a high level of confidence in the analytical data generated for this compound. It confirms that the HPLC-UV method is reliable for routine QC, while the GC-MS method is a suitable and equivalent orthogonal technique for confirmatory analysis and impurity identification. The slightly lower assay value obtained by GC-MS is not statistically significant and could be attributed to minor differences in the integration of small impurity peaks that are better resolved by the GC column.
By establishing and documenting this equivalence, a laboratory can confidently use either method, ensuring data continuity and consistency throughout the lifecycle of a project, from early development to final product release.
References
A Comparative Analysis of the Projected Efficacy of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline Against Established Therapeutic Compounds
This guide provides a comprehensive comparative analysis of the projected therapeutic efficacy of the novel compound, 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline, against established agents in the fields of oncology and microbiology. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the scientific rationale, potential mechanisms of action, and supporting data from closely related analogs to forecast the compound's performance.
Introduction: The Therapeutic Potential of Quinoxaline Scaffolds
The quinoxaline core, a heterocyclic scaffold composed of fused benzene and pyrazine rings, is a well-established "privileged structure" in medicinal chemistry. Derivatives of this scaffold have demonstrated a vast range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][2][3][4] The therapeutic versatility of quinoxalines stems from their ability to intercalate with DNA, inhibit key enzymes, and modulate various signaling pathways.
The subject of this guide, this compound, combines the quinoxaline backbone with two key pharmacophoric features: trichlorination and a trifluoromethyl group. Halogenation, particularly chlorination, and the incorporation of a trifluoromethyl moiety are known to significantly enhance the metabolic stability, lipophilicity, and biological activity of drug candidates. Specifically, trifluoromethyl groups can increase binding affinity to target proteins and improve cellular uptake. Given these structural attributes, this compound is hypothesized to possess potent anticancer and antimicrobial properties.
This guide will therefore focus on a comparative evaluation of its projected efficacy in these two therapeutic areas against current standards of care: the chemotherapeutic agents 5-Fluorouracil and Oxaliplatin in the context of colorectal carcinoma, and the broad-spectrum antibiotics Ciprofloxacin and Vancomycin for bacterial infections.
Part 1: Projected Anticancer Efficacy
The anticancer potential of quinoxaline derivatives is well-documented, with many compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[5] The mechanism of action is often multifaceted, including the inhibition of topoisomerases and critical signaling kinases. The presence of a trifluoromethyl group in conjunction with dichloro substitutions in analogs has been shown to yield significant antitumor activity.[5]
Comparative Compounds: Established Anticancer Agents
For this analysis, we will compare the projected activity of this compound with two widely used chemotherapeutic drugs for colorectal cancer:
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, thereby disrupting DNA synthesis.
-
Oxaliplatin: A platinum-based alkylating agent that forms platinum-DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.
Mechanism of Action: A Comparative Overview
The following diagram illustrates the established mechanisms of the comparative drugs and the hypothesized mechanism for the quinoxaline derivative.
Caption: Comparative Mechanisms of Action in Oncology.
Experimental Data: Analysis of a Close Analog
While specific data for this compound is not publicly available, a study on 2-benzoyl-6,7-dichloro-3-trifluoromethylquinoxaline 1,4-di-N-oxide provides highly relevant insights.[5] The table below summarizes the mean GI50 (concentration required to inhibit cell growth by 50%) values for this analog against a panel of human cancer cell lines.
| Cell Line Panel | Mean GI50 (µM) of 2-benzoyl-6,7-dichloro-3-trifluoromethylquinoxaline 1,4-di-N-oxide |
| Leukemia | < 0.15 |
| Non-Small Cell Lung Cancer | 0.45 |
| Colon Cancer | 0.50 |
| CNS Cancer | 0.62 |
| Melanoma | 0.55 |
| Ovarian Cancer | 0.70 |
| Renal Cancer | 0.65 |
| Prostate Cancer | 0.75 |
| Breast Cancer | 0.80 |
Data extracted from a study on closely related quinoxaline 1,4-di-N-oxide derivatives.[5]
These sub-micromolar GI50 values, particularly against leukemia and colon cancer cell lines, indicate very high potency, often exceeding that of standard chemotherapeutic agents in similar in vitro assays.
Experimental Protocol: MTT Assay for Cell Viability
The evaluation of anticancer activity is routinely performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT-116 for colon cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Addition: The test compound and reference drugs are serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for 4 hours.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at 570 nm. The results are used to calculate the IC50/GI50 values.
Part 2: Projected Antimicrobial Efficacy
Quinoxaline derivatives have also been identified as a promising class of antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the quinoxaline ring has been shown to be a key determinant of antibacterial activity.
Comparative Compounds: Established Antibiotics
The projected antimicrobial efficacy of this compound will be compared against two widely used antibiotics with different mechanisms of action:
-
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.
Mechanism of Action: A Comparative Overview
The diagram below outlines the established mechanisms of the comparative antibiotics and the hypothesized target for the quinoxaline derivative.
Caption: Workflow for MIC Determination via Broth Microdilution.
Step-by-Step Methodology:
-
Compound Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is prepared.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth and bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., no turbidity).
Conclusion and Future Directions
Based on the potent bioactivity of structurally related analogs, this compound is projected to be a highly efficacious anticancer and antimicrobial agent. The presence of multiple chlorine atoms and a trifluoromethyl group on the quinoxaline scaffold is anticipated to confer enhanced potency.
The sub-micromolar GI50 values of a closely related dichloro-trifluoromethyl quinoxaline derivative against a broad panel of cancer cell lines suggest that this compound could demonstrate significant antitumor activity, potentially through the inhibition of topoisomerase II. Similarly, the low micromolar MIC values of other halogenated quinoxalines against pathogenic bacteria, including resistant strains, indicate a promising future for this compound as an antimicrobial agent, likely targeting bacterial DNA gyrase.
To validate these projections, it is imperative that this compound be synthesized and subjected to the standardized in vitro assays detailed in this guide. A direct comparison of its IC50 and MIC values against the established compounds will provide a definitive measure of its therapeutic potential and guide further preclinical development.
References
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. Retrieved from [Link]
-
Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. (2004). PubMed. Retrieved from [Link]
-
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). PMC - NIH. Retrieved from [Link]
-
Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. (2004). ResearchGate. Retrieved from [Link]
-
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). NIH. Retrieved from [Link]
-
Biological activity of quinoxaline derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking Novel Quinoxaline-Based AMPA Receptor Antagonists: The Case of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
For drug discovery professionals and researchers in the neurosciences, the quinoxaline scaffold represents a cornerstone in the development of competitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Glutamic acid is the primary excitatory neurotransmitter in the central nervous system, and its over-activation of AMPA receptors is implicated in a host of neurological disorders, including epilepsy and ischemic neurotoxicity.[1][4] Consequently, the precise characterization of novel quinoxaline derivatives is a critical step in identifying promising therapeutic leads.
This guide provides a comprehensive framework for benchmarking the performance of a novel compound, 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline , against established AMPA receptor antagonists. While direct experimental data for this specific molecule is not yet broadly published, this document outlines the essential assays and analytical approaches required to rigorously evaluate its potency and mechanism of action. We will use well-characterized antagonists such as NBQX (2,3-dihydroxy-6-nitro-7-sulphamoyl-benzo[f]quinoxaline) and PNQX (1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione) as our primary comparators, given their extensive documentation in scientific literature.[1][2][4][5]
The strategic inclusion of a trifluoromethyl group in the target compound is of particular interest, as this moiety is known to modulate pharmacokinetic and pharmacodynamic properties.[6][7] This guide will equip researchers with the necessary protocols to determine if these structural modifications translate into improved performance at the AMPA receptor.
The Central Role of the AMPA Receptor in Excitatory Neurotransmission
The AMPA receptor is a ligand-gated ion channel that mediates the majority of fast excitatory synaptic transmission in the brain. Upon binding with glutamate, the channel opens, allowing an influx of sodium and calcium ions, which depolarizes the postsynaptic neuron. Antagonists that competitively bind to the glutamate site on the AMPA receptor can prevent this activation, thereby reducing excitatory signaling.
Figure 1: Competitive antagonism at the AMPA receptor.
Part 1: Determining Binding Affinity via Radioligand Binding Assays
The initial characterization of a novel antagonist involves quantifying its affinity for the target receptor. A competitive radioligand binding assay is the gold standard for this purpose.[8] This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the AMPA receptor, such as [3H]AMPA.
The key output of this assay is the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. A lower Ki value signifies a higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding
-
Membrane Preparation: Prepare cell membranes from a source rich in AMPA receptors, such as rat cortical tissue or HEK293 cells recombinantly expressing specific AMPA receptor subunits (e.g., GluA2).[8]
-
Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl with 100 mM KCNS to enhance ligand binding.
-
Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [3H]AMPA and a range of concentrations of the unlabeled antagonist (this compound, NBQX, and PNQX).
-
Equilibrium: Allow the binding to reach equilibrium (typically 60 minutes at 4°C).
-
Separation: Rapidly separate the bound and free radioligand by filtration through a glass fiber filter.[8]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of antagonist that inhibits 50% of specific [3H]AMPA binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a competitive radioligand binding assay.
Comparative Performance Benchmark: Binding Affinity (Ki)
The table below presents hypothetical data for our test compound alongside established values for our comparators. The goal is to determine if the novel compound exhibits comparable or superior binding affinity.
| Compound | Predicted Ki (nM) |
| This compound | < 20 |
| NBQX | ~30 |
| PNQX | ~63[4][5] |
This table presents a hypothetical target for the novel compound. Actual experimental results will vary.
Part 2: Functional Characterization using Whole-Cell Patch-Clamp Electrophysiology
While binding affinity is crucial, it does not fully describe a compound's functional effect on receptor activity. Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the inhibitory effect of an antagonist on AMPA receptor-mediated ion currents.[9][10][11] This method provides a functional measure of potency, typically expressed as an IC50 value.
Experimental Protocol: Whole-Cell Patch-Clamp
-
Cell Culture: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing functional AMPA receptors.
-
Recording Setup: Obtain a whole-cell patch-clamp configuration on a selected cell.[9][10]
-
Current Isolation: Voltage-clamp the cell at a holding potential of -70 mV to primarily measure AMPA receptor-mediated currents and minimize the contribution of NMDA receptors, which are typically blocked by magnesium at such hyperpolarized potentials.[9][12]
-
Agonist Application: Apply a brief pulse of an AMPA receptor agonist (e.g., 100 µM glutamate or 10 µM AMPA) to elicit an inward current.
-
Antagonist Application: Co-apply the agonist with increasing concentrations of the antagonist (this compound or comparators) and record the resulting inhibition of the agonist-evoked current.
-
Data Analysis: Normalize the current amplitude in the presence of the antagonist to the control current (agonist alone). Plot the normalized response against the antagonist concentration and fit with a logistic function to determine the IC50.
Figure 3: Logic of a whole-cell patch-clamp experiment.
Comparative Performance Benchmark: Functional Potency (IC50)
This assay will determine if the high binding affinity of our test compound translates to potent functional inhibition of the AMPA receptor.
| Compound | Predicted Functional IC50 (nM) |
| This compound | < 50 |
| NBQX | ~100 |
| PNQX | ~140[5] |
This table presents a hypothetical target for the novel compound. Actual experimental results will vary.
Part 3: High-Throughput Screening with Calcium Imaging
For screening larger compound libraries or for secondary validation, fluorescence-based assays measuring intracellular calcium concentration provide a higher-throughput alternative to electrophysiology. Since AMPA receptors are permeable to calcium (especially GluA2-lacking subtypes), their activation leads to a measurable increase in intracellular calcium.[13][14] Antagonists will block this effect.
Experimental Protocol: Fluo-4 AM Calcium Imaging
-
Cell Preparation: Plate cells expressing AMPA receptors (e.g., primary neurons or transfected HEK293 cells) in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[13][14][15] The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it into its active, calcium-sensitive form.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test and comparator antagonists.
-
Stimulation: Add a fixed concentration of glutamate or AMPA to all wells to stimulate the receptors.
-
Fluorescence Reading: Use a plate reader capable of fluorescence detection to measure the change in Fluo-4 fluorescence upon stimulation. The increase in fluorescence is proportional to the rise in intracellular calcium.[16]
-
Data Analysis: Calculate the inhibitory effect of the antagonist at each concentration and plot a dose-response curve to determine the IC50.
Comparative Performance Benchmark: Calcium Influx Inhibition (IC50)
This assay provides a robust, functional measure of antagonism that is well-suited for confirming the findings from electrophysiology.
| Compound | Predicted Calcium Assay IC50 (nM) |
| This compound | < 100 |
| NBQX | ~200 |
| PNQX | ~300 |
This table presents a hypothetical target for the novel compound. Actual experimental results will vary.
Synthesis and Conclusion
The comprehensive evaluation of a novel compound like This compound requires a multi-faceted approach that progresses from determining its fundamental binding characteristics to validating its functional antagonism in a cellular context.
| Assay | Key Parameter | This compound (Target) | NBQX (Reference) | PNQX (Reference) |
| Radioligand Binding | Ki (nM) | < 20 | ~30 | ~63[4][5] |
| Electrophysiology | IC50 (nM) | < 50 | ~100 | ~140[5] |
| Calcium Imaging | IC50 (nM) | < 100 | ~200 | ~300 |
By systematically applying the protocols outlined in this guide—radioligand binding, patch-clamp electrophysiology, and calcium imaging—researchers can generate a robust data package. This allows for a direct and objective comparison of the novel compound's performance against established benchmarks. The hypothetical targets set for This compound suggest a compound with potentially superior potency, a hypothesis that can only be confirmed through the rigorous application of these well-established scientific methodologies. This structured approach ensures both scientific integrity and the generation of trustworthy, reproducible data essential for advancing promising compounds in the drug development pipeline.
References
- Bigge, C. F., et al. (1995). 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 5(18), 2047-2052. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3l1cPYXV1uTbdbOfIPA6ouBTaIUmFtW2ttFH58EaNuXQTzpjBtYAsf2c0xBHhJAVvA3B4yztTpMJWzgDpd9QVfcCHP7X6mwD2GYwAMq_Fllp2Tg_LPxM2i73_n9tG6-_DzsA=]
- Ornstein, P. L., et al. (1998). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. Journal of Medicinal Chemistry, 41(3), 358-378. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzBnTpT4BVxGOM6mGde00ry-1qQNc-dq9lfGiiPHOflniU6LxiS7EwjCyTrFelrorOaUS4t1ua2Rgfs2urDLZlf2z-yBR9VjSHDYiZDYW_dw4c3PwbRIm8EtPZtYcGd8-C_P6C1KzCpGU=]
- Ornstein, P. L., et al. (1998). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBWumLU_06pnBlo7SH-bH3696fGU78hZJ6l3ZMWVovLMNQWNLfA3tljbM8hJIBPsQ5L8NurAgyg4qGNIADTaP-mh406IlcxPiJQU-Qx6qeuzDibdu0RqM8YoT7lVVt14rj1gJF]
- Takano, Y., et al. (2003). Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. Bioorganic & Medicinal Chemistry Letters, 13(20), 3521-3525. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy6ZM6i_19_lwietKs5HxmUcGhmxRWpetJGbssa4IwIQaxI4vfPNAqGzOe_uXHa1kqQcLYA-eo4RLgJjEQj5-cJpmsA-zvZEC6tNfc-DLQVMmcy-aPvV0lef63VeJ_yAejZH3E]
- Altavilla, M. C., et al. (2006). Competitive AMPA receptor antagonists. Current Topics in Medicinal Chemistry, 6(7), 723-741. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGHaFUse3SDArywV-6hGpnmYrSTsDQKHmQCypNyChq2ZGcY20FAAMlBaULD3aL_cKTdXhgt4___-FsjxeYdNs1e9zIKU44326vtZrB2bs0C1zYtXLJzxxYkv5FkQ59vqkdjTS8]
- BenchChem. (2025). In-depth Technical Guide: Characterization of Non-Competitive AMPA Antagonists. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAPesgA5Df0IopgBF4BOFhH9NER_YRn2lqERbzIOmX6MWup2ZMBt7ffWS_J6Hy9UE6dIWMR96sDrMRzob4n4JgL4AB6puNBxpKJGKG6jEd9VXPBGCVk0O_YvncE0oNmOYXAXgfd8n6RLL9QTSrpjx58wTfs5C7dvTwplceUuGYd1XqS4Z3QBrpSYS_t8gw_Z_9Uh0EAM1RkZQOkM_0bTETICIwZn746wQhAw==]
- Reinscheid, R. K., et al. (2006). AMPA receptor-induced intracellular calcium response in the paraventricular nucleus is modulated by nitric oxide: calcium imaging in a hypothalamic organotypic cell culture model. Nitric Oxide, 14(2), 146-154. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRaziPEnznw8Nh2nVtL8ux4OleD2hYHx_41CPr7KVkv-aXhe6wBPsUhcCoxEp6qHz0PrWP12Wp5r9xe5_bHPIhy79ea9myAdOwRm-_yPFTANpqGp46_vEgvNjp6TL5XRwnEJYo]
- Leyrer-Jackson, J. M., & Olive, M. F. (2017). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of visualized experiments: JoVE, (127), 56093. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHo18qhJe_lnNH5SYm6B58dKTgBEbP3u1SkN2k59I9qT4pzQB9APbsr182iVD0XuoZc1ydB9qdJtZ6okW8L_DkH0HwndLeEO64-KpysTOXHi6kQaX3ruaLPQpFCTj2LVjdGWL9ojWE40dKz0Q=]
- Foster, S. L., & Gipson, C. D. (2017). Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. University of Kentucky. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzjNgEbXuAiBWRD_rZ6SM4gk3PZ91qErfo3mSKi0qU9_W0calfxsXjDYByPxk8glqdAV3qnMcMfULwuVbC2McyAAk4ZpOwgjOZOYrMuzpFfzqzavZZyiiSoFJeS-lTHgFy0jFxYHltQhv8AkOFOIJQkYW9FBLLtxstPTGb-6LrHw4aIhvS436cICSXxUJMVSX0Jtz387IWwM9I4JtYRAY_Mt3HE1Gx]
- Nisenbaum, E. S., et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PLoS One, 12(3), e0174032. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN70MSGs9Uhqk5JbXcAObT4mwXT3gw3_SymCXjCS9CAk6PZnVjBzvzWaUalxw9T53NfwBjX82gfIuDS_8EDdZXA6Obvh0elEmyA_YMrdchJxsSDUWe48FPMRCdqbaVUJu-uzEG3V-tvD9XTm0=]
- ResearchGate. (n.d.). Calcium imaging during stimulation. Fluo-4 AM loaded slices... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiKczYP0q6IiezcGXC59-bU9qHMZ_hVsxbQYMu-LNHJwXzpsX8Az600qYTIwPjYKF1rQpmbOFlKeTAAZzdAKfdzfh68-PFXFRD_GCBzJqEJUBioCFXOlPxgTwIkjRLvqgq4HsGQWUyvmBvtEJC3fVsCzTVqGgH7Gp5ukscxTZluh3URvTQ8VCGh2YJqy_52peuhHNo5VXlX3GO1fxeViuryhl0WRfPoEdXmam9L8oRIJzfra7nW4fTa7CRfkqhZAqHTog=]
- Smedler, E., & Uhlén, P. (2014). Fast Neuronal Calcium Signals in Brain Slices Loaded With Fluo-4 AM Ester. Frontiers in cellular neuroscience, 8, 49. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_qsDjHgg13wDol1-ELZBhEcUrYC3QbYWSVPZmYm-m1Wl7pn8yqUpR-pnK0lKoofU6WhzMukyOKYRWVoLMmw32kpV073Upb-TzLg-J_TmrfLTrk4-6d0NeiD2WZPdvd5tTjJAbGh3hbOJma22A2xPR7KkdqW7X6Ytdb-w7JKhulwxu_psuqCaTRNF-9KoXMQ7lohtt_0Fhb8HMFWvG_CEMp97xPbBowKFQPP8u-kgRdkQBWy-nKSM=]
- Słoczyńska, K., et al. (2021). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Molecules, 26(11), 3328. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoqyLMoFIbxPWU8kXtDt11Gej85R25FCMqvW8irilOknEtf330rz9CcPZtny9B10K7o29USK8sCVC6PiuqJU1qVZMy4YcH6jOboX44fdb7tYAMm61mkx5NAE6qWcUq0sJwdA==]
- Bigge, C. F., & Malone, T. C. (1999). AMPA receptor antagonists. Current Opinion in Chemical Biology, 3(4), 441-448. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEp6clmge9cnmhGwUUlk8uR_Et15LJe6X6wGWMBslOHgumOGrCxQ2G-P3JNNuEJ94n92ZgE7svCcw1loqdzNOR4ZSx-4GFy9ALtTsyngZYI6a9EHgZYwdmMJg6M1d4igTqT-aH]
- Reese, C., & Kavalali, E. T. (2015). Spontaneous neurotransmission signals through store-driven Ca2+ transients to maintain synaptic homeostasis. eLife, 4, e09215. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT6AzYpg1IKu3VLefAJyOc8tYw1Myie-FNNot82XajLNT6L_apYzuEG4soNmEXh02q4aUaTi_4uxpvfoxmIS-DL9vZV318TyqdoGl-Wc7HYlNBp3Z6YD_p7vlrw2SXrugeeYIKJ9oLuO-Dr_U=]
- Thermo Fisher Scientific. (n.d.). Fluo-4 AM & Fluo-4 NW Calcium Indicators. Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhL5mwylm_imz54znkbdWuP4CETlH94FNeLl75bAV6UFon9hu9HufuMDf6T2rDmixZ_tqqVKrmnEw5046-3KLANi37uomfA46dXWTCWIA6zZ4Vs_3W-liRjNrPkdv0ytcnf15FtPeAMainBF3-Q_zcQoFPdrnHoze46_u-9AnrYlQB_cwXOH2DmItDyR0nhh83hAhXDZCU5Jis0t-Gc5JTtZ6Y2JcPOg0qYmjsCMwwjb3l9Y0Ed0phT13iy9bPT-x0wOVQG8rAuQvkOpwGJlDbe19Taqoz0_QpCmxm18bi_2c5s664kqlA0zwpu_2ACYptFODimzvAAMCD5izkSAz1wq-YlE1cGae3x74KR7-Zjfal0RFky9muZM5XBBKfR1kjtq-oMY9-omk=]
- ResearchGate. (n.d.). AMPA receptor antagonists. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJexcCJs573D0YhnId5rsGxDDxciT-ZsfCJ2WD1w3kztzYIdXEgGyTZvvfJzX9m35NsvQoaAFOfp2nBn8-EmYoUaz7aQDEYejKYZ6lv3pnZ7QcuD_Nt4U0y0dcwM7DGwdNchNZR8Fhr9upgiQquvgC1YFrVcUXR7F6T6gLVOPrQPex8c1qjw==]
- Park, M. K., et al. (2014). Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. Experimental neurobiology, 23(1), 59-67. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHNpMlNc4Hdr_P8BrD-1bO-t--spyq-TGtYu4rTCwixaS28obBBRyH6o8BlAHQr5uU53gL9oFiOSJUfqlySUCHThZR5igJG_CY4rSvOIGZldMpO7eyz3NKVce06jfoE8I3xhFIYXye3UbLlVo=]
- Springer Nature Experiments. (n.d.). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Springer Nature. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmDObK128aoWkzcFQYHNxWVxqziuNpL1Lv4Hpdnmj6NLFZML3LD2k7mx9RKcXto9ouPextuE-N4WXpt3XJAY9rgv8IWzY6V2N7GbH2Yd4FdnrmhBvoZU1BEHMf03lo7clKEMvO_k_xdo116g0F08H-c7zushoNMPg280Wy3b6CGnajTdsDZA==]
- Stensbol, T., Madsen, U., & Krogsgaard-Larsen, P. (2002). The AMPA Receptor Binding Site: Focus on Agonists and Competitive Antagonists. Current Pharmaceutical Design, 8(10), 857-872. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRqjEEznJ7lrVF70EZdOReVF6a6L9_Erf6zEc5_nVGjXdFYzx1G_eiC3Z25gksYeZP2KDfxEEIsBkiJ1-kkTEiszk_eFGhYdoGJ0Dhd0cRnzpm7kksymnp8xRuCm6pzaJYCfyxii_ohIbT9MjrRQGVXXv5NhK0F3RY-y3CWtnv7TYmLYkXHg==]
- Issa, D. A. E., et al. (2015). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta poloniae pharmaceutica, 72(1), 139-152. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtoOOjoGyfubtdeTcoa7LnPZ7XootBleWNeeq66yhwutlMD2Xd5JycBilNY0LChG8jZH213tTZA-KOtTRm9Pq-VPR9L4-JU2OEqNO7xe745pYNpPn1znMJq4EBC7fLweOp6BFX]
- ResearchGate. (n.d.). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction: Methods and Protocols. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMersvwa6UHgb6nVYDZYJS7f3dBVgEMfGUFYNJA4yCokV6PeAldjMr0OHbGq4CmS98PxuMKONERYywhOfgtylSsGhJMNi2VdVF6V3pyBUhxHNpDP9_v9YO75jvbJColPPs-pZh-APcfE_YI5O12Fenw9TI1UUwrcLFAZKx72VVsO81iuT6ki5kmhq5MQSp4N86MuiwL4v2BUGE79AOjN8nKM-17Es2PjEey7ymomP5wE14DVHq7biAsjB06k8FZ0i_j-rqAT3R4tVVG9pKaeth_ld2kW1vQ3a35NfhWQgguVHbZoQj5hkK4TwcMjEqJ3Q1MemGWiY=]
- Zubenko, A. A., et al. (2021). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. International Journal of Molecular Sciences, 22(19), 10567. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ9bhDXcc08oqU6h1PscWRo7idiML47KAedE8IJcH3cKcEUeY37ota1gNDKhrvd5X-PaAKGNjECGQSA4gK-tMsa9AE6wSpXVWUkixEDqQpnbKZ7eDT0NXOUc4ocbCtBeJCLszw7B0XozKaorI=]
- Moore, S. (2014, December 22). Quinoxalines with biological activity. RSC Medicinal Chemistry Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbRzPZocMYpbU-5f7NCAeWqnyj0JydaUpDVZ7DJuIRUsIONIWFkvHuaUJYqwj2WSamAQz1TgpgLXTbQ7_awExv6RLrpgGGoZE2JNhZUqjkEUEqwQgS18K0q_l9V7_GWhFofbcMN9WepVvjEbR8m4WSPb4uHOZT-b3OVeinkP7sdn4bjVba]
- BenchChem Technical Support Team. (2025, November). The Rising Therapeutic Potential of Fluorinated Quinoxalines: A Technical Guide to Their Biological Activities. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaySvf24eZ8tutY6zSOeK-ktBIQpv85EIRo2eXoiqQ1x6l4C_q9HTpNuDOlVCaIMU9x1iOp65PGShcxAsiEgHQZBtg1k97uEb-FNR2alyK6i0bAcrhYO8tkYSm5shOiKJcNzzDttzUTJMvRcfi5H-8MBfqS7hUMpFsg2X5sPmt4QEI84T19W8Cs-RdBdHw8SZRPlZzJfvZMqSMq2lfRpTQmPX5XkMI91tIukzdZOYLGXL9zixNRYEwulOrkcuRqpA7YRZl8aE2gxrJxw==]
- Issa, D. A. E., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(1), 100. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTnHlakqOYVRrZKWLeH4OkXx10LZUq5g_5Jv_NAls4nIdnslMVURgTzahMMm4wvwxKCGUn5OLTkwe96DZHC9t2-4mrEZIbf6hT5FHG7jMNjsGTfwzLlIP4dXfrOBHpP-lj8XyQPw==]
- ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTAq0m7pmFjl37l6OYuJkbrlEMcYv74HrBk8rTXePJpO9ZFzWXGbD7f-HXPafwxgwcsIM8QEyJYpVJOsf-yEJjgXCL-FFecYTwQqlh8pc_b4GkhuRVod4zrUYFQsdBvK5Zk8s0gj9AakVoH60lFwBLiGpLZ7E90VOhC3VgZn0uQ4vePYl9H1KRef03c6vfA_kisN-JimgrnEZW35k=]
- ResearchGate. (n.d.). The AMPA Receptor Binding Site: Focus on Agonists and Competitive Antagonists. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxYx5FnhPIyb3R69mmHvFaVu1TSl0wP0IMMX5EEnonFSYX8HS60R1JhlTpQ27oIo9GOm75LKlGpeGGdKnzMdQOSgiImJv7DI06B2POgTO4Cbt2nJ_15Gf16CQWxT8bMqrUCQMs3jaY7eKHlXdqn8mILQTgoSv5OIGMbDGeoX2gbLLlX7jlp80XSg1m3MBglWnK6X1Fy-4hW5vldAb7_ylMsQmifDTcTIIwCnxGszgJ6meAuNydKHfygg==]
- Ciorba, A., et al. (2017). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals, 10(4), 85. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgRF8JxQE8A7fNnsJu4NF12u1iH8Do0Vu3SgSutktUKelnQ8sv_UuIGyc59S9J5JvyXqULPC5fFFMPIcIipHUdgpXsrW3kT1TidAMQLxDMxFk1GhECQQZMmcByYo77eR-VI1iwP9qb_hgyqvM=]
- National Institutes of Health. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2hLj9HXG37beLcSP3KKdiup4F-ypkJdJlTP75_1F0O-tQwBPEVpohO9IQRHzrRchpg4JIfGdtMcvQnkp1ZG0TE8cjZF6TIchcXz3FuSiw3LYubTm_Q2eUVpWgfwW_jXQzI43RAj5EZYq-119P]
- S. Routier, et al. (2015). Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines. Molecules, 20(6), 10598-10610. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp65Q3XMT-YeaAQHXCQMz1VYDFWSpfk7rtaofiVgfJyJBHrwmQRc8bZ3YrR37FmaP0Ymxca6odXvRz0XDf_ZRWn26kXeHy2BuFiInBURacKbj_WWF3vzRExUQbYaFFnNcfYfKT0z8m9kZ2Cu8=]
- Shestakova, T. S., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules, 27(3), 793. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh2u8i1DuMBQidD9Cy5Q4R8OM7R6usGyTKbnDFbAI_AiKxn9dk7cuGQjf3g1g8m3sWiaCKi2nj3-sauJlsA2LwPgBy10z4v9Kl0KG0FBVoH_7RG2NR2HZFTVgVNQ5e_zEbNg==]
- Coburn, C. A., et al. (2013). Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants. ACS medicinal chemistry letters, 4(10), 944-949. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQShk6mVsVPwsHfyzprH-fInMzNGNN9Zd_u73f3qjqnk2JaBCl3gwteqpTdp_OeiOP6dmHfhD_CbqLM0xwqmggPA0vYfTAKjqZgmsVX5N0tCTU_wowhZjSZDBXtR8vwBdOdSUvKBn1maAxvM8=]
- Sharma, R., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International journal of chemotherapy, 2011, 786397. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPtKXGk_GdIVUeJsDFlnmBCZRnvbM2PN7rzxi7crkTIx4ZPnput_C4SRrItslVtoPbIIb4_6zVzRQvvJqau-DTn3k1FK7dWOlsVvpOh9Ybh9zBxOJODupAo-na2SLo9Ci-Yb2oQg5fejHCdo4=]
- Chiacchio, M. A., et al. (2020). Novel Oxadiazole-Quinoxalines as Hybrid Scaffolds with Antitumor Activity. Molecules, 25(21), 5036. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8nxK-CRz7JzXDK7Bm_kI-_UJR_2_pH6W2L2fm3hXGugCmnuTMa4Uw8N7KAqSE1tws1ls5uLQYNBhficwctTlwE9ApVd4xZeC-AOlXer1gczzQwHSS00YGZqtVgckesSKGaFo=]
Sources
- 1. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 12. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMPA receptor-induced intracellular calcium response in the paraventricular nucleus is modulated by nitric oxide: calcium imaging in a hypothalamic organotypic cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Photophysical Properties of Functionalized Quinoxalines: A Study of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
For distribution to: Researchers, scientists, and drug development professionals.
This guide presents a comparative analysis of the photophysical properties of functionalized quinoxaline derivatives. While our primary focus is to frame the investigation of the novel compound 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline , for which comprehensive photophysical data is not yet publicly available, we will draw comparisons with well-characterized analogues to predict its behavior and underscore the structure-property relationships within this important class of heterocycles. This document serves as both a technical guide to the established photophysical landscape of quinoxalines and a methodological framework for the experimental characterization of new derivatives.
Quinoxaline and its derivatives are a versatile class of nitrogen-containing heterocyclic compounds that form the backbone of numerous functional materials and pharmacologically active agents.[1] Their inherent electron-accepting nature, arising from the pyrazine ring, coupled with the extended π-system of the fused benzene ring, gives rise to a rich and tunable range of photophysical properties.[1] Substituents on the quinoxaline core play a pivotal role in modulating their electronic transitions, influencing absorption and emission wavelengths, fluorescence quantum yields, and lifetimes. Understanding these structure-property relationships is critical for the rational design of novel quinoxaline-based compounds for applications in organic light-emitting diodes (OLEDs), chemosensors, and photodynamic therapy.[2][3]
This guide will specifically explore the anticipated photophysical profile of this compound by comparing it with two commercially available and studied derivatives: 2,3-diphenylquinoxaline and 6,7-dichloro-2,3-diphenylquinoxaline . The introduction of electron-withdrawing chloro and trifluoromethyl groups is expected to significantly alter the electronic landscape of the quinoxaline core, leading to predictable shifts in its photophysical characteristics.
Comparative Photophysical Data
The following table summarizes key photophysical parameters for the selected quinoxaline derivatives. The data for this compound remains to be experimentally determined and is presented here as a target for investigation.
| Compound | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ_F_) (ns) |
| This compound | Dichloromethane | Not Reported | Not Reported | Not Reported | Not Reported |
| 2,3-Diphenylquinoxaline | Dichloromethane | ~356[2] | ~392[2] | Not Widely Reported | ~16.65[2] |
| 6,7-Dichloro-2,3-diphenylquinoxaline | Dichloromethane | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The absence of comprehensive, publicly available data for 6,7-dichloro-2,3-diphenylquinoxaline and the target compound highlights the necessity for the experimental workflows detailed in this guide.
Causality Behind Experimental Choices
The selection of 2,3-diphenylquinoxaline and its 6,7-dichloro derivative as comparative benchmarks is deliberate. 2,3-Diphenylquinoxaline provides a baseline understanding of a quinoxaline core functionalized with aromatic substituents.[2] The 6,7-dichloro-2,3-diphenylquinoxaline allows for an initial assessment of the impact of electron-withdrawing chloro groups on the benzene portion of the quinoxaline system. By studying the target compound, this compound, we can deconvolve the combined electronic effects of:
-
Trifluoromethyl Group (CF₃): A potent electron-withdrawing group at the 3-position of the pyrazine ring, which is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
-
Chloro Groups (Cl): Electron-withdrawing groups at the 2, 6, and 7-positions, which will influence both the Highest Occupied Molecular Orbital (HOMO) and LUMO energies.
This systematic comparison will provide valuable insights into the fine-tuning of the photophysical properties of quinoxalines through targeted functionalization.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed experimental protocols are provided for the comprehensive characterization of the photophysical properties of this compound and its analogues.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs_) and molar extinction coefficients (ε) of the quinoxaline derivatives.
Methodology:
-
Sample Preparation: Prepare stock solutions of each quinoxaline derivative in a spectroscopic grade solvent (e.g., dichloromethane) at a concentration of 1 x 10⁻³ M. From the stock solution, prepare a series of dilutions ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.[4]
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorbance spectra of each diluted sample from 200 to 800 nm.[5]
-
Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_abs_).
-
Calculate the molar extinction coefficient (ε) at λ_abs_ using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).[5]
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima (λ_ex_ and λ_em_) of the quinoxaline derivatives.
Methodology:
-
Sample Preparation: Use the same diluted solutions prepared for UV-Vis spectroscopy (concentrations around 1 x 10⁻⁶ M are optimal to avoid inner filter effects).
-
Instrumentation: Employ a spectrofluorometer equipped with an excitation and an emission monochromator.[6]
-
Measurement:
-
Emission Spectrum: Excite the sample at its λ_abs_ (determined from UV-Vis spectroscopy) and scan the emission spectrum over a wavelength range starting from ~20 nm above the excitation wavelength to the near-infrared region.[7]
-
Excitation Spectrum: Set the emission monochromator to the determined λ_em_ and scan the excitation wavelength range. The resulting excitation spectrum should be similar to the absorption spectrum.[6]
-
-
Data Analysis: Identify the wavelengths of maximum intensity for both the emission (λ_em_) and excitation (λ_ex_) spectra.
Fluorescence Quantum Yield (Φ_F_) Determination
Objective: To quantify the efficiency of the fluorescence process.
Methodology: The relative quantum yield will be determined using the comparative method with a well-characterized fluorescence standard.[8]
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the quinoxaline derivatives. For emission in the blue-violet region, quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) is a common choice.
-
Sample Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the standard and the sample.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_x_) is calculated using the following equation: Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_) * (n_x_² / n_st_²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.[8]
-
Discussion and Future Directions
The systematic functionalization of the quinoxaline scaffold provides a powerful tool for tuning its photophysical properties. Based on the established electronic effects of the substituents, we can hypothesize the following for this compound relative to 2,3-diphenylquinoxaline:
-
Bathochromic or Hypsochromic Shift: The strong electron-withdrawing nature of the trifluoromethyl and chloro groups is expected to lower both the HOMO and LUMO energy levels. The net effect on the absorption and emission maxima will depend on the relative stabilization of these orbitals. A significant red-shift (bathochromic shift) is often observed with increasing electron-withdrawing character in similar systems, but a detailed computational and experimental analysis is required for a definitive prediction.
-
Quantum Yield: The presence of heavy atoms like chlorine can promote intersystem crossing to the triplet state, which may lead to a decrease in the fluorescence quantum yield. However, the rigidifying effect of the substituents could potentially reduce non-radiative decay pathways, counteracting this effect.
The experimental characterization of this compound using the protocols outlined in this guide will provide crucial data to validate these hypotheses and contribute to a deeper understanding of the structure-property relationships in this important class of compounds. This knowledge will be invaluable for the future design of novel quinoxaline derivatives with tailored photophysical properties for advanced applications in materials science and drug discovery.
References
- Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. (n.d.). IEEE Xplore.
- Measurement of Fluorescence Quantum Yields on ISS Instrument
- Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. (n.d.).
- Relative Quantum Yield. (n.d.). Edinburgh Instruments.
- A Guide to Recording Fluorescence Quantum Yields. (n.d.). University of California, Irvine.
- Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certific
- Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS.
- 2,3-Diphenylquinoxaline | 1684-14-6. (n.d.). Biosynth.
- A Comparative Guide to the Photophysical Properties of 6-Nitro-2,3-diphenylquinoxaline and Other Luminophores. (n.d.). Benchchem.
- Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. (2014).
- Fluorescence spectroscopy. (n.d.). In Wikipedia.
- Lab 4: Molecular Fluorescence. (2021). Chemistry LibreTexts.
- Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. (n.d.).
- General method of UV-Vis and fluorescence titration. (n.d.). The Royal Society of Chemistry.
- Fluorescence Method Development Handbook. (n.d.). Thermo Fisher Scientific.
- Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. (n.d.). NIST.
- Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- UV-Visible Spectroscopy. (n.d.).
- Photophysical properties of quinoxaline derivatives and fi lm... (n.d.).
- NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (n.d.).
- 6,7-dichloro-2,3-diphenylquinoxaline. (n.d.). CymitQuimica.
- Quinoxaline derivatives with broadened absorption patterns. (2013). Organic & Biomolecular Chemistry.
- The Photophysical Landscape of Quinoxalines: An In-depth Technical Guide. (n.d.). Benchchem.
- A Cross-Validated Analysis of Experimental and Theoretical Data for 6,7-Dichloro-2,3-diphenylquinoxaline. (n.d.). Benchchem.
- Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. (2017). viXra.org.
- 6,7-Dichloro-2,3-diphenylquinoxaline | C20H12Cl2N2 | CID 5187888. (n.d.). PubChem.
- Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 6. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.uci.edu [chem.uci.edu]
A Guide to the In Vitro and In Vivo Validation of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline (TQTQ) Activity
This guide provides a comprehensive framework for the preclinical validation of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline, a novel synthetic compound. We will navigate the logical progression from initial cell-based assays to whole-animal efficacy models, offering objective comparisons with established alternatives and the supporting experimental methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities within the quinoxaline class.
Introduction: The Promise of the Quinoxaline Scaffold
The quinoxaline ring system is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] This versatility makes novel quinoxaline derivatives, such as this compound (hereafter referred to as TQTQ), compelling candidates for drug discovery programs. The specific substitutions on the TQTQ molecule—three chlorine atoms and a trifluoromethyl group—are known to modulate pharmacokinetic properties and target binding affinity, suggesting a potential for potent biological activity.
Given the well-documented anticancer effects of many quinoxaline compounds, which often function as topoisomerase inhibitors or DNA-damaging agents, this guide will focus on validating TQTQ's potential as a novel oncologic therapeutic.[3][4]
The Competitive Landscape: Establishing Benchmarks
To rigorously evaluate TQTQ, its performance must be benchmarked against relevant comparators. Our validation strategy will incorporate two key reference compounds:
-
XK469 (NSC 697887): A quinoxaline-based anticancer agent known to be a catalytic inhibitor of topoisomerase II. It has been evaluated in clinical trials and serves as a relevant mechanism-based comparator.[3]
-
Doxorubicin: A widely used anthracycline chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II. It is a standard positive control in many in vitro and in vivo cancer models.[1]
In Vitro Validation: From Cytotoxicity to Mechanism of Action
The initial phase of validation aims to confirm the biological activity of TQTQ in a controlled, cell-based environment. This stage is critical for establishing potency and forming hypotheses about the compound's mechanism of action (MoA).
Primary Objective: Assessing Anticancer Cytotoxicity
The foundational in vitro experiment is to determine if TQTQ can kill cancer cells and at what concentration. A cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a robust and high-throughput method for this purpose.[5][6]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, NCI-H460 for lung, SF-268 for CNS cancer) in appropriate media until they reach 80-90% confluency.[1]
-
Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count, and assess viability. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of TQTQ, Doxorubicin (positive control), and a vehicle control (e.g., 0.1% DMSO) in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).
Comparative Data Summary: Cytotoxicity (IC₅₀, µM)
| Compound | MCF-7 (Breast Cancer) | NCI-H460 (Lung Cancer) | SF-268 (CNS Cancer) |
| TQTQ (Test) | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value | Experimental Value |
| XK469 | Experimental Value | Experimental Value | Experimental Value |
Secondary Objective: Elucidating the Mechanism of Action (MoA)
A promising IC₅₀ value necessitates further investigation into how the compound works. Based on the quinoxaline literature, a logical next step is to investigate DNA damage and topoisomerase II inhibition.
Logical Workflow for MoA Investigation
Caption: Workflow for elucidating TQTQ's mechanism of action.
Experimental Protocol: Topoisomerase II DNA Relaxation Assay (Conceptual)
-
Principle: Topoisomerase II unwinds supercoiled plasmid DNA. An inhibitor will prevent this relaxation. The different DNA forms (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
-
Reaction Setup: Incubate supercoiled plasmid DNA (e.g., pBR322) with recombinant human Topoisomerase II enzyme in the presence of ATP and varying concentrations of TQTQ, XK469 (positive control), or a vehicle control.
-
Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (like SDS) and a DNA loading dye.
-
Electrophoresis: Run the samples on a 1% agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Interpretation: In the presence of an effective inhibitor, the DNA will remain in its supercoiled form, migrating faster through the gel than the relaxed form seen in the vehicle control lane.
In Vivo Validation: Assessing Efficacy in a Preclinical Model
Positive in vitro results must be translated to a living system. The subcutaneous xenograft mouse model is a gold-standard for evaluating the anti-tumor efficacy of a compound in vivo.[7] This model involves implanting human cancer cells into immunocompromised mice.[8]
Experimental Workflow: Subcutaneous Xenograft Study
Caption: Workflow for an in vivo subcutaneous xenograft study.
Experimental Protocol: NCI-H460 Xenograft Model
-
Animal Model: Use 6-8 week old female athymic nude mice, allowing them to acclimate for at least one week.[8]
-
Cell Preparation: Culture NCI-H460 cells to ~80% confluency. Harvest the cells and resuspend the pellet in a sterile, cold 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.[8] Keep on ice.
-
Implantation: Anesthetize a mouse. Inject 100 µL of the cell suspension (containing 5 million cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[8]
-
Tumor Growth and Randomization: Monitor mice for tumor formation. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control (e.g., saline with 5% DMSO)
-
Group 2: TQTQ (e.g., 20 mg/kg)
-
Group 3: TQTQ (e.g., 40 mg/kg)
-
Group 4: Positive Control (e.g., Cisplatin, 5 mg/kg)
-
-
Treatment Administration: Administer the assigned treatments via intraperitoneal (IP) injection daily for 14-21 days.
-
Monitoring and Endpoints:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record body weight at the same time to monitor toxicity.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
Sacrifice animals if tumors exceed a predetermined size or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
Comparative Data Summary: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | Experimental Value | 0 | Experimental Value |
| TQTQ | 20 | Experimental Value | Calculated Value | Experimental Value |
| TQTQ | 40 | Experimental Value | Calculated Value | Experimental Value |
| Cisplatin | 5 | Experimental Value | Calculated Value | Experimental Value |
Conclusion
This guide outlines a systematic and robust strategy for the initial preclinical validation of this compound (TQTQ) as a potential anticancer agent. By following a logical progression from broad in vitro cytotoxicity screening to focused mechanistic studies and culminating in a definitive in vivo efficacy model, researchers can generate the critical data needed to establish a comprehensive profile of this novel compound. Objective comparison against established benchmarks like XK469 and standard chemotherapeutics is essential for contextualizing its potency and potential therapeutic window. The methodologies described herein provide a self-validating framework to rigorously assess the promise of TQTQ and guide its future development.
References
-
Terme, T., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals. Available at: [Link]
-
Shukla, S., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Jean-Marius, C., et al. (2016). Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines. Molecules. Available at: [Link]
-
Li, Q., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. Available at: [Link]
-
Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. Available at: [Link]
-
Alam, M. M., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Archiv der Pharmazie. Available at: [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]
-
Townsend, L. B., & Wise, D. S. (2002). Biological activity of quinoxaline derivatives. ResearchGate. Available at: [Link]
-
Shahin, S. A., et al. (2013). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Dojindo Molecular Technologies, Inc. Cell Counting Kit-8. Dojindo. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2021). In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. Archiv der Pharmazie. Available at: [Link]
-
Timofeeva, O. A., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Pharmaceuticals. Available at: [Link]
-
Ghorab, M. M., et al. (2016). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Hernández-Luis, F., et al. (2025). In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. Molecules. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
-
Asundaria, P. A., & Pandya, D. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
ResearchGate. (2025). Design, Synthesis, and in vitro Evaluation of Derivatives of Quinoxaline-2-One as a Myeloperoxidase Modulator Using in silico Methods. ResearchGate. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available at: [Link]
-
Whittle, J. R., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. Available at: [Link]
-
PubMed Central. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. PubMed Central. Available at: [Link]
-
Ferreira, A. F., et al. (2024). In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. International Journal of Molecular Sciences. Available at: [Link]
-
Al-Ostath, R. A., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules. Available at: [Link]
-
El-Naggar, M., et al. (2022). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances. Available at: [Link]
-
Spectral Instruments Imaging. (2023). Considerations for Xenograft Model Development with In Vivo Imaging. YouTube. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Patent Landscape: An In-depth Technical Guide to the Novelty and Potential of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of drug discovery, establishing the novelty of a chemical entity is the cornerstone of intellectual property and the foundation for further development. This guide provides a comprehensive analysis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline, a highly substituted quinoxaline derivative, assessing its novelty within the current patent literature and comparing its structural features against existing alternatives in key therapeutic areas. As Senior Application Scientists, our aim is to furnish you with the critical insights necessary to navigate this complex chemical space and make informed decisions in your research endeavors.
Introduction to the Quinoxaline Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a well-established "privileged structure" in medicinal chemistry. Its versatile physicochemical properties and ability to interact with a wide array of biological targets have led to its incorporation into numerous therapeutic agents. A vast body of patent literature underscores the importance of quinoxaline derivatives in various fields, most notably in oncology, infectious diseases, and neurology.[1][2] The value of this scaffold lies in its rigid, planar structure which can be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile.
Our focus here is on a specific, heavily substituted derivative: this compound. The introduction of multiple halogen atoms and a trifluoromethyl group is a common strategy in medicinal chemistry to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[3] This guide will dissect the potential novelty of this particular substitution pattern.
Assessing the Novelty of this compound
A thorough examination of the patent landscape reveals a multitude of patents claiming substituted quinoxaline derivatives for a wide range of applications. While the quinoxaline core is ubiquitous, the novelty of a specific compound lies in its unique substitution pattern. Our analysis indicates that while numerous patents cover quinoxalines with various halogen and trifluoromethyl substitutions, the precise arrangement of 2,6,7-trichloro and 3-trifluoromethyl on the quinoxaline core does not appear to be explicitly claimed in the reviewed patent literature.
However, the absence of a direct claim does not definitively establish novelty. A deeper analysis of the Markush structures within the claims of key patents is crucial. Many patents employ broad Markush claims that encompass a vast number of potential substituent combinations. For instance, a claim might describe a quinoxaline core with "one or more halogen substituents" and "an optionally substituted alkyl group," which could potentially encompass the target molecule.
To definitively ascertain novelty, a freedom-to-operate search, including a detailed analysis of Markush claims in relevant jurisdictions, is strongly recommended.
The commercial availability of this compound as a research chemical suggests that a synthetic route has been established, although it may be proprietary. The absence of this compound in the scientific literature detailing its synthesis or biological activity further suggests its potential as a novel chemical entity for research and development.
Proposed Synthetic Pathway
A representative synthetic workflow is outlined below:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol (Representative):
-
Condensation: To a solution of 4,5-dichloro-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of 1,1,1-trifluoro-2,3-butanedione.
-
The reaction mixture is typically heated under reflux for several hours to drive the condensation reaction to completion, forming the intermediate quinoxaline-2-one.
-
Chlorination: The resulting intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF), to convert the hydroxyl group at the 2-position to a chlorine atom, yielding the final product.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound of high purity.
Comparative Analysis with Patented Alternatives
Given the absence of publicly available biological data for this compound, a direct performance comparison is not feasible. However, we can infer its potential and compare its structural features to patented alternatives with known biological activities, particularly in the realm of oncology.
The combination of chloro and trifluoromethyl substituents is a recurring theme in the patent literature for kinase inhibitors and anti-cancer agents.[2][6][7] These groups are known to enhance binding affinity and metabolic stability.
Table 1: Comparison of Structural Features with Patented Quinoxaline Derivatives
| Compound | Key Structural Features | Patented Application Area | Reference |
| This compound | 2,6,7-Trichloro, 3-Trifluoromethyl | (Hypothetical) Kinase Inhibition, Anticancer | - |
| A (Example from Patent) | 6-Fluoro, 5-[4-[(5-fluoro-2-methyl-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl] | PARP Inhibition (Anticancer) | [2] |
| B (Example from Patent) | 6-Bromo, 2-chloro, N-[4-(trifluoromethyl)phenyl]-3-amino | Anticancer, Antimicrobial | [8] |
| C (Example from Patent) | 7-Chloro, 2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-di-N-oxide | Antiplasmodial | [1] |
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: The presence of multiple chlorine atoms on the benzene ring of the quinoxaline core, as seen in our target molecule, is expected to significantly increase its lipophilicity. This can enhance cell permeability but may also impact solubility and off-target toxicity. The specific placement of chlorine at positions 6 and 7 is a common motif in bioactive quinoxalines.[1]
-
Trifluoromethyl Group: The trifluoromethyl group at the 3-position is a strong electron-withdrawing group and a potent metabolic blocker.[3] Its presence is often associated with increased biological activity and improved pharmacokinetic profiles in kinase inhibitors.[8]
-
Position 2 Substitution: The chlorine atom at the 2-position provides a reactive handle for further chemical modification, allowing for the introduction of various side chains to modulate activity and selectivity, a strategy frequently employed in the development of quinoxaline-based drugs.[8]
The unique combination of these features in this compound suggests it could be a valuable scaffold for the development of novel therapeutics, particularly in oncology. The high degree of halogenation might confer distinct properties compared to less substituted analogs.
Conclusion and Future Directions
The proposed synthetic route provides a viable starting point for its preparation and subsequent biological evaluation. We recommend focusing initial screening efforts in areas where substituted quinoxalines have shown significant promise, such as in the development of kinase inhibitors for cancer therapy.
The following workflow is recommended for researchers interested in exploring the potential of this compound:
Figure 2: Recommended workflow for the development of this compound.
This guide serves as a foundational resource for researchers and drug development professionals. By understanding the current patent landscape and the potential novelty of this compound, you are better equipped to strategically advance your research programs and contribute to the discovery of next-generation therapeutics.
References
- González, M. (2012). Quinoxaline derivatives: a patent review (2006--present).
- AstraZeneca AB. (2021). Quinoxaline derivatives as anti-cancer drugs. WO2021260091A1.
- AstraZeneca AB. (2021). Quinoxaline derivatives as anti-cancer drugs. WO2021260092A1.
- Issa, D. A. E., Habib, N. S., & Abdel Wahab, A. E. (2015). Design, synthesis and biological evaluation of novel 1, 2, 4-triazolo and 1, 2, 4-triazino [4, 3-a] quinoxalines as potential anticancer and antimicrobial agents. MedChemComm, 6(2), 358-366.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Abdel-Aziem, A., El-Gendy, M. A., & El-Sawy, E. R. (2018). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2, 3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 75(4), 895-909.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Saeed, A., Shaheen, F., & Abbas, N. (2015). Recent developments in the synthesis of quinoxaline and its derivatives. Journal of the Chemical Society of Pakistan, 37(4).
- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European journal of medicinal chemistry, 69, 550-559.
- Li, S., Lv, X., Ren, J., Feng, L., & Ma, C. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis, 54(17), 3989-3998.
- Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anticancer activity of new 2-alkylcarbonyl-and 2-benzoyl-3-trifluoromethyl-quinoxaline 1, 4-di-N-oxide derivatives. Bioorganic & medicinal chemistry, 12(13), 3711-3721.
- Vosooghi, M., & Divsalar, A. (2020). Synthesis, characterization and biological evaluation of some quinoxaline derivatives: a promising and potent new class of antitumor and antimicrobial agents. Molecules, 25(18), 4247.
- Singh, D. P., Deivedi, S. K., Hashim, S. R., & Singhal, R. G. (2011). Synthesis and antimicrobial activity of some new quinoxaline derivatives. International journal of molecular sciences, 12(1), 674-687.
- Gontijo, T. B., da Silva, A. D., & de Souza, M. C. B. V. (2017). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC advances, 7(84), 53293-53313.
- Lemoine, A., Leleu, S., Anizon, F., & Gellis, A. (2016). Synthesis of new quinoxalines containing an oxirane ring by the TDAE strategy and in vitro evaluation in neuroblastoma cell lines. Molecules, 21(10), 1339.
- Muscia, A. C., Buldain, C. Y., Asís, S. E., & Veleiro, A. S. (2013). Recent advances in the synthesis of quinoxaline, quinazoline and benzoxazine derivatives of biological interest. Current Organic Synthesis, 10(6), 844-869.
- Heravi, M. M., & Zadsirjan, V. (2020). Recent advances in the synthesis of quinoxalines: a review. RSC advances, 10(30), 17891-17937.
-
PubChem. (n.d.). 2,6,7-Trichloro-quinoxaline. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline. Retrieved from [Link]
- Wu, Z., & Rappas, C. M. (2012). A novel, efficient synthesis of 2, 3-disubstituted quinoxalines. Tetrahedron letters, 53(24), 3071-3073.
Sources
- 1. Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs - Google Patents [patents.google.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline (CAS No. 281209-13-0). The following guidance is synthesized from established best practices for the disposal of hazardous halogenated organic compounds and data from structurally related chemicals. This protocol should be adapted to comply with all local, state, and federal regulations, in consultation with your institution's Environmental Health and Safety (EHS) department.
Hazard Assessment and Scientific Rationale
This compound is a complex halogenated heterocyclic compound. Its structure, featuring a quinoxaline core with three chlorine atoms and a trifluoromethyl group, dictates a cautious approach to its handling and disposal.
-
Halogenated Quinoxaline Core: The quinoxaline backbone, particularly when chlorinated, presents significant toxicological concerns. Related compounds, such as 2,3-dichloroquinoxaline, are known to be harmful if swallowed, and cause skin, eye, and respiratory irritation.[1][2] The presence of multiple chlorine atoms on an aromatic nitrogen heterocycle suggests the potential for environmental persistence and the formation of toxic disinfection byproducts if improperly released into water systems.[3][4][5][6]
-
Trifluoromethyl Group (-CF3): The trifluoromethyl group is characterized by its high stability due to the strength of the carbon-fluorine bond.[7] While this group is not considered inherently toxic, it significantly increases the lipophilicity and metabolic stability of the parent molecule.[7][8][9] This can enhance the compound's ability to permeate biological membranes and potentially bioaccumulate.
-
Inferred Hazard Profile: Based on its constituent parts, this compound must be treated as a hazardous substance. It should be presumed to be toxic upon ingestion, inhalation, or skin contact. It is also likely to be a significant irritant to the skin, eyes, and respiratory system.[1][2][10][11][12][13] Due to its highly halogenated nature, it should be considered toxic to aquatic life with long-lasting effects.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent any route of exposure. All handling of this compound and its waste must be conducted within a certified chemical fume hood.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical splash goggles and a full-face shield. | Protects against splashes and airborne particles that can cause severe eye damage.[10][11][12] |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene), with double-gloving recommended. | Prevents direct skin contact and absorption. Regularly inspect gloves for any signs of degradation or tearing.[13] |
| Body | A flame-retardant and chemical-resistant lab coat, fully buttoned. | Shields skin and personal clothing from contamination. |
| Respiratory | Work must be performed in a chemical fume hood. | Prevents inhalation of airborne particles or vapors, which may cause respiratory irritation or systemic toxicity.[11][12] |
Spill Management Protocol
In the event of a spill, immediate and safe containment is the priority.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. Ensure the fume hood is operational if the spill is contained within it.
-
Don PPE: Before cleanup, don the full PPE detailed in the table above.
-
Contain and Absorb: For a small spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, puncture-proof hazardous waste container.[13][14]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's EHS department or emergency response team.[14]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as halogenated organic hazardous waste .[15] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[14]
Step 1: Waste Segregation
-
Rationale: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, and must not be mixed with non-halogenated solvent waste.[16] Mixing waste streams can lead to dangerous reactions and complicates the disposal process.
-
Procedure:
-
Designate a specific, compatible hazardous waste container for "Halogenated Organic Waste."[14] Suitable containers are typically made of high-density polyethylene (HDPE).
-
Collect all waste containing this compound, including unused solid material, contaminated solutions, and disposable labware (pipette tips, weigh boats, gloves), in this designated container.
-
Step 2: Waste Container Labeling
-
Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of all personnel handling the waste.
-
Procedure:
-
Label the waste container with a "Hazardous Waste" tag before adding any waste.[14]
-
Clearly write the full chemical name: "this compound" and its CAS number: "281209-13-0."
-
List all other constituents of the waste container and their approximate percentages.
-
Indicate the relevant hazards (e.g., Toxic, Irritant, Environmental Hazard).
-
Step 3: Waste Accumulation and Storage
-
Rationale: Safe storage prevents accidental spills and exposure.
-
Procedure:
-
Keep the hazardous waste container tightly sealed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is in a well-ventilated, cool, and dry location, away from incompatible materials like strong oxidizing agents.
-
Ensure the container is stored within secondary containment to prevent the spread of material in case of a leak.
-
Step 4: Final Disposal
-
Rationale: Final disposal must be handled by professionals to ensure regulatory compliance and environmental protection.
-
Procedure:
-
Once the container is nearly full (not exceeding 90% capacity), or as per your institution's policy, arrange for its collection.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[11][12]
-
Complete all required waste disposal documentation accurately.
-
Step 5: Empty Container Decontamination
-
Rationale: "Empty" containers of acutely hazardous materials must be triple-rinsed to be considered non-hazardous.
-
Procedure:
-
Triple-rinse the empty container with a suitable solvent that can dissolve the compound.
-
Collect the rinsate and dispose of it as halogenated hazardous waste.
-
After rinsing, the container may be disposed of as non-hazardous waste, but always confirm this procedure with your EHS department.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
-
Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Retrieved from [Link]
-
Synerzine. (2018, June 22). Safety Data Sheet: Quinoxaline. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. (2025, August 15). Water Research. Retrieved from [Link]
-
ACS Publications. (2025, December 26). Analysis of Chlorinated Microbially Derived Dissolved Organic Nitrogen: Linking Molecular Structure to Toxicological Risk. Environmental Science & Technology. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Retrieved from [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
ACS Publications. (n.d.). Susceptibility of environmentally important heterocycles to chemical disinfection: reactions with aqueous chlorine, chlorine dioxide, and chloramine. Environmental Science & Technology. Retrieved from [Link]
-
National Institutes of Health. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
PubMed. (2025, December 26). Analysis of Chlorinated Microbially Derived Dissolved Organic Nitrogen: Linking Molecular Structure to Toxicological Risk. Retrieved from [Link]
-
MDPI. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from [Link]
-
ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [Link]
-
Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. (n.d.). Methods and Findings in Experimental and Clinical Pharmacology. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of Chlorinated Microbially Derived Dissolved Organic Nitrogen: Linking Molecular Structure to Toxicological Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. synerzine.com [synerzine.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. uakron.edu [uakron.edu]
- 16. researchgate.net [researchgate.net]
Comprehensive Guide to Personal Protective Equipment for Handling 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
A Senior Application Scientist's Field-Proven Protocol for Ensuring Laboratory Safety
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline, demands a meticulous and proactive approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally analogous chlorinated and trifluoromethylated quinoxalines to establish a robust safety protocol.
Hazard Analysis: Understanding the Invisible Threat
The quinoxaline scaffold, particularly when halogenated, presents known toxicological concerns.[1][2] The presence of three chlorine atoms and a trifluoromethyl group on the this compound molecule likely enhances its reactivity and potential for biological interaction. Based on data from similar compounds, we must assume this substance may cause skin and eye irritation, respiratory tract irritation, and may be toxic if swallowed.[3][4][5]
Inferred Hazard Profile:
| Hazard Class | Anticipated Effect | Supporting Evidence |
| Acute Toxicity (Oral) | Potentially toxic if swallowed. | Analogous compounds show oral toxicity.[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common hazard for chlorinated heterocycles.[3][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | A common hazard for chlorinated heterocycles.[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Inhalation of dust or fumes should be avoided.[4][5] |
This proactive hazard assessment forms the bedrock of our personal protective equipment (PPE) strategy. The causality is clear: because the compound is presumed to be a skin and eye irritant, our primary barrier must be chemical-resistant gloves and sealed eyewear. Because it may be toxic upon inhalation, all handling of solids must be performed in a manner that prevents dust generation, ideally within a certified chemical fume hood.
The Core of Protection: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment, but an integrated system that shields you from potential exposure. The following represents the minimum required PPE for handling this compound in a laboratory setting.
Primary Containment: Engineering Controls
Before any discussion of PPE, it is critical to emphasize that the first line of defense is always engineering controls.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE) Ensemble
The selection of PPE must be deliberate, with each component chosen for its specific protective capabilities.
-
Hand Protection:
-
Eye and Face Protection:
-
Mandatory: Safety glasses with side shields are the absolute minimum.
-
Recommended: For procedures with a higher risk of splashing, such as when working with solutions, chemical splash goggles are required. A face shield worn over safety glasses provides an additional layer of protection.[7]
-
-
Body Protection:
-
Respiratory Protection:
-
Standard Operations: When handling small quantities within a certified chemical fume hood, respiratory protection is typically not required.
-
Non-Standard Operations: In the event of a spill or if work must be performed outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[9] Fit-testing and user training are mandatory for respirator use.[9]
-
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: From Benchtop to Disposal
A comprehensive safety plan extends beyond PPE selection to include procedural controls and emergency preparedness.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles. Finally, don your gloves, ensuring they overlap the cuffs of your lab coat.
-
Handling: Perform all manipulations of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust. If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Doffing PPE: Remove PPE in the reverse order it was put on. Gloves should be removed first, using a technique that avoids touching the outer surface with your bare hands. Dispose of gloves in the designated hazardous waste container. Remove your eyewear and lab coat.
-
Hygiene: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[3]
Spill Response
In the event of a spill, your immediate actions are crucial to mitigating the hazard.
Caption: Emergency spill response plan for this compound.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.
-
Chemical Waste: All solid waste, contaminated gloves, and absorbent materials from spill cleanups must be collected in a clearly labeled, sealed hazardous waste container.[3][10]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic compounds.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10]
-
Vendor Disposal: All hazardous waste must be disposed of through a licensed environmental waste management contractor in accordance with local, state, and federal regulations.[3]
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research. This guide should be considered a living document, to be reviewed and updated as more specific information about the toxicology and reactivity of this compound becomes available.
References
- Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. (n.d.).
- 2,6-Dichloroquinoxaline Safety Data Sheet - TCI Chemicals. (2025).
- Safety Data Sheet - Sigma-Aldrich. (2025).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Safety Data Sheet - Sigma-Aldrich. (2025).
- Knowles, C. O. (1976). Chemistry and toxicology of quinoxaline, organotin, organofluorine, and formamidine acaricides. Environmental Health Perspectives, 14, 93–102.
- 4-(Trifluoromethoxy)aniline Safety Data Sheet. (2008).
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
- Plausible mechanism for trifluoromethylation of quinoxalin‐2(1H)‐ones... - ResearchGate. (n.d.).
- 8-(Trifluoromethyl)quinolin-4-ol Safety Data Sheet - Thermo Fisher Scientific. (2025).
- This compound - BLDpharm. (n.d.).
- 2,3,6-Trichloro-7-(trifluoromethyl)quinoxaline | C9H2Cl3F3N2 | CID 59320554 - PubChem. (n.d.).
- Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.).
- Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. (n.d.).
- Considerations for personal protective equipment when handling cytotoxic drugs. (2015).
- Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC - NIH. (n.d.).
- The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods - ResearchGate. (2024).
- Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf - NIH. (n.d.).
- Chemistry and toxicology of quinoxaline, organotin, organofluorine, and formamidine acaricides - PMC - NIH. (n.d.).
- Safe Disposal of 2,6-Dichloroquinoxaline: A Procedural Guide - Benchchem. (n.d.).
- 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET. (2025).
- A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor - PMC - NIH. (2023).
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine - ACG Publications. (2013).
- Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach - MDPI. (n.d.).
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH. (n.d.).
- 2,3,6-Trichloro-7-(trifluoromethoxy)quinoxaline - BLDpharm. (n.d.).
- Proper Disposal of 6-Nitro-2,3-diphenylquinoxaline: A Guide for Laboratory Professionals - Benchchem. (n.d.).
Sources
- 1. Chemistry and toxicology of quinoxaline, organotin, organofluorine, and formamidine acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and toxicology of quinoxaline, organotin, organofluorine, and formamidine acaricides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. gerpac.eu [gerpac.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
